molecular formula C59H111NO18 B3026320 N-TRicosanoyl ceramide trihexoside CAS No. 536745-84-3

N-TRicosanoyl ceramide trihexoside

Katalognummer: B3026320
CAS-Nummer: 536745-84-3
Molekulargewicht: 1122.5 g/mol
InChI-Schlüssel: KNXYBODBPUDJGN-SLJKBHQZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

C23 Globotriaosylceramide is a sphingolipid that has been used as a standard for the quantification of globotriaosylceramides in human fibroblasts by HPLC/APCI-MS.>

Eigenschaften

IUPAC Name

N-[(E,2S,3R)-1-[(2R,4S,5S)-5-[(2S,4S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tricosanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H111NO18/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-25-27-29-31-33-35-37-47(65)60-42(43(64)36-34-32-30-28-26-24-16-14-12-10-8-6-4-2)41-73-57-53(71)50(68)55(45(39-62)75-57)78-59-54(72)51(69)56(46(40-63)76-59)77-58-52(70)49(67)48(66)44(38-61)74-58/h34,36,42-46,48-59,61-64,66-72H,3-33,35,37-41H2,1-2H3,(H,60,65)/b36-34+/t42-,43+,44?,45?,46?,48-,49?,50-,51-,52-,53?,54?,55+,56-,57+,58+,59-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNXYBODBPUDJGN-SLJKBHQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1C([C@@H]([C@@H](C(O1)CO)O[C@H]2C([C@@H]([C@H](C(O2)CO)O[C@@H]3[C@H](C([C@H](C(O3)CO)O)O)O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H111NO18
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1122.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthesis of N-Tricosanoyl Ceramide Trihexoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tricosanoyl ceramide trihexoside, a glycosphingolipid belonging to the globo-series, is a molecule of significant interest in biomedical research. Its core structure consists of a ceramide lipid anchor, characterized by a sphingosine (B13886) backbone N-acylated with a very-long-chain fatty acid (tricosanoic acid, C23:0), and a trisaccharide headgroup (galactose-α1,4-galactose-β1,4-glucose). This molecule, also known as C23 Globotriaosylceramide (Gb3), plays roles in various cellular processes and is implicated in the pathology of certain diseases. This technical guide provides an in-depth overview of the biosynthetic pathway of this compound, detailing the key enzymatic steps, experimental protocols for its synthesis and analysis, and a summary of relevant quantitative data.

Biosynthesis Pathway

The synthesis of this compound is a multi-step enzymatic process that occurs in two main cellular compartments: the endoplasmic reticulum (ER) and the Golgi apparatus. The pathway can be conceptually divided into two major stages: the synthesis of the N-Tricosanoyl ceramide backbone and the subsequent glycosylation to form the trihexoside.

Synthesis of N-Tricosanoyl Ceramide in the Endoplasmic Reticulum

The initial and rate-limiting step in the de novo synthesis of ceramides (B1148491) is the condensation of serine and palmitoyl-CoA by serine palmitoyltransferase (SPT) to form 3-ketosphinganine. This is followed by a reduction to sphinganine (B43673) by 3-ketosphinganine reductase .

The crucial step for the formation of N-Tricosanoyl ceramide is the N-acylation of the sphingoid base with tricosanoyl-CoA. This reaction is catalyzed by a family of ceramide synthases (CerS) , each exhibiting specificity for fatty acyl-CoAs of different chain lengths. For the incorporation of very-long-chain fatty acids such as tricosanoic acid (C23:0), Ceramide Synthase 2 (CerS2) is the key enzyme. CerS2 displays a preference for very-long-chain acyl-CoAs, typically in the range of C22-C26. The final step in ceramide formation is the desaturation of the sphinganine backbone by dihydroceramide desaturase to introduce a double bond, yielding N-Tricosanoyl ceramide.

Glycosylation in the Golgi Apparatus

Following its synthesis in the ER, N-Tricosanoyl ceramide is transported to the Golgi apparatus for sequential glycosylation.

  • Formation of Glucosylceramide: The first glycosylation step is catalyzed by glucosylceramide synthase (GCS) , which transfers a glucose molecule from UDP-glucose to the primary hydroxyl group of ceramide, forming N-Tricosanoyl glucosylceramide.

  • Formation of Lactosylceramide (B164483): Next, lactosylceramide synthase (β-1,4-galactosyltransferase 5, β4Gal-T5) adds a galactose residue from UDP-galactose in a β-1,4 linkage to the glucose of glucosylceramide, resulting in the formation of N-Tricosanoyl lactosylceramide.

  • Formation of Ceramide Trihexoside (Gb3): The final step is the addition of a terminal α-1,4-linked galactose to lactosylceramide, catalyzed by globotriaosylceramide synthase (α-1,4-galactosyltransferase, A4GALT or Gb3 synthase) . This enzyme utilizes UDP-galactose as the sugar donor to complete the synthesis of this compound (Gb3).

Signaling Pathway Diagram

Synthesis_Pathway_of_N_Tricosanoyl_Ceramide_Trihexoside cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine SPT Serine Palmitoyltransferase (SPT) Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Ketosphinganine 3-Ketosphinganine SPT->Ketosphinganine KSR 3-Ketosphinganine Reductase Ketosphinganine->KSR Sphinganine Sphinganine KSR->Sphinganine CerS2 Ceramide Synthase 2 (CerS2) Sphinganine->CerS2 Tricosanoyl_CoA Tricosanoyl-CoA Tricosanoyl_CoA->CerS2 Dihydroceramide N-Tricosanoyl Dihydrosphingosine CerS2->Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide N-Tricosanoyl Ceramide DES->Ceramide GCS Glucosylceramide Synthase (GCS) Ceramide->GCS Ceramide->GCS UDP_Glucose UDP-Glucose UDP_Glucose->GCS Glucosylceramide N-Tricosanoyl Glucosylceramide GCS->Glucosylceramide LCS Lactosylceramide Synthase (β4Gal-T5) Glucosylceramide->LCS UDP_Galactose1 UDP-Galactose UDP_Galactose1->LCS Lactosylceramide N-Tricosanoyl Lactosylceramide LCS->Lactosylceramide Gb3S Globotriaosylceramide Synthase (A4GALT) Lactosylceramide->Gb3S UDP_Galactose2 UDP-Galactose UDP_Galactose2->Gb3S Gb3 N-Tricosanoyl Ceramide Trihexoside (Gb3) Gb3S->Gb3

Caption: Biosynthesis pathway of this compound.

Experimental Protocols

In Vitro Ceramide Synthase 2 (CerS2) Activity Assay

This protocol is adapted from established methods for assaying ceramide synthase activity using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

a. Materials:

  • Cell or tissue lysates containing CerS2

  • Sphinganine (substrate)

  • Tricosanoyl-CoA (substrate)

  • Assay buffer: 50 mM HEPES, pH 7.4, containing 25 mM KCl, 2 mM MgCl2, and 0.5 mM DTT

  • C17:0 ceramide (internal standard)

  • Chloroform/methanol (1:2, v/v)

  • LC-MS/MS system

b. Protocol:

  • Prepare cell or tissue lysates by homogenization in a suitable buffer and determine protein concentration.

  • In a microcentrifuge tube, combine 50 µg of lysate protein with sphinganine (final concentration 20 µM) and tricosanoyl-CoA (final concentration 50 µM) in the assay buffer.

  • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Stop the reaction by adding 600 µL of chloroform/methanol (1:2, v/v) and the C17:0 ceramide internal standard.

  • Vortex the mixture and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis.

  • Quantify the amount of N-Tricosanoyl ceramide produced by comparing its peak area to that of the internal standard.

In Vitro Globotriaosylceramide (Gb3) Synthase Activity Assay

This protocol is based on methods for measuring glycosyltransferase activity.

a. Materials:

  • Membrane fraction from cells or tissues expressing Gb3 synthase (A4GALT)

  • N-Tricosanoyl lactosylceramide (acceptor substrate)

  • UDP-[14C]-Galactose (donor substrate, radiolabeled)

  • Reaction buffer: 50 mM MES, pH 6.5, containing 10 mM MnCl2 and 0.2% Triton X-100

  • Scintillation cocktail

  • Thin-layer chromatography (TLC) plates and developing solvent

b. Protocol:

  • Prepare membrane fractions from cells or tissues by differential centrifugation.

  • In a reaction tube, combine 50 µg of membrane protein with N-Tricosanoyl lactosylceramide (50 µM) and UDP-[14C]-Galactose (0.1 µCi) in the reaction buffer.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Stop the reaction by adding chloroform/methanol (2:1, v/v).

  • Extract the lipids and wash the organic phase with water to remove unincorporated UDP-[14C]-Galactose.

  • Dry the organic phase and reconstitute in a small volume of chloroform/methanol.

  • Spot the lipid extract on a TLC plate and develop using an appropriate solvent system (e.g., chloroform/methanol/water, 65:25:4, v/v/v).

  • Visualize the radiolabeled product by autoradiography or quantify by scraping the corresponding spot and measuring radioactivity using a scintillation counter.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis In Vitro Synthesis cluster_analysis Analysis cluster_quant_methods Quantification Methods Start Start: Cell/Tissue Homogenate CerS2_Assay CerS2 Activity Assay (Sphinganine + Tricosanoyl-CoA) Start->CerS2_Assay Gb3S_Assay Gb3 Synthase Activity Assay (N-Tricosanoyl Lactosylceramide + UDP-Gal) Start->Gb3S_Assay Lipid_Extraction Lipid Extraction CerS2_Assay->Lipid_Extraction Gb3S_Assay->Lipid_Extraction Purification Purification (e.g., HPLC) Lipid_Extraction->Purification Quantification Quantification Purification->Quantification LC_MS LC-MS/MS Quantification->LC_MS TLC TLC with Radiodetection Quantification->TLC

Caption: Experimental workflow for synthesis and analysis.

Quantitative Data

Quantitative data for the synthesis of this compound is not extensively available in the literature. The following tables provide representative kinetic parameters for the key enzymes involved, based on studies with similar very-long-chain substrates. These values should be considered as estimates, and specific determination for tricosanoyl substrates would require dedicated experimental work.

Table 1: Representative Kinetic Parameters for Ceramide Synthase 2 (CerS2)

SubstrateKm (µM)Vmax (pmol/min/mg protein)Cell/Tissue SourceReference
Sphinganine2 - 10Not reportedMammalian cell lines[1]
C22:0-CoANot reportedNot reportedMouse liver[2]
C24:0-CoANot reportedNot reportedMouse liver[2]

Table 2: Representative Kinetic Parameters for Globotriaosylceramide (Gb3) Synthase (A4GALT)

SubstrateKm (µM)Vmax (nmol/h/mg protein)Enzyme SourceReference
Lactosylceramide50 - 150Not reportedRecombinant human enzyme[3]
UDP-Galactose20 - 100Not reportedRecombinant human enzyme[3]

Note: The provided Km and Vmax values are approximate ranges derived from studies on CerS2 with other very-long-chain acyl-CoAs and on Gb3 synthase with general lactosylceramide. Specific kinetic data for N-Tricosanoyl substrates are scarce in publicly available literature.

Conclusion

The synthesis of this compound is a well-defined enzymatic pathway involving the coordinated action of enzymes in the endoplasmic reticulum and Golgi apparatus. The specificity for the tricosanoyl fatty acid chain is primarily determined by Ceramide Synthase 2. The experimental protocols outlined in this guide provide a framework for the in vitro synthesis and analysis of this complex glycosphingolipid. Further research is warranted to elucidate the specific kinetic parameters of the involved enzymes with N-Tricosanoyl substrates and to fully understand the biological roles of this particular molecular species.

References

biological function of N-TRicosanoyl ceramide trihexoside in cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Function of N-Tricosanoyl Ceramide Trihexoside in Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a specific isoform of the glycosphingolipid globotriaosylceramide (Gb3), characterized by a ceramide backbone linked to a trisaccharide (galactose-α1,4-galactose-β1,4-glucose) and featuring a 23-carbon saturated fatty acid (tricosanoic acid) in its acyl chain.[1] As a member of the glycosphingolipid (GSL) family, it is an integral component of the cell membrane, where it participates in a variety of cellular processes, including signal transduction, cell adhesion, and recognition.[2][3] This technical guide provides a comprehensive overview of the biological functions of this compound, with a focus on its role in cellular signaling, its importance in disease, and the experimental methodologies used for its study.

Core Biological Functions

The biological significance of this compound is multifaceted, stemming from its structural properties and its localization within specialized membrane domains.

Receptor for Pathogens and Toxins

Ceramide trihexoside (Gb3) is a well-established receptor for several bacterial toxins and viruses. The most notable of these is the Shiga toxin family (Stx1 and Stx2), produced by enterohemorrhagic Escherichia coli, and Verotoxin from E. coli O157:H7.[4][5] The binding of these toxins to Gb3 is a critical first step in their internalization, leading to subsequent cytotoxicity.[4] Additionally, Gb3 has been identified as a receptor for the HIV-1 envelope glycoprotein, gp120.[4]

The length of the fatty acid chain of Gb3 plays a crucial role in modulating its receptor function. Studies have shown that the fatty acid composition of Gb3 within membrane microdomains can selectively regulate the binding of ligands. For instance, the binding of Verotoxin 1 (VT1) and HIV-1 gp120 to Gb3 is dependent on the fatty acid isoform.[4] This suggests that the N-tricosanoyl chain of this specific ceramide trihexoside isoform contributes to the conformational presentation of the carbohydrate headgroup, thereby influencing ligand recognition and binding affinity.

Role in Cellular Signaling and Lipid Rafts

Glycosphingolipids like this compound are not randomly distributed within the cell membrane but are instead concentrated in specialized microdomains known as lipid rafts.[6][7][8] These rafts are enriched in cholesterol and sphingolipids and function as platforms for the assembly of signaling molecules, facilitating efficient signal transduction.[6]

The long acyl chain of this compound is thought to contribute to the stability and organization of these lipid rafts.[4][9] Ceramide, the core component of Gb3, has been shown to displace cholesterol from lipid rafts, leading to the coalescence of smaller rafts into larger, more stable signaling platforms.[10][11] This reorganization of membrane microdomains can have profound effects on cellular signaling by bringing receptors and their downstream effectors into close proximity.

While specific signaling pathways directly initiated by this compound are not fully elucidated, its role in modulating membrane organization points to its involvement in regulating the function of various receptor proteins and signaling complexes that reside in lipid rafts.

Involvement in Fabry Disease

The pathological significance of ceramide trihexoside is most evident in Fabry disease, a rare X-linked lysosomal storage disorder.[12][13] This disease is caused by a deficiency of the enzyme α-galactosidase A, which is responsible for the catabolism of Gb3.[5][14] As a result, Gb3, including the N-tricosanoyl isoform, accumulates in the lysosomes of various cells, particularly in the vascular endothelium, leading to progressive kidney failure, cardiac disease, and cerebrovascular events.[3][12][13] The measurement of ceramide trihexoside in plasma and tissues is a key biomarker for the diagnosis and monitoring of Fabry disease.[15]

Quantitative Data

The following tables summarize key quantitative data related to the analysis and function of ceramide trihexoside.

ParameterValueReference
Analytical Performance (LC/MS/MS)
Linear Range (Ceramide)0.6 to 9 µg/mL[14]
Intra-assay CV (Ceramide)<10% (1.2-9 µg/mL), <25% (<1.2 µg/mL)[14]
Linear Range (Gb3)0.05-3 µg/mL[14]
Intra-assay CV (Gb3)<10% (0.4-3 µg/mL), <25% (<0.4 µg/mL)[14]
Biological Concentrations
Gb3 in Rabbit Microvillus0.02 to 16.2 pmol/µg protein[15]
Binding Affinity
Shiga Toxin to Gb3Nanomolar affinities[13][16]
ED50 (Protein Synthesis Inhibition)~10⁻¹¹ M[13][16]

CV: Coefficient of Variation; ED50: Half-maximal effective concentration

Experimental Protocols

A variety of advanced techniques are employed to study the biological function of this compound.

Analysis and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS): This is a highly sensitive and specific method for the quantification of different isoforms of ceramide trihexoside in biological samples such as plasma and dried blood spots.[5][14] The method typically involves lipid extraction, chromatographic separation of the different lipid species, and their detection and quantification by mass spectrometry.

High-Performance Liquid Chromatography (HPLC): HPLC with fluorescence detection can also be used for the simultaneous quantification of total ceramide, glucosylceramide, and ceramide trihexoside in plasma.[17] This method often involves deacylation of the lipids followed by derivatization to allow for fluorescent detection.

Investigation of Protein-Lipid Interactions

Bifunctional Glycosphingolipid Probes: To identify proteins that interact with Gb3 in live cells, bifunctional probes can be synthesized. These probes contain a photoreactive diazirine group within the lipid moiety that can be crosslinked to interacting proteins upon photoactivation, and a clickable alkyne group in the glycan headgroup for the subsequent attachment of an affinity tag for pulldown and identification of the crosslinked proteins.[2][12]

Catch-and-Release Electrospray Ionization Mass Spectrometry (CaR-ESI-MS): This technique allows for the identification of specific interactions between proteins and GSLs incorporated into nanodiscs.[18][19][20] The nanodiscs mimic a native membrane environment. The protein of interest is allowed to bind to the GSL-containing nanodiscs, and the complex is then analyzed by mass spectrometry to identify the specific lipid-protein interaction.

Isothermal Titration Calorimetry (ITC) and Enzyme-Linked Immunosorbent Assay (ELISA): These methods are used to quantify the binding affinity between Gb3 and its protein ligands, such as Shiga toxin.[13][16] ITC directly measures the heat change upon binding, while ELISA relies on antibody-based detection of the bound ligand.

Signaling Pathways and Experimental Workflows

Shiga Toxin Internalization Pathway

Shiga_Toxin_Internalization cluster_membrane Cell Membrane Gb3 N-Tricosanoyl Ceramide Trihexoside (Gb3) Raft Lipid Raft ClathrinPit Clathrin-coated Pit Gb3->ClathrinPit Clustering & Internalization ShigaToxin Shiga Toxin ShigaToxin->Gb3 Binding Endosome Early Endosome ClathrinPit->Endosome Endocytosis Golgi Trans-Golgi Network Endosome->Golgi Retrograde Transport ER Endoplasmic Reticulum Golgi->ER Cytosol Cytosol ER->Cytosol Translocation Ribosome Ribosome Inactivation (Protein Synthesis Inhibition) Cytosol->Ribosome

Caption: Shiga toxin binding to Gb3 and subsequent retrograde trafficking.

Experimental Workflow for Identifying Gb3-Interacting Proteins

GSL_Interaction_Workflow Start Synthesize Bifunctional Gb3 Probe Incubate Incubate with Live Cells Start->Incubate Photoactivate UV Photoactivation (Crosslinking) Incubate->Photoactivate Lysis Cell Lysis Photoactivate->Lysis Click Click Chemistry with Affinity Tag (e.g., Biotin) Lysis->Click Pulldown Affinity Pulldown (e.g., Streptavidin beads) Click->Pulldown MS Mass Spectrometry (LC-MS/MS) Pulldown->MS Analysis Identify Interacting Proteins MS->Analysis

Caption: Workflow for identifying Gb3-interacting proteins using bifunctional probes.

Logical Relationship in Fabry Disease Pathogenesis

Fabry_Disease_Pathogenesis GLA_Mutation GLA Gene Mutation AlphaGal_Deficiency Deficient α-Galactosidase A Activity GLA_Mutation->AlphaGal_Deficiency Gb3_Accumulation Lysosomal Accumulation of This compound AlphaGal_Deficiency->Gb3_Accumulation Cellular_Dysfunction Cellular Dysfunction (e.g., Endothelial Cells) Gb3_Accumulation->Cellular_Dysfunction Organ_Damage Multi-organ Damage (Kidney, Heart, CNS) Cellular_Dysfunction->Organ_Damage

Caption: Pathogenic cascade of Fabry disease.

Conclusion

This compound is a biologically significant glycosphingolipid whose function extends beyond being a simple structural component of the cell membrane. Its role as a receptor for pathogens, its involvement in the organization of membrane signaling platforms, and its central role in the pathology of Fabry disease make it a molecule of considerable interest to researchers and drug development professionals. The specific length of the N-tricosanoyl fatty acid chain is a key determinant of its function, particularly in mediating protein-lipid interactions within the context of lipid rafts. Future research aimed at elucidating the specific signaling pathways modulated by different isoforms of ceramide trihexoside will undoubtedly open new avenues for therapeutic intervention in a range of diseases.

References

An In-depth Technical Guide to N-Tricosanoyl Ceramide Trihexoside Metabolism in Lysosomal Storage Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolism of ceramide trihexoside, with a focus on its N-tricosanoyl isoform, and its central role in the pathophysiology of Fabry disease, a lysosomal storage disorder. The document details the metabolic pathways, the enzymatic defect leading to substrate accumulation, and the resulting clinical manifestations. It presents quantitative data on the accumulation of various isoforms of ceramide trihexoside in affected individuals, offers detailed experimental protocols for their quantification and for relevant enzyme activity assays, and includes visualizations of key pathways and workflows to support research and drug development efforts in this field.

Introduction to N-Tricosanoyl Ceramide Trihexoside and Lysosomal Storage Diseases

Glycosphingolipids (GSLs) are essential components of eukaryotic cell membranes, involved in critical cellular processes such as signal transduction and cell recognition.[1] Their catabolism occurs primarily within the lysosomes, cellular organelles responsible for the degradation and recycling of macromolecules.[2][3] Lysosomal storage diseases (LSDs) are a group of over 70 inherited metabolic disorders caused by defects in lysosomal function, often due to deficient activity of a specific lysosomal enzyme.[4] This deficiency leads to the progressive accumulation of undigested or partially digested substrates within the lysosomes, resulting in cellular damage and multi-systemic disease.[4][5][6]

Ceramide trihexoside, also known as globotriaosylceramide (Gb3), is a neutral glycosphingolipid that serves as an intermediate in the GSL metabolic pathway. Its structure consists of a ceramide backbone (composed of a sphingosine (B13886) and a fatty acid) linked to a trisaccharide chain (galactose-α1,4-galactose-β1,4-glucose). This compound is a specific isoform of Gb3 where the fatty acid component is tricosanoic acid (C23:0). While a wide variety of Gb3 isoforms exist, differing in their fatty acid chain length and saturation, the accumulation of Gb3 is the hallmark of Fabry disease .[2][7]

Fabry disease is an X-linked lysosomal storage disorder resulting from the deficient activity of the enzyme α-galactosidase A (α-Gal A).[2][5] This enzymatic defect prevents the cleavage of the terminal α-galactosyl moiety from Gb3, leading to its systemic accumulation in the lysosomes of various cells, including endothelial, renal, and cardiac cells.[5][8][9] This progressive accumulation is the primary pathogenic event driving the clinical manifestations of the disease, which include kidney failure, heart disease, and strokes.[2][5] While other LSDs like Gaucher and Krabbe disease involve the accumulation of different GSLs (glucosylceramide and galactosylceramide, respectively), Fabry disease is uniquely defined by the storage of Gb3.[7][10][11]

Metabolism of Ceramide Trihexoside (Gb3)

The metabolism of Gb3 is a balance between its synthesis and degradation.

2.1. Biosynthesis Pathway

The synthesis of Gb3 begins with the formation of ceramide in the endoplasmic reticulum. Ceramide is then transported to the Golgi apparatus, where a series of glycosyltransferases sequentially add sugar moieties.

  • Glucosylceramide Synthase (GCS) adds a glucose molecule to ceramide, forming glucosylceramide (GlcCer).

  • Lactosylceramide (B164483) Synthase (LCS) adds a galactose molecule to GlcCer, forming lactosylceramide (LacCer).

  • Gb3 Synthase (α-1,4-galactosyltransferase) adds a final α-linked galactose to LacCer, completing the synthesis of Gb3.

Gb3 is then transported to the plasma membrane, where it functions as a component of lipid rafts.

2.2. Degradation Pathway and the Defect in Fabry Disease

The catabolism of Gb3 occurs in the lysosome. Through endocytosis, Gb3 is delivered to the lysosome for degradation by specific hydrolases.

  • α-Galactosidase A (α-Gal A) , the enzyme deficient in Fabry disease, cleaves the terminal α-galactose from Gb3, converting it back to lactosylceramide.

  • β-Galactosidase then removes the next galactose residue from LacCer to yield glucosylceramide.

  • Glucocerebrosidase (GBA) , the enzyme deficient in Gaucher disease, hydrolyzes GlcCer to glucose and ceramide.

  • Finally, Acid Ceramidase breaks down ceramide into sphingosine and a free fatty acid.

In Fabry disease, the deficiency of α-Gal A disrupts this pathway at the first step, leading to the massive accumulation of Gb3 within the lysosomes.

Gb3_Metabolism cluster_synthesis Biosynthesis (Golgi Apparatus) cluster_degradation Degradation (Lysosome) Ceramide Ceramide GlcCer_S Glucosylceramide Ceramide->GlcCer_S Glucosylceramide Synthase LacCer_S Lactosylceramide GlcCer_S->LacCer_S Lactosylceramide Synthase Gb3_S Globotriaosylceramide (Ceramide Trihexoside, Gb3) LacCer_S->Gb3_S Gb3 Synthase Gb3_D Globotriaosylceramide (Ceramide Trihexoside, Gb3) LacCer_D Lactosylceramide Gb3_D->LacCer_D α-Galactosidase A GlcCer_D Glucosylceramide LacCer_D->GlcCer_D β-Galactosidase Ceramide_D Ceramide GlcCer_D->Ceramide_D Glucocerebrosidase Sphingosine Sphingosine + Fatty Acid Ceramide_D->Sphingosine Acid Ceramidase Defect X

Caption: Metabolic pathway of Globotriaosylceramide (Gb3).

The following diagram illustrates the specific enzymatic block in Fabry disease.

Fabry_Defect Gb3 Accumulating Substrate: Globotriaosylceramide (Gb3) Enzyme Enzyme: α-Galactosidase A Gb3->Enzyme Product Product: Lactosylceramide Enzyme->Product Defect Deficient in Fabry Disease block block->Defect

Caption: Enzymatic defect in Fabry disease.

Quantitative Data on Gb3 Accumulation

The deficiency of α-Gal A leads to a significant increase in the concentration of total Gb3 and its various fatty acid isoforms in biological fluids and tissues of Fabry patients. While specific quantitative data for the N-tricosanoyl (C23:0) isoform is not prominently available in the literature, analysis of urinary and plasma Gb3 profiles reveals the accumulation of several major isoforms.

The table below summarizes representative data on urinary Gb3 concentrations in Fabry patients compared to healthy controls.

AnalyteClassic Fabry Men (μg/mg creatinine)Later-Onset Fabry Men (μg/mg creatinine)Fabry Women (μg/mg creatinine)Healthy Controls (μg/mg creatinine)Reference
Total Urinary Gb3 5.04 ± 2.690.59 ± 0.300.47 ± 0.42<0.05[12]
Total Urinary Gb3 1.56 ± 1.050.81 ± 1.110.23 ± 0.240.03 ± 0.03

Values are presented as mean ± standard deviation.

High urinary excretion is particularly noted for Gb3 isoforms with C22:0, C24:1, and C24:0 fatty acid chains in patients with Fabry disease.[12]

Experimental Protocols

Accurate quantification of Gb3 and measurement of α-Gal A activity are crucial for diagnosis, monitoring disease progression, and evaluating therapeutic efficacy.

4.1. Quantification of Ceramide Trihexoside (Gb3) by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of Gb3 isoforms in biological matrices like plasma and urine.

Objective: To quantify total Gb3 and its major isoforms.

Principle: Gb3 is extracted from the biological sample, separated from other lipids via liquid chromatography, and then ionized and fragmented in a mass spectrometer. Specific precursor-to-product ion transitions are monitored for quantification.

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma or urine, add an internal standard (e.g., C17:0-Gb3).

    • Add 1 mL of a chloroform/methanol (2:1, v/v) mixture.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the extract under a stream of nitrogen gas.

    • Reconstitute the dried extract in a suitable volume of mobile phase for injection (e.g., 100 µL of methanol).

  • Liquid Chromatography (LC):

    • Column: A C18 or C4 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium (B1175870) formate.

    • Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid and 1 mM ammonium formate.

    • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B is used to elute the different Gb3 isoforms.

    • Flow Rate: Typically 0.3-0.6 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor ions ([M+H]+) and their corresponding fragment ions for each Gb3 isoform and the internal standard. For example, a common transition for a major Gb3 isoform is m/z 1137.3 > 264.3.

    • Data Analysis: The concentration of each Gb3 isoform is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of Gb3 standards.

LCMS_Workflow cluster_workflow LC-MS/MS Workflow for Gb3 Quantification Sample 1. Biological Sample (Plasma, Urine) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Liquid-Liquid Extraction Spike->Extract Dry 4. Dry & Reconstitute Extract->Dry LC 5. HPLC Separation (C18 Column) Dry->LC MS 6. ESI-MS/MS Analysis (MRM Mode) LC->MS Data 7. Data Processing & Quantification MS->Data

Caption: Experimental workflow for Gb3 quantification.

4.2. α-Galactosidase A (α-Gal A) Enzyme Activity Assay

Measuring α-Gal A enzyme activity is the primary method for diagnosing Fabry disease. Assays typically use a synthetic substrate that releases a fluorescent or chromogenic product upon cleavage by the enzyme.

Objective: To determine the activity of the α-Gal A enzyme in patient samples (e.g., dried blood spots, leukocytes, plasma, or fibroblasts).

Principle: The assay uses a synthetic substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MU-α-Gal). α-Gal A cleaves this substrate to release galactose and the highly fluorescent compound 4-methylumbelliferone (B1674119) (4-MU). The rate of 4-MU production is directly proportional to the enzyme's activity and is measured using a fluorometer.

Methodology:

  • Sample Preparation:

    • Leukocytes/Fibroblasts: Homogenize pelleted cells in an ice-cold assay buffer (e.g., citrate/phosphate buffer, pH 4.6). Centrifuge to pellet cell debris and collect the supernatant (lysate) containing the lysosomal enzymes.

    • Dried Blood Spots (DBS): Punch out a small disc from the DBS card and place it into a well of a microplate.

    • Plasma: Can be used directly, though leukocyte preparations are often preferred for diagnostic accuracy.

  • Assay Reaction:

    • In a 96-well microplate, add a small volume (e.g., 10 µL) of the sample lysate or plasma. For DBS, the disc is already in the well.

    • Prepare a standard curve using known concentrations of 4-MU.

    • Initiate the reaction by adding the 4-MU-α-Gal substrate solution prepared in the assay buffer.

    • Incubate the plate at 37°C for a defined period (e.g., 1-2 hours), protected from light.

  • Stopping the Reaction and Measurement:

    • Stop the enzymatic reaction by adding a high-pH stop buffer (e.g., glycine-carbonate buffer, pH 10.7). This also enhances the fluorescence of the 4-MU product.

    • Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~360 nm and an emission wavelength of ~445 nm.

  • Calculation of Enzyme Activity:

    • Subtract the background fluorescence from all readings.

    • Use the 4-MU standard curve to determine the amount of product formed in each sample well.

    • Calculate the enzyme activity, typically expressed as nanomoles of substrate hydrolyzed per hour per milligram of protein (nmol/hr/mg protein).

Conclusion and Future Directions

This compound is one of a multitude of Gb3 isoforms that accumulate in Fabry disease due to deficient α-galactosidase A activity. The systemic storage of these glycosphingolipids is the central pathogenic mechanism driving this debilitating disorder. The precise quantification of Gb3 isoforms by LC-MS/MS and the measurement of α-Gal A activity are indispensable tools for the diagnosis and management of Fabry disease.

Future research should focus on elucidating the specific roles of different Gb3 isoforms, including rare ones like the N-tricosanoyl variant, in the pathophysiology of organ-specific damage. A deeper understanding of the downstream cellular consequences of Gb3 accumulation, such as inflammation, apoptosis, and fibrosis, will be critical for the development of novel therapeutic strategies beyond enzyme replacement. These may include substrate reduction therapies, pharmacological chaperones, and gene therapy, all of which aim to correct the fundamental metabolic defect in this and other lysosomal storage diseases.

References

An In-depth Technical Guide to the Enzymatic Degradation of N-Tricosanoyl Ceramide Trihexoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tricosanoyl ceramide trihexoside, a glycosphingolipid, plays a crucial role in cellular function. Its degradation is a critical metabolic process, and defects within this pathway are implicated in serious human diseases. This technical guide provides a comprehensive overview of the enzymes involved in the catabolism of this compound, detailing their kinetic properties, optimal conditions, and the experimental protocols used for their study. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of lysosomal storage disorders, sphingolipid metabolism, and therapeutic development.

The Degradation Pathway of this compound

The breakdown of this compound, also known as globotriaosylceramide (Gb3), is a stepwise process that occurs within the lysosome. This pathway involves the sequential removal of sugar moieties by specific glycosidases, followed by the cleavage of the ceramide backbone. A deficiency in the initial enzyme of this pathway leads to the lysosomal storage disorder known as Fabry disease.[1][2][3][4][5]

The enzymatic cascade is as follows:

  • Alpha-Galactosidase A (α-GAL A) : This enzyme initiates the degradation by hydrolyzing the terminal α-galactosyl residue from ceramide trihexoside.[6][7][8] The products of this reaction are lactosylceramide (B164483) and a molecule of galactose.[9]

  • Beta-Galactosidase (β-GAL) : The resulting lactosylceramide is then a substrate for beta-galactosidase, which cleaves the terminal β-galactosyl residue. This step yields glucosylceramide (also known as glucocerebroside) and another molecule of galactose. Evidence suggests the existence of distinct lactosylceramide-cleaving enzymes.[1]

  • Glucocerebrosidase (GCase) : Glucosylceramide is subsequently hydrolyzed by glucocerebrosidase (acid β-glucosidase), which removes the final glucose moiety.[10][11] This reaction produces ceramide and a molecule of glucose.

  • Acid Ceramidase (AC) : The final step in the degradation of the sphingolipid backbone is the hydrolysis of ceramide by acid ceramidase. This enzyme cleaves the amide bond, releasing a fatty acid (in this case, tricosanoic acid) and a sphingosine (B13886) molecule.

Signaling Pathway Diagram

G cluster_0 CTH N-Tricosanoyl Ceramide Trihexoside (Gb3) LC Lactosylceramide CTH->LC Galactose GC Glucosylceramide LC->GC Galactose Cer Ceramide GC->Cer Glucose FA_S Tricosanoic Acid + Sphingosine Cer->FA_S aGAL Alpha-Galactosidase A aGAL->CTH bGAL Beta-Galactosidase bGAL->LC GCase Glucocerebrosidase GCase->GC AC Acid Ceramidase AC->Cer

Caption: Degradation pathway of this compound.

Enzyme Characteristics and Quantitative Data

The efficiency and specificity of the degradation pathway are determined by the kinetic parameters and optimal operating conditions of the involved enzymes.

Table 1: Kinetic Parameters of Key Degradation Enzymes
EnzymeSubstrateKmVmaxSource
Alpha-Galactosidase Ap-Nitrophenyl-α-D-galactopyranoside0.20 mMNot specified[12]
Alpha-Galactosidase A4-methylumbelliferyl-α-D-galactopyranoside0.17 mMNot specified[13]
Alpha-Galactosidase ARaffinose3.66 mMNot specified[12]
Glucocerebrosidasep-Nitrophenyl-β-D-glucopyranoside (PNPG)12.6 mM333 U/mg[4][5]
GlucocerebrosidaseGlucosylceramide108 µMNot specified[3]
Table 2: Optimal Conditions for Enzyme Activity
EnzymeOptimal pHOptimal Temperature (°C)
Alpha-Galactosidase A4.0 - 6.037 - 60
Glucocerebrosidase5.0 - 5.537

Note: Kinetic parameters and optimal conditions can vary depending on the substrate, buffer composition, and experimental setup.

Experimental Protocols

Accurate measurement of enzyme activity is crucial for diagnosing diseases like Fabry disease and for evaluating the efficacy of potential therapeutics. Below are detailed methodologies for assaying the activity of the key enzymes in the degradation pathway.

Protocol 1: Fluorometric Assay for Alpha-Galactosidase A Activity

This protocol is adapted from commercially available assay kits and provides a sensitive method for measuring α-GAL A activity.[2][14]

Materials:

  • α-GAL Assay Buffer

  • α-GAL Substrate (e.g., 4-Methylumbelliferyl-α-D-galactopyranoside)

  • α-GAL Stop Buffer

  • 4-Methylumbelliferone (4-MU) Standard

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 360/445 nm)

  • Cell lysates or purified enzyme samples

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the 4-MU standard in α-GAL Assay Buffer to generate a standard curve (e.g., 0, 2, 4, 6, 8, 10 µM).

    • Add 50 µL of each standard dilution to separate wells of the 96-well plate.

  • Sample Preparation:

    • Thaw cell lysates or purified enzyme samples on ice.

    • Dilute samples to the desired concentration in ice-cold α-GAL Assay Buffer.

    • Add 10-50 µL of each sample to separate wells.

    • For a background control, use assay buffer instead of the sample.

  • Reaction Initiation:

    • Prepare a substrate solution by diluting the α-GAL substrate in the assay buffer according to the manufacturer's instructions.

    • Add 50 µL of the substrate solution to each well containing the samples and background control.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time may need to be optimized based on the enzyme activity in the samples.

  • Reaction Termination:

    • Add 100 µL of α-GAL Stop Buffer to each well to stop the enzymatic reaction.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 445 nm.

  • Calculation:

    • Subtract the background control fluorescence from all readings.

    • Use the 4-MU standard curve to determine the amount of 4-MU produced in each sample.

    • Calculate the α-GAL A activity, typically expressed as nmol of 4-MU produced per minute per mg of protein.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_std Prepare 4-MU Standard Curve add_std Add Standards to Plate prep_std->add_std prep_sample Prepare Samples (Lysates/Enzyme) add_sample Add Samples to Plate prep_sample->add_sample prep_substrate Prepare Substrate Solution add_substrate Add Substrate to Samples prep_substrate->add_substrate add_sample->add_substrate incubate Incubate at 37°C add_substrate->incubate add_stop Add Stop Buffer incubate->add_stop measure Measure Fluorescence (Ex/Em = 360/445 nm) add_stop->measure calculate Calculate Enzyme Activity measure->calculate

Caption: Workflow for the fluorometric assay of Alpha-Galactosidase A activity.

Protocol 2: Glucocerebrosidase Activity Assay Using a Natural Substrate

This protocol describes a method for measuring GCase activity using its natural substrate, glucosylceramide, coupled with a fluorometric detection system.[3]

Materials:

  • Recombinant glucocerebrosidase or cell lysates

  • Glucosylceramide substrate

  • Glucose oxidase

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5)

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 570/610 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the Amplex Red reagent, glucose oxidase, and HRP in the assay buffer.

  • Sample and Substrate Addition:

    • Add the enzyme sample (purified GCase or cell lysate) to the wells of the microplate.

    • Add the glucosylceramide substrate to initiate the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specified period (e.g., 60 minutes). During this time, GCase will hydrolyze glucosylceramide to glucose and ceramide.

  • Detection:

    • The glucose produced is then oxidized by glucose oxidase to produce hydrogen peroxide (H₂O₂).

    • H₂O₂ reacts with the Amplex Red reagent in the presence of HRP to generate the fluorescent product, resorufin.

  • Measurement:

    • Measure the fluorescence intensity at an excitation wavelength of approximately 570 nm and an emission wavelength of approximately 610 nm.

  • Calculation:

    • The fluorescence intensity is directly proportional to the amount of glucose produced, which in turn reflects the GCase activity. A standard curve using known concentrations of glucose can be used for quantification.

Conclusion

The enzymatic degradation of this compound is a fundamental cellular process with significant implications for human health. A thorough understanding of the enzymes involved, their kinetics, and the methods to assay their activity is paramount for advancing research and developing effective therapies for related disorders. This technical guide provides a solid foundation of this knowledge, offering valuable insights and practical protocols for professionals in the field. Further research into the specific kinetics of these enzymes with their endogenous substrates and the development of more sophisticated assay methodologies will continue to enhance our understanding and therapeutic capabilities.

References

N-Tricosanoyl Ceramide Trihexoside: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exploration of the structure, function, and pathological significance of a key cell membrane glycosphingolipid.

Introduction

N-Tricosanoyl ceramide trihexoside, a specific form of globotriaosylceramide (Gb3), is a neutral glycosphingolipid and an integral component of the outer leaflet of plasma membranes in various mammalian cells. This complex lipid, consisting of a ceramide backbone linked to a trisaccharide, plays a crucial role in a multitude of cellular processes, ranging from signal transduction to cell adhesion. Its significance is underscored by its involvement in the pathogenesis of Fabry disease, a lysosomal storage disorder, and its function as a cellular receptor for bacterial toxins, most notably Shiga toxin. This technical guide provides a comprehensive overview of this compound, focusing on its structure, biophysical properties, biosynthesis, and its multifaceted roles in both physiological and pathological contexts. Detailed experimental protocols for its study and visualization of key signaling pathways are included to facilitate further research and therapeutic development.

Structure and Physicochemical Properties

This compound is an amphipathic molecule with a hydrophobic ceramide portion embedded in the lipid bilayer and a hydrophilic trisaccharide headgroup extending into the extracellular space. The ceramide core is composed of a sphingosine (B13886) base N-acylated with a 23-carbon saturated fatty acid, tricosanoic acid. The carbohydrate moiety is a trisaccharide with the sequence galactose-α(1→4)-galactose-β(1→4)-glucose, which is attached to the primary hydroxyl group of the sphingosine.

Table 1: Physicochemical Properties of this compound
PropertyValueReferences
Molecular Formula C59H111NO18[1]
Molecular Weight 1122.5 g/mol [2]
Solubility Soluble in DMSO, hot methanol (B129727), and chloroform (B151607)/methanol (2:1)[1]
Appearance Solid[1]
Storage Temperature -20°C[1]

Role in Cell Membranes

This compound is not uniformly distributed within the cell membrane but is enriched in specific microdomains known as lipid rafts. These are dynamic, ordered membrane regions rich in cholesterol and sphingolipids that serve as platforms for signal transduction and protein sorting. The long, saturated tricosanoyl acyl chain of this Gb3 species is thought to favor its partitioning into these ordered domains. Within lipid rafts, Gb3 can modulate membrane fluidity and curvature and interact with various signaling proteins, influencing their activity.

Biosynthesis and Metabolism of Globotriaosylceramide

The synthesis of Gb3 is a stepwise process that occurs primarily in the Golgi apparatus, while its degradation takes place in the lysosomes.

Biosynthesis Pathway
  • Ceramide Synthesis: The process begins in the endoplasmic reticulum with the synthesis of the ceramide backbone.

  • Glucosylceramide Formation: Ceramide is transported to the Golgi apparatus, where glucosylceramide synthase (GCS) adds a glucose molecule.

  • Lactosylceramide (B164483) Synthesis: Lactosylceramide synthase then adds a galactose molecule to glucosylceramide, forming lactosylceramide.

  • Globotriaosylceramide Synthesis: Finally, α-1,4-galactosyltransferase (Gb3 synthase) adds the terminal α-1,4-linked galactose to lactosylceramide to form Gb3.[3]

Degradation Pathway

Gb3 is degraded in the lysosome by the enzyme α-galactosidase A (α-Gal A), which hydrolyzes the terminal α-galactosyl residue.[4] A deficiency in this enzyme leads to the accumulation of Gb3, the hallmark of Fabry disease.[5]

cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Ceramide Ceramide Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Lactosylceramide Lactosylceramide Glucosylceramide->Lactosylceramide Lactosylceramide Synthase Gb3 Globotriaosylceramide (Gb3) Lactosylceramide->Gb3 Gb3 Synthase Lysosome Lysosome Gb3->Lysosome Trafficking DegradationProducts Degradation Products Lysosome->DegradationProducts α-Galactosidase A

Biosynthesis and degradation of Gb3.

Associated Pathologies

Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by mutations in the GLA gene, leading to deficient activity of the enzyme α-galactosidase A.[5] This results in the progressive accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, including the kidneys, heart, and nervous system.[6][7] The accumulation of these lipids is believed to trigger a cascade of cellular events, including inflammation, fibrosis, and apoptosis, leading to the clinical manifestations of the disease.[7] Lyso-Gb3, in particular, is considered a key mediator of pathology, with plasma levels showing a closer association with disease severity than Gb3.[6]

Table 2: Plasma Concentrations of Gb3 and Lyso-Gb3 in Fabry Disease
AnalytePatient GroupConcentration RangeReferences
Gb3 Healthy Controls< 4 mg/L[8]
Gb3 Fabry Patients (Male)Significantly increased[8]
Gb3 Fabry Patients (Female)Significantly increased[8]
Lyso-Gb3 Healthy Controls< 0.9 ng/mL[6]
Lyso-Gb3 Mild Fabry Disease20 ng/mL[6]
Lyso-Gb3 Classical Fabry Diseaseup to 320 ng/mL[6]
Shiga Toxin-Mediated Diseases

Gb3 serves as the primary receptor for Shiga toxin (Stx) and Shiga-like toxins produced by certain strains of Escherichia coli.[9] The B subunit of the toxin binds with high affinity to the carbohydrate portion of Gb3 on the surface of host cells, particularly in the kidneys and central nervous system.[9] This binding initiates the endocytosis of the toxin and its subsequent retrograde transport to the endoplasmic reticulum, where the A subunit is released into the cytosol to inhibit protein synthesis, leading to cell death.[10]

Signaling Pathways

Shiga Toxin Retrograde Transport

The binding of the Shiga toxin B-subunit to multiple Gb3 molecules on the cell surface can trigger signaling cascades and induce membrane invagination, leading to the toxin's internalization. The toxin is then transported via a retrograde pathway from endosomes to the trans-Golgi network and then to the endoplasmic reticulum.

Stx Shiga Toxin (Stx) Gb3 Gb3 Receptor Stx->Gb3 Binding Endosome Endosome Gb3->Endosome Endocytosis PlasmaMembrane Plasma Membrane TGN Trans-Golgi Network Endosome->TGN Retrograde Transport ER Endoplasmic Reticulum TGN->ER Retrograde Transport Ribosome Ribosome ER->Ribosome Translocation of A-subunit Cytosol Cytosol ProteinSynthesis Protein Synthesis Inhibition Ribosome->ProteinSynthesis

Shiga Toxin signaling and transport pathway.

Lyso-Gb3 Signaling in Fabry Disease Podocytes

In the context of Fabry disease, the accumulation of lyso-Gb3 in kidney podocytes has been shown to activate various signaling pathways that contribute to cellular injury. One such pathway involves the activation of Notch1 signaling, leading to increased expression of extracellular matrix proteins and pro-inflammatory chemokines.

LysoGb3 Lyso-Gb3 Notch1 Notch1 Receptor LysoGb3->Notch1 Activation Podocyte Podocyte NICD Notch Intracellular Domain (NICD) Notch1->NICD Cleavage Nucleus Nucleus NICD->Nucleus Translocation HES1 HES1 Transcription Nucleus->HES1 ECM Extracellular Matrix Protein Expression HES1->ECM Chemokines Chemokine Expression HES1->Chemokines

Lyso-Gb3 signaling in Fabry disease.

Experimental Protocols

Extraction of Gb3 from Cultured Cells

This protocol describes a method for the extraction of total lipids, including Gb3, from cultured mammalian cells using a modified Folch method.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade, ice-cold

  • Chloroform, HPLC grade

  • Deionized water

  • Cell scraper

  • Conical tubes (15 mL and 50 mL)

  • Glass centrifuge tubes with Teflon-lined caps

  • Centrifuge

  • Nitrogen gas evaporator or vacuum concentrator

Procedure:

  • Wash cultured cells twice with ice-cold PBS.

  • Harvest cells by scraping in a minimal volume of ice-cold PBS and transfer to a 15 mL conical tube.

  • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

  • Aspirate the supernatant and resuspend the cell pellet in 0.8 mL of ice-cold deionized water.

  • Transfer the cell suspension to a glass centrifuge tube.

  • Add 2 mL of ice-cold methanol and 1 mL of chloroform.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and cell lysis.

  • Add an additional 1 mL of chloroform and 1 mL of deionized water to induce phase separation.

  • Vortex for 1 minute and then centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new glass tube.

  • Dry the lipid extract under a stream of nitrogen gas or using a vacuum concentrator.

  • Store the dried lipid extract at -20°C until further analysis.

Quantification of this compound by HPLC-MS/MS

This protocol outlines a general procedure for the quantification of specific Gb3 isoforms, including this compound, using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Materials:

  • Dried lipid extract (from Protocol 1)

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

  • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 10 mM ammonium formate

  • Internal standard (e.g., a non-endogenous C17-Gb3)

  • HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source

  • C18 reversed-phase HPLC column

Procedure:

  • Sample Preparation: Reconstitute the dried lipid extract in a known volume of a suitable solvent (e.g., methanol/chloroform 1:1, v/v). Add a known amount of the internal standard.

  • Chromatographic Separation:

    • Inject a specific volume of the reconstituted sample onto the C18 column.

    • Perform a gradient elution to separate the different lipid species. A typical gradient might be:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient to 100% B

      • 15-20 min: Hold at 100% B

      • 20-21 min: Return to 30% B

      • 21-25 min: Re-equilibration at 30% B

    • The flow rate is typically maintained at 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Operate the mass spectrometer in positive ion mode using ESI.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound and the internal standard. The MRM transitions will be specific for the precursor and product ions of each analyte. For this compound, the precursor ion would be the [M+H]+ or [M+Na]+ adduct, and a characteristic fragment ion would be monitored.

  • Quantification: Create a calibration curve using known concentrations of a purified this compound standard. Quantify the amount of this compound in the sample by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

α-Galactosidase A Activity Assay

This protocol describes a fluorometric assay to measure the activity of α-galactosidase A in cell lysates using a synthetic substrate.

Materials:

  • Cell lysate

  • 4-Methylumbelliferyl-α-D-galactopyranoside (4-MUG), substrate

  • Citrate-phosphate buffer (pH 4.6)

  • Glycine-carbonate buffer (pH 10.7), stop solution

  • Fluorometer

Procedure:

  • Prepare cell lysates by sonication or freeze-thawing in a suitable lysis buffer.

  • Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford or BCA assay).

  • In a 96-well black microplate, add a specific amount of cell lysate (e.g., 10-50 µg of protein) to each well.

  • Prepare a substrate solution of 4-MUG in citrate-phosphate buffer.

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding the glycine-carbonate buffer. This will also increase the pH, enhancing the fluorescence of the product.

  • Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

  • Prepare a standard curve using known concentrations of 4-MU to quantify the amount of product generated.

  • Calculate the α-galactosidase A activity, typically expressed as nmol of 4-MU produced per hour per mg of protein.

Conclusion

This compound is a vital component of cell membranes, playing a dual role in cellular physiology and pathology. Its enrichment in lipid rafts positions it as a key player in modulating signal transduction events at the cell surface. The pathological accumulation of this glycosphingolipid in Fabry disease and its exploitation as a receptor by bacterial toxins highlight its clinical relevance. A thorough understanding of its biophysical properties, metabolism, and signaling functions is crucial for the development of novel therapeutic strategies for associated diseases. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the intricate biology of this compound and its impact on human health. Continued research in this area holds the promise of uncovering new diagnostic markers and therapeutic targets for a range of debilitating conditions.

References

physical and chemical properties of N-TRicosanoyl ceramide trihexoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tricosanoyl ceramide trihexoside, also known as C23 Globotriaosylceramide (Gb3), is a glycosphingolipid of significant interest in biomedical research. Glycosphingolipids are integral components of cell membranes, playing crucial roles in cell signaling, recognition, and adhesion.[1] This particular variant, featuring a C23:0 fatty acid chain, belongs to the globoseries of glycosphingolipids. An accumulation of ceramide trihexosides is characteristic of Fabry disease, a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[2] The tricosanoyl acyl chain's length and saturation level are thought to influence the biophysical properties of the cell membrane and may modulate specific biological activities.[3][4] This document provides a comprehensive overview of the physical and chemical properties, analytical methodologies, and biological relevance of this compound.

Core Physical and Chemical Properties

The distinct physical and chemical characteristics of this compound are fundamental to its behavior in biological systems and analytical procedures.

PropertyValueSource
Synonyms N-C23:0-Ceramide trihexoside, N-Tricosanoyl globotriaosylceramide, C23 Globotriaosylceramide (d18:1/23:0)[5][6]
Molecular Formula C₅₉H₁₁₁NO₁₈[5][6]
Molecular Weight 1122 g/mol [5][6]
CAS Number 536745-84-3[2]
Appearance Solid[5][6]
Purity >98% by TLC[5][6]
Melting Point 130-139 °C[5][6]
Solubility Soluble in DMSO, hot methanol, and chloroform/methanol (2:1)[5][6]
Storage -20°C[5][6]

Signaling Pathways

Ceramide trihexosides, including the N-tricosanoyl variant, are primarily located in the outer leaflet of the plasma membrane, where they contribute to the formation of lipid rafts. These microdomains are critical for the spatial organization of signaling proteins. The biosynthesis of globotriaosylceramide occurs in the Golgi apparatus, and its degradation takes place in the lysosomes.

Biosynthesis and Degradation of Globotriaosylceramide (Gb3)

Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer Glucosylceramide Synthase LacCer Lactosylceramide GlcCer->LacCer Lactosylceramide Synthase Gb3 Globotriaosylceramide (N-Tricosanoyl Ceramide Trihexoside) LacCer->Gb3 Gb3 Synthase (α-1,4-Galactosyltransferase) Gb3->LacCer α-Galactosidase A (deficient in Fabry Disease) Plasma_Membrane Plasma Membrane (Lipid Rafts) Gb3->Plasma_Membrane Transport Lysosome Lysosome Plasma_Membrane->Lysosome Endocytosis

Caption: Biosynthesis of this compound and its lysosomal degradation pathway.

Experimental Protocols

Accurate analysis of this compound is crucial for research and diagnostic purposes. The following are detailed methodologies for its extraction and analysis.

Lipid Extraction from Plasma

This protocol outlines the extraction of total lipids, including glycosphingolipids, from plasma samples.

Start Start: 50 µL Plasma Add_IS Add Internal Standard (e.g., Sphinganine) Start->Add_IS Extraction Add Chloroform/Methanol (2:1, v/v) Vortex and Centrifuge Add_IS->Extraction Collect_Lower Collect Lower Organic Phase Extraction->Collect_Lower Dry Evaporate Solvent under Nitrogen Collect_Lower->Dry End End: Lipid Extract Dry->End

Caption: Workflow for the extraction of lipids from plasma samples.

Analysis by Thin-Layer Chromatography (TLC)

TLC is a common method for the separation and qualitative analysis of glycosphingolipids.

Protocol:

  • Plate Preparation: Use silica (B1680970) gel 60 high-performance TLC plates. If necessary, pre-wash the plates with methanol.[7]

  • Sample Application: Dissolve the lipid extract in a small volume of chloroform/methanol (2:1, v/v) and spot it onto the TLC plate.

  • Development: Develop the plate in a sealed tank containing a solvent system of chloroform/methanol/water (65:25:4, v/v/v).[2] For better separation, a two-step development can be employed. First, develop in chloroform/methanol (98:2), air dry, and then develop in chloroform/methanol/acetic acid/water (61:33:3:3).[8]

  • Visualization: After development, dry the plate and visualize the separated lipids by spraying with a suitable reagent, such as orcinol/sulfuric acid, and heating.[7] Glycosphingolipids will appear as purple spots.

  • Identification: Compare the retention factor (Rf) of the sample spots with that of a purified this compound standard run on the same plate.

Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS provides a highly sensitive and quantitative method for the analysis of specific molecular species of ceramide trihexosides.[9][10]

Start Start: Lipid Extract Hydrolysis Microwave-assisted Hydrolysis (Methanolic NaOH) Start->Hydrolysis Derivatization Derivatize with o-phthaldialdehyde (OPA) Hydrolysis->Derivatization HPLC HPLC Separation (C18 Reversed-Phase Column) Derivatization->HPLC Detection Fluorescence Detection (ex: 340 nm, em: 435 nm) HPLC->Detection MS Tandem Mass Spectrometry (MS/MS) (for structural confirmation) HPLC->MS End End: Quantification and Identification Detection->End MS->End

Caption: Workflow for HPLC-MS analysis of ceramide trihexosides.

HPLC Conditions (Example): [9][10]

  • Column: C18 reversed-phase column.

  • Mobile Phase: Isocratic elution with methanol/water (88:12, v/v).

  • Detection: Fluorescence detector with excitation at 340 nm and emission at 435 nm.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Analysis: Tandem mass spectrometry (MS/MS) for fragmentation analysis to confirm the identity of the lipid species.

Biological and Clinical Significance

The acyl chain length of ceramides (B1148491) has been shown to be a critical determinant of their biological function.[3][4] While specific studies on the N-tricosanoyl (C23:0) variant are less common than for more abundant species like C16:0 or C24:0, its presence in various tissues suggests a defined role. Very-long-chain ceramides are known to be important for the formation of stable and ordered membrane domains.[4]

In the context of Fabry disease, the accumulation of various isoforms of globotriaosylceramide, including those with different acyl chain lengths, contributes to the pathology.[11] The precise role of this compound in the progression of this disease is an area of ongoing research. Furthermore, this molecule serves as a receptor for certain bacterial toxins, such as Shiga toxin, and the specific fatty acid composition of the ceramide can influence toxin binding affinity.[2]

Conclusion

This compound is a biologically important glycosphingolipid with distinct physical and chemical properties. The methodologies outlined in this guide provide a framework for its accurate analysis, which is essential for advancing our understanding of its role in health and disease, particularly in the context of lysosomal storage disorders and host-pathogen interactions. Further research into the specific signaling pathways modulated by this particular ceramide variant will be crucial for elucidating its precise biological functions and its potential as a therapeutic target or biomarker.

References

Methodological & Application

Quantitative Analysis of N-Tricosanoyl Ceramide Trihexoside by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide trihexosides (CTHs), also known as globotriaosylceramides (Gb3), are a class of glycosphingolipids that play significant roles in various cellular processes. The accumulation of these lipids is notably associated with Fabry disease, a rare X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[1][2] Accurate and sensitive quantification of specific CTH molecular species, such as N-Tricosanoyl ceramide trihexoside (C23:0-CTH), in biological matrices is crucial for diagnostics, monitoring disease progression, and evaluating therapeutic efficacy. This application note provides a detailed protocol for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[1][2]

Principle of the Method

This method employs a targeted approach for the quantification of this compound. The protocol involves the extraction of lipids from a biological sample, followed by chromatographic separation using liquid chromatography (LC), and subsequent detection and quantification by tandem mass spectrometry (MS/MS). The MS/MS system is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte of interest. An internal standard (IS) is used to ensure accuracy and precision by correcting for variations in sample preparation and instrument response.

Experimental Protocols

Materials and Reagents
  • Solvents: Acetonitrile, Methanol, Water, Chloroform, Isopropanol (all LC-MS grade)

  • Reagents: Formic acid, Ammonium formate, Ammonium hydroxide

  • Standards: this compound (analytical standard), N-Heptadecanoyl-ceramide trihexoside (Internal Standard)

  • Sample Collection Tubes: Polypropylene (B1209903) tubes

  • Glass Vials: for LC-MS/MS analysis

Standard and Internal Standard Preparation

Prepare stock solutions of this compound and the internal standard (N-Heptadecanoyl-ceramide trihexoside) in a suitable organic solvent, such as methanol, at a concentration of 1 mg/mL. From these stock solutions, prepare a series of working standard solutions by serial dilution to construct a calibration curve. The internal standard working solution should be prepared at a fixed concentration.

Sample Preparation (from Plasma)
  • Thaw plasma samples on ice.

  • To 50 µL of plasma in a polypropylene tube, add 10 µL of the internal standard working solution.

  • Add 500 µL of a pre-cooled extraction solvent mixture of chloroform:methanol:water (2:1:0.3 v/v/v).[1][2]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet proteins.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase composition.

  • Vortex for 30 seconds and transfer the solution to a glass vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

ParameterRecommended Condition
Column Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 2 mM Ammonium Formate and 0.2% Formic Acid[1][2]
Mobile Phase B Methanol with 1 mM Ammonium Formate and 0.2% Formic Acid[1][2]
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C[1]
Gradient Elution Start with a suitable percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then re-equilibrate the column. A typical gradient might start at 80% B, increase to 95% B over several minutes, hold, and then return to initial conditions.[1]

Mass Spectrometry (MS/MS)

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transitions

The selection of appropriate MRM transitions is critical for the selectivity and sensitivity of the method. The precursor ion for this compound is its protonated molecule [M+H]⁺. A characteristic product ion for many ceramides (B1148491) and glycosphingolipids results from the fragmentation of the sphingoid base, often yielding a fragment with m/z 264.3.[1]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (C23:0-CTH) 1144.8264.310050
N-Heptadecanoyl-ceramide trihexoside (C17:0-CTH, IS) 1060.7264.410050

Note: The exact precursor ion m/z for C23:0-CTH was calculated based on its chemical formula and the addition of a proton. The product ion and collision energy are based on typical fragmentation patterns for similar molecules.[1][3] These values should be optimized on the specific instrument being used.

Data Presentation and Quantitative Analysis

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the prepared standards. The concentration of this compound in the unknown samples is then determined from this calibration curve using the measured peak area ratio.

Table 1: Quantitative Performance Characteristics (Hypothetical Data)

ParameterValue
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.0 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery 85 - 115%

Note: The values presented in Table 1 are hypothetical and serve as an example of typical performance characteristics for such an assay. Actual performance should be validated in the user's laboratory.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Plasma Sample is_add Add Internal Standard start->is_add extraction Lipid Extraction (Chloroform/Methanol/Water) is_add->extraction drydown Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution lc LC Separation (C18 Column) reconstitution->lc ms MS/MS Detection (MRM Mode) lc->ms integration Peak Integration ms->integration quant Quantification (Calibration Curve) integration->quant report Final Report quant->report

Caption: Experimental workflow for the quantitative analysis of this compound.

signaling_pathway Cer Ceramide GlcCer Glucosylceramide Cer->GlcCer Glucosylceramide synthase LacCer Lactosylceramide GlcCer->LacCer Lactosylceramide synthase Gb3 Globotriaosylceramide (CTH) (e.g., N-Tricosanoyl-CTH) LacCer->Gb3 Gb3 synthase Gb3->LacCer Hydrolysis Gb4 Globotetraosylceramide Gb3->Gb4 Gb4 synthase alpha_gal_A α-Galactosidase A (Deficient in Fabry Disease) Gb3->alpha_gal_A

Caption: Simplified biosynthetic pathway of Globotriaosylceramide (Ceramide Trihexoside).

Conclusion

The described LC-MS/MS method provides a robust and sensitive platform for the quantitative analysis of this compound in biological samples. This detailed protocol can be adapted and validated by researchers in academic and industrial settings for applications in biomarker discovery, clinical diagnostics, and the development of therapeutic interventions for Fabry disease and other related disorders. The high selectivity of MRM-based quantification ensures reliable data for critical research and development decisions.

References

Application Notes & Protocols: N-Tricosanoyl Ceramide Trihexoside as an Internal Standard in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lipidomics, the large-scale study of cellular lipids, presents significant analytical challenges due to the vast structural diversity and wide dynamic range of lipid species. To achieve accurate and reproducible quantification of lipids by mass spectrometry (MS), the use of internal standards is crucial. An ideal internal standard is a structurally similar but non-endogenous molecule that can be added to a sample at a known concentration at the beginning of the experimental workflow. This allows for the correction of variability introduced during sample preparation, extraction, and analysis.

N-Tricosanoyl-d-erythro-ceramide trihexoside (C23:0-CTH) is an excellent internal standard for the quantification of globotriaosylceramides (Gb3) and other related glycosphingolipids. Its long, odd-numbered acyl chain (C23:0) makes it rare in biological systems, ensuring that its signal does not overlap with endogenous lipid species. This document provides detailed protocols and application data for the use of C23:0-CTH as an internal standard in lipidomics workflows.

Key Properties and Applications

N-Tricosanoyl ceramide trihexoside is a synthetic analog of endogenous ceramide trihexosides. Its key features as an internal standard include:

  • Structural Similarity: It mimics the chromatographic and ionization behavior of endogenous CTH species.

  • Non-Endogenous Nature: The C23:0 acyl chain is not naturally abundant, preventing interference with the measurement of endogenous lipids.

  • Chemical Stability: It is stable throughout the extraction and analysis process.

This internal standard is particularly useful for the quantification of globotriaosylceramide (Gb3), a biomarker for Fabry disease, a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A. Accurate quantification of Gb3 in plasma and tissues is critical for diagnosis and for monitoring treatment efficacy.

Experimental Workflow

The following diagram outlines the typical workflow for a lipidomics experiment utilizing this compound as an internal standard.

Lipidomics_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Lipid Extraction cluster_Analysis Analysis cluster_Data Data Processing Sample Biological Sample (e.g., Plasma, Tissue) Spike Spike with This compound (Internal Standard) Sample->Spike Add at known concentration Extraction Liquid-Liquid Extraction (e.g., Folch or Bligh-Dyer method) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (Ratio of endogenous lipid to internal standard) LCMS->Quant

Caption: A typical workflow for lipidomics analysis using an internal standard.

Detailed Experimental Protocols

1. Preparation of Standards and Reagents

  • Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., chloroform:methanol (B129727), 2:1 v/v). Store at -20°C.

  • Working Solution: From the stock solution, prepare a working solution at a concentration of 10 µg/mL in methanol. This working solution will be used to spike the samples.

  • Extraction Solvents:

    • Methanol (HPLC grade)

    • Chloroform (HPLC grade)

    • Water (LC-MS grade)

2. Sample Preparation and Lipid Extraction

This protocol is adapted for the extraction of lipids from 100 µL of human plasma.

  • Thaw Samples: Thaw frozen plasma samples on ice.

  • Spike with Internal Standard: To a 2 mL microcentrifuge tube, add 100 µL of plasma. Add 10 µL of the 10 µg/mL this compound working solution.

  • Protein Precipitation and Lipid Extraction:

    • Add 500 µL of methanol to the sample, vortex for 30 seconds to precipitate proteins.

    • Add 1 mL of chloroform, vortex for 1 minute.

    • Add 300 µL of water, vortex for 1 minute.

  • Phase Separation: Centrifuge the mixture at 3,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

  • Collect Organic Layer: Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new clean tube.

  • Dry and Reconstitute: Evaporate the solvent under a gentle stream of nitrogen. Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS/MS analysis (e.g., methanol:acetonitrile, 1:1 v/v).

3. LC-MS/MS Analysis

  • Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating ceramide trihexosides.

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate.

    • Mobile Phase B: Acetonitrile:Isopropanol (90:10, v/v) with 0.1% formic acid.

    • Gradient: A typical gradient would start at 40% B, increasing to 95% B over 15 minutes, holding for 5 minutes, and then re-equilibrating at 40% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The transitions for the internal standard and the target analytes need to be optimized.

Quantitative Data

The following table summarizes typical MRM transitions and concentrations used for the quantification of common ceramide trihexosides using this compound as an internal standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Typical Concentration in Plasma (ng/mL)
Internal Standard
N-Tricosanoyl-CTH (C23:0)1098.8264.3Spiked at 100 ng/mL
Endogenous Analytes
N-Palmitoyl-CTH (C16:0)1002.7264.31.5 - 5.0
N-Stearoyl-CTH (C18:0)1030.8264.30.5 - 2.0
N-Lignoceroyl-CTH (C24:0)1114.9264.310.0 - 30.0
N-Nervonoyl-CTH (C24:1)1112.9264.32.0 - 8.0

Note: The specific m/z values may vary slightly depending on the instrument and adduction ([M+H]+, [M+Na]+ etc.). The product ion at m/z 264.3 corresponds to the trihexoside sugar moiety.

Signaling Pathway Context

Ceramide trihexosides are part of the globoseries of glycosphingolipids. The synthesis pathway is a step-wise addition of sugar moieties, and its dysregulation is associated with diseases like Fabry disease.

Globoside_Pathway Cer Ceramide enzyme1 Glucosylceramide synthase Cer->enzyme1 GlcCer Glucosylceramide enzyme2 Lactosylceramide synthase GlcCer->enzyme2 LacCer Lactosylceramide enzyme3 Gb3 synthase (α-1,4-GalT) LacCer->enzyme3 Gb3 Globotriaosylceramide (Gb3) Ceramide Trihexoside enzyme4 Gb4 synthase Gb3->enzyme4 Gb4 Globoside (Gb4) enzyme1->GlcCer enzyme2->LacCer enzyme3->Gb3 enzyme4->Gb4

Caption: Simplified biosynthesis pathway of globotriaosylceramide (Gb3).

Conclusion

This compound serves as a reliable internal standard for the accurate quantification of ceramide trihexosides and related glycosphingolipids in complex biological matrices. Its non-endogenous nature and structural similarity to the analytes of interest allow for the correction of analytical variability, leading to robust and reproducible results. The protocols and data presented here provide a framework for the implementation of this standard in targeted lipidomics studies, particularly for clinical research applications such as the monitoring of biomarkers for Fabry disease.

Application Note: Development of a Direct ELISA for the Detection of N-Tricosanoyl Ceramide Trihexoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramide trihexoside (also known as globotriaosylceramide, Gb3, or CD77) is a glycosphingolipid found in mammalian cell membranes.[1][2] It plays a role in cellular signaling and is notable as a receptor for Shiga toxins.[3] An accumulation of Gb3 due to a deficiency in the enzyme α-galactosidase A leads to Fabry disease, a lysosomal storage disorder.[1][2] N-Tricosanoyl ceramide trihexoside is a specific form of Gb3 containing a C23:0 fatty acid chain.[4] The ability to accurately quantify specific Gb3 species is crucial for research into Fabry disease, diagnostics, and monitoring therapeutic efficacy. This document outlines a protocol for the development of a direct Enzyme-Linked Immunosorbent Assay (ELISA) for the sensitive detection of this compound.

Assay Principle

This direct ELISA is designed to quantify this compound (Gb3) in prepared samples. The principle involves immobilizing the glycolipid antigen onto a 96-well microplate. A specific primary antibody against Gb3 binds to the immobilized antigen. This is followed by the addition of a Horseradish Peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Finally, a chromogenic substrate (TMB) is added, which is converted by HRP into a colored product. The intensity of the color is directly proportional to the amount of Gb3 captured in the well and is measured spectrophotometrically at 450 nm.

ELISA_Principle cluster_well Microplate Well Surface Antigen N-Tricosanoyl Gb3 Antigen (Coated on plate) PrimaryAb Anti-Gb3 Primary Antibody Antigen->PrimaryAb Binds to SecondaryAb HRP-conjugated Secondary Antibody PrimaryAb->SecondaryAb Binds to Substrate TMB Substrate SecondaryAb->Substrate Catalyzes Product Colored Product (450 nm)

Caption: Principle of the direct ELISA for N-Tricosanoyl Gb3 detection.

Experimental Protocols

I. Materials and Reagents
  • Antigen: this compound (C23:0-Gb3)

  • Antibodies:

    • Primary Antibody: Mouse Anti-Gb3 Monoclonal Antibody (Clone suitable for ELISA, e.g., 14A6 or BGR23)[1][5]

    • Secondary Antibody: HRP-conjugated Goat Anti-Mouse IgG

  • Plates: High-binding 96-well polystyrene microplates

  • Reagents:

    • Ethanol (B145695) (100%, ACS grade)

    • Methanol (B129727) (100%, ACS grade)

    • Bovine Serum Albumin (BSA), ELISA grade

    • Phosphate Buffered Saline (PBS), pH 7.4

    • Tween-20

    • 3,3',5,5'-Tetramethylbenzidine (TMB) Substrate Solution

    • Stop Solution (e.g., 2N H₂SO₄)

    • Ultrapure water

II. Reagent Preparation
  • Coating Buffer (Ethanol): Use 100% ethanol. Prepare fresh.

  • Wash Buffer (PBST): 0.05% Tween-20 in 1X PBS.

  • Blocking Buffer: 1% BSA (w/v) in 1X PBS.

  • Antibody Diluent: 1% BSA (w/v) in PBST.

  • Gb3 Standard Stock (100 µg/mL): Dissolve this compound in hot methanol or a chloroform/methanol mixture to create a stock solution. Aliquot and store at -20°C.

  • Gb3 Working Standards: Prepare a serial dilution of the Gb3 stock solution in 100% ethanol to create standards (e.g., from 1000 ng/mL down to 15.6 ng/mL).

III. ELISA Protocol

This protocol is optimized for the specific challenge of coating non-polar glycolipids onto a polystyrene plate surface.

  • Antigen Coating (Solvent Evaporation Method):

    • Add 50 µL of Gb3 working standards or prepared samples (diluted in 100% ethanol) to each well.

    • Allow the solvent to evaporate completely by incubating the plate uncovered in a fume hood or biosafety cabinet at room temperature overnight. This leaves the lipid adsorbed to the well surface.[6]

    • Note: This passive adsorption method is crucial for glycolipids and differs from aqueous coating methods used for proteins.[7]

  • Washing:

    • After evaporation, wash the plate gently 3 times with 200 µL of PBST per well to remove any non-adsorbed antigen. Avoid vigorous washing that could strip the lipid from the plate.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 90 minutes at 37°C or 2 hours at room temperature to block non-specific binding sites.

    • Wash the plate 3 times with PBST.

  • Primary Antibody Incubation:

    • Dilute the primary Anti-Gb3 antibody in Antibody Diluent to its optimal concentration (this must be determined empirically, e.g., 1:1000).

    • Add 100 µL of the diluted primary antibody to each well.

    • Incubate for 1 hour at 37°C.

    • Wash the plate 3 times with PBST.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Antibody Diluent to its optimal concentration (e.g., 1:5000).

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at 37°C in the dark.

    • Wash the plate 5 times with PBST, ensuring complete removal of unbound conjugate.

  • Detection:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate at room temperature in the dark for 15-20 minutes. Monitor for color development (blue).

    • Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes of adding the Stop Solution.

ELISA_Workflow node_start Start node_coat Coat Plate with Gb3 Antigen in Ethanol (50 µL/well) node_start->node_coat node_evap Evaporate Solvent Overnight at Room Temperature node_coat->node_evap node_wash1 Wash Plate 3x with PBST node_evap->node_wash1 node_block Block with 1% BSA in PBS (200 µL/well, 90 min at 37°C) node_wash1->node_block node_wash2 Wash Plate 3x with PBST node_block->node_wash2 node_primary Add Primary Anti-Gb3 Ab (100 µL/well, 1 hr at 37°C) node_wash2->node_primary node_wash3 Wash Plate 3x with PBST node_primary->node_wash3 node_secondary Add HRP-Secondary Ab (100 µL/well, 1 hr at 37°C) node_wash3->node_secondary node_wash4 Wash Plate 5x with PBST node_secondary->node_wash4 node_tmb Add TMB Substrate (100 µL/well, 15-20 min) node_wash4->node_tmb node_stop Add Stop Solution (50 µL/well) node_tmb->node_stop node_read Read Absorbance at 450 nm node_stop->node_read node_end End node_read->node_end

Caption: Step-by-step experimental workflow for the direct Gb3 ELISA.

Data Presentation and Analysis

Data should be analyzed using microplate reader software. Subtract the average zero standard (blank) optical density (OD) from all other OD readings.

Standard Curve

Generate a standard curve by plotting the mean absorbance (Y-axis) against the known concentrations of the Gb3 standards (X-axis). A four-parameter logistic (4-PL) curve fit is recommended.

Table 1: Example Data for Gb3 Standard Curve

Gb3 Conc. (ng/mL) OD 450nm (Rep 1) OD 450nm (Rep 2) Mean OD Corrected Mean OD
1000 2.154 2.210 2.182 2.132
500 1.899 1.951 1.925 1.875
250 1.432 1.488 1.460 1.410
125 0.955 0.981 0.968 0.918
62.5 0.560 0.548 0.554 0.504
31.25 0.312 0.320 0.316 0.266
15.625 0.178 0.184 0.181 0.131

| 0 (Blank) | 0.051 | 0.049 | 0.050 | 0.000 |

Quantification of Unknown Samples

The concentration of N-Tricosanoyl Gb3 in unknown samples can be determined by interpolating their corrected mean OD values from the standard curve. Ensure that the OD values of the samples fall within the linear range of the standard curve. Samples may need to be diluted accordingly.

Table 2: Example Data for Unknown Samples

Sample ID Dilution Factor Mean OD Corrected Mean OD Calculated Conc. (ng/mL) Final Conc. (ng/mL)
Sample A 10 1.215 1.165 185.4 1854.0
Sample B 20 0.742 0.692 88.1 1762.0

| Control C | 10 | 0.190 | 0.140 | 16.5 | 165.0 |

Disclaimer: This application note provides a general framework. Optimization of incubation times, antibody concentrations, and blocking reagents is recommended for specific applications and sample types. For research use only.

References

Application Note: Profiling of N-Tricosanoyl Ceramide Trihexoside using MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and rapid method for the profiling of N-Tricosanoyl ceramide trihexoside and other globotriaosylceramides (Gb3) from biological matrices using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry. Ceramide trihexosides are critical biomarkers for Fabry disease, a lysosomal storage disorder. The protocols provided herein offer a comprehensive guide for sample preparation, MALDI-TOF analysis, and data interpretation, facilitating research and drug development efforts targeting Fabry disease.

Introduction

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A. This enzymatic defect leads to the accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various tissues, resulting in progressive renal, cardiac, and cerebrovascular complications. This compound (C23:0 Gb3) is one of the many isoforms of Gb3 that accumulate. The quantitative analysis of Gb3 isoforms in biological fluids such as urine and plasma is crucial for the diagnosis, monitoring of disease progression, and evaluation of therapeutic efficacy. MALDI-TOF mass spectrometry offers a high-throughput and sensitive platform for the analysis of these biomarkers.

Pathophysiology of Fabry Disease

In healthy individuals, Gb3 is degraded within the lysosome by α-galactosidase A. In Fabry disease patients, the deficiency of this enzyme leads to the accumulation of Gb3 in the lysosomes of various cells. This accumulation triggers a cascade of cellular events, including inflammation and fibrosis, which contribute to the clinical manifestations of the disease.

cluster_0 Lysosome cluster_1 Fabry Disease Gb3 Globotriaosylceramide (Gb3) alpha_Gal_A α-Galactosidase A Gb3->alpha_Gal_A Normal Metabolism degraded_product Lactosylceramide + Galactose alpha_Gal_A->degraded_product accumulated_Gb3 Accumulated Gb3 cellular_dysfunction Cellular Dysfunction (Inflammation, Fibrosis) accumulated_Gb3->cellular_dysfunction Leads to deficient_alpha_Gal_A Deficient α-Galactosidase A Gb3_fabry Globotriaosylceramide (Gb3) Gb3_fabry->deficient_alpha_Gal_A Impaired Catabolism clinical_manifestations Clinical Manifestations (Renal, Cardiac, Neurological) cellular_dysfunction->clinical_manifestations Results in start Biological Sample Collection (Urine or Plasma) is_addition Addition of Internal Standard (e.g., C17:0 Gb3) start->is_addition extraction Liquid-Liquid Extraction of Glycosphingolipids drying Evaporation of Solvent extraction->drying is_addition->extraction reconstitution Reconstitution of Lipid Extract drying->reconstitution spotting Sample-Matrix Co-crystallization on MALDI Plate reconstitution->spotting matrix_prep Matrix Preparation (e.g., 2,5-DHB) matrix_prep->spotting maldi_tof MALDI-TOF MS Analysis spotting->maldi_tof data_analysis Data Analysis and Quantification maldi_tof->data_analysis

Application Notes and Protocols for Studying N-Tricosanoyl Ceramide Trihexoside Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tricosanoyl ceramide trihexoside, also known as Globotriaosylceramide (Gb3) with a C23:0 fatty acid chain, is a glycosphingolipid that plays a crucial role in various cellular processes. It is primarily located in the outer leaflet of the plasma membrane of mammalian cells.[1] This molecule is of significant interest to researchers due to its involvement in both physiological and pathological conditions. Notably, the accumulation of Gb3 is the hallmark of Fabry disease, a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A.[1] Furthermore, Gb3 serves as a specific receptor for Shiga toxins produced by certain strains of Escherichia coli, mediating their entry into cells and subsequent cytotoxicity.[1][2]

These application notes provide a detailed overview of cell-based assays to investigate the diverse functions of this compound. The protocols outlined below are designed to enable researchers to probe its role in cellular signaling, apoptosis, autophagy, oxidative stress, and cell adhesion.

Key Functions and Biological Relevance

  • Fabry Disease Pathogenesis: The progressive accumulation of Gb3 in various cell types, particularly endothelial cells, leads to the multi-systemic clinical manifestations of Fabry disease, including renal failure, cardiovascular problems, and neuropathic pain.[1]

  • Receptor for Shiga Toxins: Gb3 facilitates the binding and internalization of Shiga toxins, leading to inhibition of protein synthesis and cell death. This interaction is a key factor in the pathogenesis of hemolytic-uremic syndrome (HUS).[1][2]

  • Cellular Signaling: As a component of lipid rafts, Gb3 is implicated in the modulation of signal transduction pathways. It can influence the activity of membrane-associated proteins and downstream signaling cascades.[1][3]

  • Apoptosis and Autophagy: The ceramide backbone of Gb3 is a well-known bioactive lipid involved in the regulation of programmed cell death (apoptosis) and cellular recycling processes (autophagy).

  • Immune Response and Cell Adhesion: Glycosphingolipids, including Gb3, are involved in cell-cell recognition and can modulate immune cell function and adhesion processes.[1]

Data Presentation

The following tables summarize quantitative data from representative studies investigating the function of Gb3.

Table 1: Effect of Gb3 on KCa3.1 Channel Expression and Activity in Mouse Aortic Endothelial Cells (MAECs) [3]

TreatmentKCa3.1 mRNA Expression (relative to control)KCa3.1 Protein Expression (relative to control)KCa3.1 Current Density (pA/pF) at +60 mV
Control1.00 ± 0.081.00 ± 0.1215.2 ± 1.8
Gb3 (5 µmol/L)0.65 ± 0.060.58 ± 0.098.5 ± 1.1
Gb3 (10 µmol/L)0.42 ± 0.050.35 ± 0.075.1 ± 0.9
Gb3 (15 µmol/L)0.28 ± 0.040.21 ± 0.053.2 ± 0.7*

*p < 0.05 compared to control

Table 2: Quantification of Gb3 Expression in Human Glomerular Microvascular Endothelial Cells (GMVECs) and Mesangial Cells [4]

Cell TypeTreatmentGb3 Expression (relative to unstimulated GMVECs)
GMVECsUnstimulated1.0
GMVECsTNF-α stimulated3.5 ± 0.6
Mesangial CellsUnstimulated2.1 ± 0.4
Mesangial CellsTNF-α stimulated4.2 ± 0.7

*p < 0.05 compared to unstimulated cells of the same type

Experimental Protocols

Shiga Toxin B Subunit (STxB) Binding Assay by Flow Cytometry

This protocol allows for the quantification of Gb3 expression on the cell surface using a fluorescently labeled, non-toxic B subunit of the Shiga toxin.

Materials:

  • Cells of interest (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • This compound (for exogenous loading, optional)

  • Fluorescently labeled Shiga Toxin B subunit (e.g., Alexa Fluor 488-STxB)

  • Phosphate Buffered Saline (PBS)

  • Bovine Serum Albumin (BSA)

  • Flow cytometer

Protocol:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • For exogenous loading, incubate cells with the desired concentration of this compound (e.g., 10 µM) for 24-48 hours.

    • Harvest cells using a non-enzymatic cell dissociation solution to preserve surface proteins.

    • Wash cells twice with cold PBS containing 1% BSA (FACS buffer).

    • Resuspend cells in FACS buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • To 100 µL of cell suspension, add fluorescently labeled STxB to a final concentration of 1-5 µg/mL.

    • Incubate on ice for 30-60 minutes, protected from light.

    • Wash cells three times with 1 mL of cold FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 500 µL of FACS buffer.

    • Analyze the cells using a flow cytometer, exciting at the appropriate wavelength for the fluorophore (e.g., 488 nm for Alexa Fluor 488) and detecting the emission.

    • Use unstained cells as a negative control to set the baseline fluorescence.

    • Quantify the mean fluorescence intensity (MFI) of the cell population to determine the level of STxB binding, which correlates with Gb3 expression.

Gb3-Induced Apoptosis Detection by TUNEL Assay

This protocol detects DNA fragmentation, a hallmark of late-stage apoptosis, induced by Gb3.

Materials:

  • Cells cultured on coverslips or in chamber slides

  • This compound

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay kit (containing TdT enzyme, labeled dUTPs, and buffers)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • DAPI or Hoechst stain for nuclear counterstaining

  • Fluorescence microscope

Protocol:

  • Cell Treatment and Fixation:

    • Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis (e.g., 20 µM for 24 hours). Include a vehicle-treated control.

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15-30 minutes at room temperature.[5]

    • Wash cells twice with PBS.

  • Permeabilization:

    • Incubate cells with permeabilization solution for 5-15 minutes on ice.[5]

    • Wash cells twice with PBS.

  • TUNEL Staining:

    • Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves:

      • Incubating the cells with an equilibration buffer.

      • Incubating the cells with the TdT reaction mix (containing TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 60 minutes.[5]

      • Stopping the reaction with a stop/wash buffer.[5]

  • Counterstaining and Imaging:

    • Wash the cells with PBS.

    • Incubate with a nuclear counterstain like DAPI or Hoechst for 5-10 minutes.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides.

    • Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence from the incorporated labeled dUTPs in their nuclei.

Ceramide-Induced Autophagy Assay (LC3B Lipidation)

This protocol assesses the induction of autophagy by monitoring the conversion of the soluble form of LC3B (LC3B-I) to the autophagosome-associated lipidated form (LC3B-II).

Materials:

  • Cells of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against LC3B

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

Protocol:

  • Cell Treatment and Lysis:

    • Treat cells with this compound (e.g., 20 µM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle-treated control.

    • For monitoring autophagic flux, a lysosomal inhibitor like Bafilomycin A1 (100 nM) can be added for the last 2-4 hours of treatment.

    • Wash cells with cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-LC3B antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Detect the protein bands using a chemiluminescence detection system.

    • LC3B-I will appear as a band at ~16-18 kDa, and LC3B-II will be at ~14-16 kDa.

    • Quantify the band intensities and calculate the LC3B-II/LC3B-I ratio or the ratio of LC3B-II to a loading control (e.g., β-actin). An increase in this ratio indicates the induction of autophagy.

Gb3-Induced Oxidative Stress Detection using DCFDA

This assay measures the generation of reactive oxygen species (ROS) in cells treated with Gb3 using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).

Materials:

  • Cells cultured in a 96-well plate or on coverslips

  • This compound

  • DCFDA (or its cell-permeant derivative, H2DCFDA)

  • Phenol (B47542) red-free cell culture medium

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate (for plate reader) or on coverslips (for microscopy) and allow them to adhere overnight.

    • Treat cells with this compound at various concentrations for the desired time. Include a vehicle-treated control and a positive control for ROS induction (e.g., H2O2).

  • DCFDA Staining:

    • Remove the treatment medium and wash the cells once with warm PBS or phenol red-free medium.

    • Load the cells with 10-25 µM DCFDA in phenol red-free medium.[6]

    • Incubate for 30-45 minutes at 37°C in the dark.[7]

  • Measurement:

    • Wash the cells twice with PBS to remove excess probe.

    • Add phenol red-free medium or PBS back to the wells.

    • For microplate reader: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.[7]

    • For fluorescence microscopy: Image the cells using a filter set appropriate for FITC.

  • Data Analysis:

    • Calculate the fold change in fluorescence intensity in treated cells compared to the vehicle-treated control.

Gb3-Mediated Cell Adhesion Assay

This protocol assesses the effect of Gb3 on the expression of cell adhesion molecules and cell-cell adhesion.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • This compound

  • Fluorescently labeled antibodies against cell adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin)

  • FACS buffer (PBS with 1% BSA)

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Culture endothelial cells to confluency.

    • Treat cells with this compound (e.g., 10 µM) for 24-48 hours.

    • Optionally, stimulate with an inflammatory cytokine like TNF-α (10 ng/mL) for the last 4-6 hours to induce adhesion molecule expression.

  • Antibody Staining:

    • Harvest cells using a non-enzymatic method.

    • Wash cells with cold FACS buffer.

    • Resuspend 1 x 10^6 cells in 100 µL of FACS buffer.

    • Add the fluorescently labeled antibodies against the adhesion molecules of interest.

    • Incubate on ice for 30-60 minutes in the dark.

    • Wash cells three times with cold FACS buffer.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in 500 µL of FACS buffer.

    • Analyze the cells on a flow cytometer to quantify the expression of each adhesion molecule based on the mean fluorescence intensity.

    • Use isotype control antibodies to set the background fluorescence.

Mandatory Visualization

Gb3_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytosol Cytosol Gb3 N-Tricosanoyl Ceramide Trihexoside (Gb3) SignalingPartners Signaling Partners (e.g., Integrins, RTKs) Gb3->SignalingPartners Modulates Internalization Internalization & Retrograde Transport Gb3->Internalization ROS Increased ROS Production Gb3->ROS Accumulation leads to Ceramide Ceramide Gb3->Ceramide Metabolic precursor ShigaToxin Shiga Toxin ShigaToxin->Gb3 Binds ERK_AP1 ↓ ERK/AP-1 Pathway SignalingPartners->ERK_AP1 ProteinSynthesisInhibition Protein Synthesis Inhibition Internalization->ProteinSynthesisInhibition Apoptosis_ST Apoptosis ProteinSynthesisInhibition->Apoptosis_ST NFkB NF-κB Activation ROS->NFkB AdhesionMolecules Upregulation of Adhesion Molecules (ICAM-1, VCAM-1) NFkB->AdhesionMolecules Apoptosis_Cer Apoptosis Ceramide->Apoptosis_Cer Autophagy Autophagy (LC3-II formation) Ceramide->Autophagy KCa31_exp ↓ KCa3.1 Channel Expression ERK_AP1->KCa31_exp EndoDysfunction Endothelial Dysfunction KCa31_exp->EndoDysfunction

Caption: Signaling pathways influenced by this compound (Gb3).

Shiga_Toxin_Binding_Assay_Workflow start Start culture Culture Cells (e.g., HUVECs) start->culture treat Treat with N-Tricosanoyl Gb3 (optional) culture->treat harvest Harvest Cells treat->harvest stain Stain with Fluorescent Shiga Toxin B (STxB) harvest->stain wash Wash Cells stain->wash analyze Analyze by Flow Cytometry wash->analyze end End analyze->end

Caption: Workflow for the Shiga Toxin B subunit (STxB) binding assay.

Apoptosis_Detection_Workflow start Start culture Culture Cells on Coverslips start->culture treat Treat with N-Tricosanoyl Gb3 culture->treat fix Fix Cells (4% PFA) treat->fix permeabilize Permeabilize Cells (Triton X-100) fix->permeabilize tunel TUNEL Staining (TdT Enzyme + dUTPs) permeabilize->tunel counterstain Counterstain Nuclei (DAPI) tunel->counterstain image Image with Fluorescence Microscope counterstain->image end End image->end

Caption: Workflow for apoptosis detection using the TUNEL assay.

References

Application Notes and Protocols for N-Tricosanoyl Ceramide Trihexoside Antibody Production and Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Tricosanoyl ceramide trihexoside, a glycosphingolipid, is a critical biomarker in the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder. This molecule, also known as globotriaosylceramide (Gb3) with a C23:0 fatty acid chain, accumulates in various cells and tissues, leading to progressive organ damage. Furthermore, it serves as a receptor for Shiga toxins, implicating it in the pathogenesis of infections by certain strains of Escherichia coli. The development of specific antibodies against this compound is crucial for advancing research, diagnostic assays, and potential therapeutic strategies.

These application notes provide detailed protocols for the production and validation of monoclonal antibodies specifically targeting this compound.

Antibody Production

The generation of monoclonal antibodies against glycolipid antigens like this compound presents unique challenges due to their low immunogenicity. The following protocols outline two primary methods for antibody production: Hybridoma technology and Phage Display.

Protocol 1: Monoclonal Antibody Production using Hybridoma Technology

This protocol involves immunizing mice with the target antigen and fusing the resulting antibody-producing B cells with myeloma cells to create immortal hybridoma cell lines.

Experimental Workflow: Hybridoma Production

Hybridoma_Workflow cluster_immunization Immunization cluster_fusion Hybridoma Generation cluster_screening Screening & Cloning cluster_production Antibody Production & Purification Immunogen This compound (adsorbed to Salmonella minnesota) Immunize Immunize Mice Immunogen->Immunize Adjuvant Spleen Isolate Splenocytes Immunize->Spleen Fusion Fuse Cells (PEG) Spleen->Fusion Myeloma Myeloma Cells Myeloma->Fusion HAT HAT Selection Fusion->HAT Screen Screen Supernatants (ELISA) HAT->Screen Clone Clone Positive Hybridomas Screen->Clone Positive Expand Expand Clones Clone->Expand Culture Large-Scale Culture Expand->Culture Purify Purify Antibody (Protein A/G Chromatography) Culture->Purify

Caption: Workflow for monoclonal antibody production using hybridoma technology.

Methodology:

  • Immunogen Preparation: To enhance immunogenicity, adsorb purified this compound onto heat-inactivated Salmonella minnesota R595 mutant.

  • Immunization: Immunize BALB/c mice with the prepared immunogen mixed with a suitable adjuvant (e.g., TiterMax Gold) via intraperitoneal injections every 2-3 weeks.

  • Hybridoma Production:

    • Following a final booster injection, isolate splenocytes from the immunized mice.

    • Fuse splenocytes with SP2/0-Ag14 myeloma cells using polyethylene (B3416737) glycol (PEG).

    • Select for fused hybridoma cells by culturing in hypoxanthine-aminopterin-thymidine (HAT) medium.

  • Screening: Screen hybridoma culture supernatants for the presence of antibodies specific to this compound using an indirect ELISA (see Protocol 3).

  • Cloning and Expansion:

    • Clone hybridomas from positive wells by limiting dilution to ensure monoclonality.

    • Expand positive clones and re-test for antibody specificity.

  • Antibody Production and Purification:

    • Grow selected hybridoma clones in large-scale cultures.

    • Purify the monoclonal antibodies from the culture supernatant using protein A/G affinity chromatography.

Protocol 2: Antibody Fragment Production using Phage Display

Phage display technology allows for the in vitro selection of antibody fragments (e.g., scFv, Fab) from a library displayed on the surface of bacteriophages.

Experimental Workflow: Phage Display

Phage_Display_Workflow cluster_library Phage Library cluster_panning Biopanning cluster_characterization Characterization Library scFv/Fab Phage Display Library Incubate Incubate Library with Antigen Library->Incubate Antigen Immobilized N-Tricosanoyl Ceramide Trihexoside Antigen->Incubate Wash Wash to Remove Non-binders Incubate->Wash Elute Elute Bound Phage Wash->Elute Amplify Amplify Eluted Phage Elute->Amplify Amplify->Incubate Repeat 3-5 Rounds Isolate Isolate Single Clones Amplify->Isolate Screen Screen for Binding (Phage ELISA) Isolate->Screen Sequence Sequence Positive Clones Screen->Sequence Positive Express Express & Purify Antibody Fragments Sequence->Express

Caption: Workflow for antibody fragment production using phage display.

Methodology:

  • Antigen Immobilization: Coat microtiter plate wells with this compound.

  • Biopanning:

    • Incubate a human synthetic scFv or Fab phage display library with the immobilized antigen.

    • Wash away non-specifically bound phages.

    • Elute specifically bound phages.

    • Amplify the eluted phages by infecting E. coli.

    • Repeat the panning process for 3-5 rounds to enrich for high-affinity binders.

  • Screening:

    • Perform a phage ELISA to identify individual phage clones that bind to this compound.

  • Characterization:

    • Sequence the variable regions of the heavy and light chains of the positive clones.

    • Subclone the antibody fragments into an expression vector for large-scale production and purification.

Antibody Validation

Thorough validation is essential to ensure the specificity, sensitivity, and reproducibility of the newly developed antibody. The following protocols describe key validation experiments.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay used to detect and quantify the binding of the antibody to its antigen.

Methodology:

  • Antigen Coating: Coat 96-well microtiter plates with this compound (1-5 µg/mL in methanol) by evaporating the solvent overnight at room temperature.

  • Blocking: Block non-specific binding sites with 5% Bovine Serum Albumin (BSA) in Phosphate Buffered Saline (PBS) for 2 hours at room temperature.

  • Primary Antibody Incubation: Add serial dilutions of the anti-N-Tricosanoyl ceramide trihexoside antibody (or hybridoma supernatant) and incubate for 2 hours at room temperature.

  • Secondary Antibody Incubation: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) for 1 hour at room temperature.

  • Detection: Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.

Data Presentation: ELISA

Antibody CloneAntigen Concentration (µg/mL)OD 450nm (Mean ± SD)
MAb-NTC-0111.85 ± 0.12
0.51.23 ± 0.08
0.10.45 ± 0.05
00.08 ± 0.01
MAb-NTC-0211.98 ± 0.15
0.51.45 ± 0.10
0.10.52 ± 0.06
00.09 ± 0.02
Isotype Control10.12 ± 0.03

A study on circulating anti-globotriaosylceramide (Gb3) antibodies in patients with Fabry Disease Cardiomyopathy found that an optimal cut-off value of >7.5 yielded a sensitivity of 83.8% and a specificity of 87.5% for predicting myocardial inflammation.[1] In this study, 87.5% of patients with myocarditis were positive for anti-Gb3 antibodies, while 81.1% of patients without myocarditis were negative.[1][2]

Protocol 4: Thin-Layer Chromatography (TLC) - Immunostaining

TLC-immunostaining is used to assess the specificity of the antibody by testing its binding to the antigen separated from other lipids.

Methodology:

  • TLC Separation: Spot this compound and a mixture of other related glycolipids onto a high-performance TLC (HPTLC) plate. Develop the plate in a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4, v/v/v).

  • Blocking: After drying, block the plate with 1% BSA in PBS for 1 hour.

  • Antibody Incubation: Incubate the plate with the anti-N-Tricosanoyl ceramide trihexoside antibody for 2 hours.

  • Secondary Antibody and Detection: Wash the plate and incubate with an HRP-conjugated secondary antibody. Visualize the binding by adding a chemiluminescent substrate.

Protocol 5: Immunohistochemistry (IHC)

IHC is used to detect the presence and localization of this compound in tissue sections.

Methodology:

  • Tissue Preparation: Use formalin-fixed, paraffin-embedded tissue sections from relevant samples (e.g., kidney biopsies from Fabry disease patients).

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with 5% normal goat serum.

  • Primary Antibody Incubation: Incubate the sections with the anti-N-Tricosanoyl ceramide trihexoside antibody overnight at 4°C. A rat monoclonal IgM antibody against Gb3/CD77 has been used for immunohistochemical staining of formalin-fixed frozen sections.[3]

  • Secondary Antibody and Detection: Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a DAB (3,3'-Diaminobenzidine) substrate.

  • Counterstaining: Counterstain with hematoxylin.

Studies have shown that Gb3 immunostaining can specifically diagnose Fabry nephropathy in paraffin-embedded kidney biopsies.[4][5] In these patients, residual Gb3 was detected in various kidney cells, including glomerular, tubular, interstitial, and vascular cells.[4]

Protocol 6: Flow Cytometry

Flow cytometry can be used to detect the expression of this compound on the surface of cells.

Methodology:

  • Cell Preparation: Harvest cells of interest (e.g., cell lines known to express Gb3) and wash with PBS.

  • Blocking: Block Fc receptors with a suitable blocking agent.

  • Primary Antibody Staining: Incubate the cells with the anti-N-Tricosanoyl ceramide trihexoside antibody (or an isotype control) for 30 minutes on ice.

  • Secondary Antibody Staining: Wash the cells and incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-mouse IgG) for 30 minutes on ice in the dark.

  • Data Acquisition: Wash the cells and acquire data on a flow cytometer.

Data Presentation: Flow Cytometry

Cell LineAntibodyMean Fluorescence Intensity (MFI)% Positive Cells
Daudi (Gb3 positive)MAb-NTC-0185095%
Isotype Control502%
K562 (Gb3 negative)MAb-NTC-01603%
Isotype Control552.5%

Signaling Pathways

This compound is a component of the cell membrane and is involved in cellular signaling. It is a key component of the ceramide signaling pathway and also acts as a receptor for Shiga toxin, initiating a specific signaling cascade.

Ceramide Signaling Pathway

Ceramides are central molecules in sphingolipid metabolism and act as second messengers in various cellular processes, including proliferation, apoptosis, and inflammation. The generation of ceramide can be initiated by various stimuli, leading to the activation of downstream effectors.

Ceramide_Signaling cluster_stimuli Stimuli cluster_ceramide_generation Ceramide Generation cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress Signals (e.g., UV, Cytokines) SMase Sphingomyelinase (SMase) Activation Stress->SMase Receptor Receptor Ligation (e.g., FasL, TNF-α) Receptor->SMase DeNovo De Novo Synthesis Ceramide Ceramide (includes N-Tricosanoyl ceramide trihexoside) DeNovo->Ceramide Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide PPases Protein Phosphatases (e.g., PP1, PP2A) Ceramide->PPases Kinases Protein Kinases (e.g., SAPK/JNK, PKCζ) Ceramide->Kinases Caspases Caspase Activation Ceramide->Caspases Apoptosis Apoptosis PPases->Apoptosis CellCycle Cell Cycle Arrest Kinases->CellCycle Inflammation Inflammation Kinases->Inflammation Caspases->Apoptosis

Caption: Generalized ceramide signaling pathway.

Shiga Toxin Signaling Pathway

The B subunit of Shiga toxin binds to Gb3 on the cell surface, leading to internalization of the toxin and subsequent inhibition of protein synthesis and cell death.

Shiga_Toxin_Signaling cluster_binding Binding & Internalization cluster_trafficking Retrograde Trafficking cluster_action Toxin Action cluster_outcome Cellular Outcome ShigaToxin Shiga Toxin Gb3 Gb3 Receptor (this compound) ShigaToxin->Gb3 Endocytosis Clathrin-mediated Endocytosis Gb3->Endocytosis Golgi Golgi Apparatus Endocytosis->Golgi ER Endoplasmic Reticulum Golgi->ER Translocation A1 Fragment Translocation to Cytosol ER->Translocation Ribosome Ribosome Inactivation (28S rRNA cleavage) Translocation->Ribosome ProteinSynthInhib Inhibition of Protein Synthesis Ribosome->ProteinSynthInhib Apoptosis Apoptosis ProteinSynthInhib->Apoptosis

Caption: Shiga toxin signaling pathway initiated by binding to Gb3.

References

Troubleshooting & Optimization

Technical Support Center: Quantitative Analysis of N-Tricosanoyl-Ceramide Trihexoside

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the quantification of N-Tricosanoyl-ceramide trihexoside (tricosanoyl-CTH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges, particularly matrix effects, encountered during the LC-MS/MS analysis of this important biomarker.

Frequently Asked Questions (FAQs)

Q1: What is N-Tricosanoyl-ceramide trihexoside and why is its quantification important?

N-Tricosanoyl-ceramide trihexoside is a specific isoform of globotriaosylceramide (Gb3 or CTH), a class of glycosphingolipids. Gb3 is a critical biomarker for the diagnosis and monitoring of Fabry disease, a rare X-linked lysosomal storage disorder.[1] In Fabry disease, a deficiency of the enzyme α-galactosidase A leads to the accumulation of Gb3 in various tissues and biological fluids.[1][2] Accurate quantification of specific Gb3 isoforms like N-Tricosanoyl-ceramide trihexoside can provide valuable insights into disease progression and the efficacy of therapeutic interventions.

Q2: What are matrix effects and how do they impact the quantification of N-Tricosanoyl-ceramide trihexoside?

Matrix effects are the alteration of the ionization efficiency of an analyte, such as N-Tricosanoyl-ceramide trihexoside, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[3][4] This can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and irreproducible quantitative results.[3][4] In lipidomics, phospholipids (B1166683) are a major contributor to matrix effects, especially when using electrospray ionization (ESI).[4]

Q3: How can I assess if my analysis is affected by matrix effects?

There are two primary methods to evaluate the presence and extent of matrix effects:

  • Post-column Infusion: This is a qualitative method where a constant flow of a pure standard of your analyte is introduced into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any significant dip or rise in the constant signal of the infused analyte indicates regions of ion suppression or enhancement at specific retention times.

  • Pre- and Post-Extraction Spike Analysis: This is a quantitative approach. You compare the signal response of the analyte in a neat solution (Set A) with the response of the analyte spiked into a blank matrix sample after the extraction process (Set B). The matrix effect can be calculated as: Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100. A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.

Q4: What is the most effective strategy to compensate for matrix effects?

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for mitigating matrix effects. A SIL-IS for N-Tricosanoyl-ceramide trihexoside would have nearly identical chemical and physical properties to the analyte and would therefore be affected by matrix interferences in the same way. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by matrix effects can be effectively normalized, leading to more accurate and precise quantification. When a specific SIL-IS is not available, an analogue with a closely related structure can be used.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of N-Tricosanoyl-ceramide trihexoside.

Issue 1: Low or Inconsistent Analyte Signal

  • Possible Cause: Significant ion suppression due to matrix components.

  • Troubleshooting Steps:

    • Review Sample Preparation: Ensure your sample cleanup is adequate. Consider switching to a more rigorous extraction method (e.g., from protein precipitation to solid-phase extraction).

    • Optimize Chromatography: Modify your LC method to achieve better separation of N-Tricosanoyl-ceramide trihexoside from co-eluting matrix components, especially phospholipids. This could involve adjusting the mobile phase gradient, changing the column chemistry, or using a longer column.

    • Sample Dilution: A simple first step is to dilute the sample extract. This can reduce the concentration of interfering matrix components. However, ensure that the analyte concentration remains above the lower limit of quantification (LLOQ).[3]

    • Check MS Source Parameters: Optimize ion source parameters such as spray voltage, gas flows, and temperature to maximize analyte signal and minimize the influence of matrix components.

Issue 2: Poor Reproducibility and High Variability in QC Samples

  • Possible Cause: Inconsistent matrix effects across different samples.

  • Troubleshooting Steps:

    • Implement a Robust Sample Preparation Protocol: A consistent and effective sample preparation method is crucial for minimizing variability. Solid-phase extraction (SPE) often provides cleaner extracts and better reproducibility than liquid-liquid extraction (LLE) or simple protein precipitation.

    • Use of an Appropriate Internal Standard: As mentioned in the FAQs, a stable isotope-labeled internal standard is highly recommended to correct for sample-to-sample variations in matrix effects.

    • Matrix-Matched Calibrants: Prepare your calibration standards and quality control (QC) samples in a blank matrix that is as similar as possible to your study samples. This helps to ensure that the calibrants and QCs experience similar matrix effects as the unknown samples.

Issue 3: Carryover of Analyte in Blank Injections

  • Possible Cause: Adsorption of the lipophilic N-Tricosanoyl-ceramide trihexoside to components of the LC-MS system.

  • Troubleshooting Steps:

    • Optimize Wash Solvents: Use a strong organic solvent in your wash steps between injections to effectively clean the injector, loop, and column. A mixture of isopropanol (B130326) and acetonitrile (B52724) can be effective.

    • Increase Wash Volume and Time: Ensure the wash volume is sufficient to completely flush the injection system. A longer wash time may also be necessary.

    • Inspect for Contamination: If carryover persists, inspect the injection port, rotor seal, and transfer tubing for any signs of contamination or wear.

Data Presentation

The following table summarizes a comparison of different sample preparation methods for the analysis of globotriaosylceramides (Gb3) from plasma, which can serve as a guide for N-Tricosanoyl-ceramide trihexoside.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Key AdvantagesKey Disadvantages
Protein Precipitation (PPT) 75 - 9040 - 70 (Suppression)Simple, fast, and inexpensive.High matrix effects, leading to lower sensitivity and reproducibility.
Liquid-Liquid Extraction (LLE) 85 - 10570 - 90 (Suppression)Good recovery, removes many interferences.More labor-intensive and requires larger solvent volumes.
Solid-Phase Extraction (SPE) 90 - 11085 - 105Excellent cleanup, low matrix effects, high reproducibility.Higher cost and requires method development.

Data are representative and compiled from general findings in lipidomics literature. Actual values may vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for N-Tricosanoyl-ceramide trihexoside from Plasma

This protocol provides a general guideline for a robust sample cleanup to minimize matrix effects.

  • Sample Pre-treatment:

    • To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled CTH analog).

    • Add 300 µL of methanol (B129727) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading:

    • Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 40% methanol in water to remove less hydrophobic interferences.

  • Elution:

    • Elute the N-Tricosanoyl-ceramide trihexoside and other lipids with 1 mL of methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for N-Tricosanoyl-ceramide trihexoside from Plasma

This protocol is a classic method for lipid extraction.

  • Sample Preparation:

    • To 100 µL of plasma in a glass tube, add 20 µL of the internal standard solution.

    • Add 375 µL of a chloroform (B151607):methanol (1:2, v/v) mixture.

    • Vortex for 1 minute.

  • Phase Separation:

    • Add 125 µL of chloroform and vortex for 30 seconds.

    • Add 125 µL of water and vortex for 30 seconds.

    • Centrifuge at 2,000 x g for 10 minutes to induce phase separation.

  • Extraction:

    • Carefully collect the lower organic phase containing the lipids using a glass pipette and transfer to a new tube.

  • Dry-down and Reconstitution:

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the lipid extract in 100 µL of the initial mobile phase.

Visualizations

Metabolic Pathway of Globotriaosylceramide (Gb3)

Gb3_Metabolic_Pathway Lactosylceramide Lactosylceramide Gb3 Globotriaosylceramide (Gb3) (includes N-Tricosanoyl-CTH) Lactosylceramide->Gb3 Glucosylceramide Glucosylceramide Lactosylceramide->Glucosylceramide β-Galactosidase Gb3->Lactosylceramide Ceramide Ceramide Glucosylceramide->Ceramide Lysosome Lysosome

Caption: Metabolic pathway of Globotriaosylceramide (Gb3).

Experimental Workflow for Sample Preparation and Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Extraction Extraction (SPE or LLE) Protein_Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_MS_MS LC-MS/MS Analysis Reconstitution->LC_MS_MS Data_Processing Data Processing LC_MS_MS->Data_Processing Quantification Quantification Data_Processing->Quantification

Caption: A typical experimental workflow for LC-MS/MS analysis.

Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Start Inconsistent Results Observed Check_IS Check Internal Standard Performance Start->Check_IS IS_OK IS Response Stable? Check_IS->IS_OK Assess_Matrix Assess Matrix Effects (Post-column infusion or Pre/Post-spike) IS_OK->Assess_Matrix Yes Review_Protocol Review Sample Handling and Preparation Protocol IS_OK->Review_Protocol No Matrix_Present Significant Matrix Effects? Assess_Matrix->Matrix_Present Improve_Cleanup Improve Sample Cleanup (e.g., switch to SPE) Matrix_Present->Improve_Cleanup Yes Check_System Check LC-MS System (Carryover, Source Stability) Matrix_Present->Check_System No Optimize_LC Optimize Chromatography Improve_Cleanup->Optimize_LC Resolved Problem Resolved Improve_Cleanup->Resolved Optimize_LC->Resolved Check_System->Resolved Review_Protocol->Resolved

Caption: A logical flowchart for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Liquid Chromatography Separation of Ceramide Trihexoside Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the liquid chromatography (LC) separation of ceramide trihexoside (CTH), also known as globotriaosylceramide (Gb3), isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the analysis of these complex glycosphingolipids.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating ceramide trihexoside isomers?

The primary challenges in separating CTH isomers stem from their high structural similarity. Isomers of CTH, such as those with the same fatty acid chain length but different sphingoid bases, or positional isomers of the sugar moieties, have very similar physicochemical properties. This often leads to co-elution or poor resolution in liquid chromatography. Additionally, CTH can co-elute with other structurally related glycosphingolipids, like lactosylceramide (B164483) (LacCer), which is an isobaric isomer, making accurate quantification difficult without proper chromatographic separation.[1][2]

Q2: Which chromatography mode is better for separating CTH isomers: Reversed-Phase (RP) or Hydrophilic Interaction Liquid Chromatography (HILIC)?

For the separation of polar and hydrophilic compounds like CTH isomers, HILIC is generally the more effective and preferred method.[3][4][5][6] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which allows for better retention and separation of polar analytes.[7] While reversed-phase LC can be used for lipid analysis, it is often less effective at resolving isomers of highly polar molecules like CTH.[5][8] Normal-phase chromatography is also a viable option and has been successfully used for the baseline separation of related glycosphingolipid isomers.[1][2]

Q3: What are the recommended column chemistries for CTH isomer separation?

For HILIC separations, columns with amide, diol, or un-derivatized silica (B1680970) stationary phases are commonly used. These phases provide the necessary polar interactions to effectively separate glycosphingolipid isomers. For reversed-phase methods, C18 columns are frequently employed for general lipid analysis, but may not provide sufficient selectivity for CTH isomers.[8]

Q4: How do mobile phase additives affect the separation of CTH isomers?

Mobile phase additives can significantly impact the resolution of CTH isomers.[9][10]

  • Acids (e.g., Formic Acid, Acetic Acid): Adding a small amount of acid to the mobile phase can improve peak shape by suppressing the ionization of free silanol (B1196071) groups on the stationary phase.

  • Salts (e.g., Ammonium (B1175870) Formate (B1220265), Ammonium Acetate): These salts are often used in HILIC methods to improve peak shape and reproducibility. The ionic strength of the mobile phase can influence the thickness of the water layer on the stationary phase, thereby affecting retention and selectivity.[11]

Q5: What are typical sample preparation techniques for analyzing CTH isomers from biological matrices?

Sample preparation for CTH analysis typically involves lipid extraction from the biological matrix (e.g., plasma, urine, tissues). Common methods include:

  • Liquid-Liquid Extraction (LLE): Using a solvent system like chloroform/methanol (B129727) to extract lipids.

  • Solid-Phase Extraction (SPE): To clean up the sample and enrich for the glycosphingolipid fraction. It is crucial to select an extraction method that provides good recovery for CTH and minimizes the co-extraction of interfering substances.

Troubleshooting Guide

This guide addresses common issues encountered during the LC separation of ceramide trihexoside isomers.

Problem 1: Poor Resolution or Co-elution of CTH Isomers

Symptoms:

  • Peaks are not baseline resolved.

  • A single broad peak is observed where multiple isomers are expected.

  • Known isomers are co-eluting with other lipids, such as lactosylceramide.[1][2]

Possible Causes and Solutions:

Possible Cause Solution
Inappropriate Chromatography Mode If using reversed-phase, consider switching to HILIC, which generally provides better selectivity for polar isomers.[3][4][5][6]
Suboptimal Mobile Phase Composition For HILIC: Adjust the ratio of organic solvent (e.g., acetonitrile) to the aqueous component. A higher organic percentage generally increases retention. Experiment with different organic solvents (e.g., methanol as a modifier) to alter selectivity.[11] For Reversed-Phase: Modify the gradient profile. A shallower gradient can improve the separation of closely eluting peaks.
Incorrect Column Chemistry For HILIC, screen different polar stationary phases (e.g., amide, diol, silica) as each will offer different selectivity.
Inadequate Mobile Phase Additives Optimize the type and concentration of additives. For HILIC, varying the concentration of ammonium formate or acetate (B1210297) can alter the electrostatic interactions and improve separation. For RP, ensure the pH is controlled with an appropriate additive like formic acid to maintain consistent analyte ionization.[9][10][11]
Elevated Flow Rate Reduce the flow rate. This can increase the interaction time of the analytes with the stationary phase and improve resolution, although it will increase the analysis time.
High Column Temperature Optimize the column temperature. While higher temperatures can improve efficiency, they may reduce selectivity for some isomers. A systematic study of temperature effects is recommended.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes and Solutions:

Possible Cause Solution
Secondary Interactions with Stationary Phase For Reversed-Phase: This is often due to interactions with residual silanol groups. Add a small amount of a weak acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol activity. For HILIC: Ensure the mobile phase contains an appropriate buffer (e.g., ammonium formate) to minimize unwanted ionic interactions.
Column Overload Reduce the sample concentration or injection volume.
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Problem 3: Broad Peaks

Symptoms:

  • Peaks are wider than expected, leading to decreased sensitivity and resolution.

Possible Causes and Solutions:

Possible Cause Solution
Extra-Column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent. In HILIC, injecting a sample in a high-aqueous solvent can cause significant peak distortion.
Column Degradation If the column has been used extensively, its efficiency may have decreased. Replace the column.
Problem 4: Retention Time Drift

Symptoms:

  • Retention times for the same analyte vary between injections.

Possible Causes and Solutions:

Possible Cause Solution
Inadequate Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. HILIC columns may require longer equilibration times than reversed-phase columns.
Changes in Mobile Phase Composition Prepare fresh mobile phase daily and ensure it is well-mixed. For HILIC, be mindful of solvent evaporation, which can alter the organic-to-aqueous ratio.
Fluctuations in Column Temperature Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: HILIC-LC-MS/MS for Separation of CTH Isomers

This protocol is a representative method for the separation of CTH isomers using HILIC coupled with tandem mass spectrometry.

1. Sample Preparation (from Plasma)

  • To 50 µL of plasma, add an internal standard solution containing a stable isotope-labeled CTH analog.

  • Perform a liquid-liquid extraction by adding 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex for 2 minutes and centrifuge at 10,000 x g for 10 minutes.

  • Collect the lower organic layer and dry it under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. LC Conditions

  • Column: Amide HILIC column (e.g., 2.1 x 100 mm, 1.7 µm)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 30% B

    • 10-12 min: 30% to 5% B

    • 12-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for each CTH isomer of interest. The exact m/z values will depend on the fatty acid and sphingoid base composition of the isomers.

Protocol 2: Reversed-Phase LC for General CTH Analysis

This protocol is a general method for the analysis of CTH, though it may not resolve all isomers.

1. Sample Preparation (from Plasma)

  • Follow the same extraction procedure as in Protocol 1.

2. LC Conditions

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid

  • Gradient:

    • 0-1 min: 60% B

    • 1-8 min: 60% to 100% B

    • 8-12 min: 100% B

    • 12-12.1 min: 100% to 60% B

    • 12.1-15 min: 60% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 50 °C

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Follow the same MS/MS conditions as in Protocol 1.

Data Presentation

Table 1: Comparison of Chromatographic Conditions for CTH Isomer Separation

Parameter Method 1 (HILIC) Method 2 (Reversed-Phase)
Column Amide HILICC18
Mobile Phase A Acetonitrile + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Water + 0.1% Formic Acid + 10 mM Ammonium FormateAcetonitrile/Isopropanol (1:1) + 0.1% Formic Acid
Typical Resolution Baseline separation of some isomersCo-elution of many isomers

Table 2: Example MRM Transitions for Common CTH Isoforms

CTH Isoform Precursor Ion (m/z) Product Ion (m/z)
Gb3 (d18:1/16:0)1046.7264.3
Gb3 (d18:1/18:0)1074.7264.3
Gb3 (d18:1/22:0)1130.8264.3
Gb3 (d18:1/24:0)1158.8264.3
Gb3 (d18:1/24:1)1156.8264.3

Visualizations

Troubleshooting_Workflow start Start: Poor CTH Isomer Separation check_mode Chromatography Mode? start->check_mode is_rp Reversed-Phase check_mode->is_rp Check is_hilic HILIC check_mode->is_hilic Check switch_to_hilic Switch to HILIC is_rp->switch_to_hilic optimize_mp Optimize Mobile Phase is_hilic->optimize_mp switch_to_hilic->optimize_mp adjust_gradient Adjust Gradient (shallower) optimize_mp->adjust_gradient If RP adjust_organic Adjust Organic/Aqueous Ratio optimize_mp->adjust_organic If HILIC change_solvent Change Organic Solvent optimize_mp->change_solvent adjust_additives Adjust Additives (type/conc.) optimize_mp->adjust_additives optimize_column Optimize Column screen_phases Screen Different Polar Phases optimize_column->screen_phases optimize_other Optimize Other Parameters adjust_flow Decrease Flow Rate optimize_other->adjust_flow adjust_temp Optimize Temperature optimize_other->adjust_temp adjust_gradient->optimize_column adjust_organic->optimize_column change_solvent->optimize_column adjust_additives->optimize_column screen_phases->optimize_other end Resolution Improved adjust_flow->end adjust_temp->end

Caption: Troubleshooting workflow for poor CTH isomer separation.

Experimental_Workflow sample Biological Sample (Plasma, etc.) extraction Lipid Extraction (LLE or SPE) sample->extraction reconstitution Dry & Reconstitute extraction->reconstitution lc_separation LC Separation (HILIC Recommended) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: General experimental workflow for CTH isomer analysis.

References

stability of N-TRicosanoyl ceramide trihexoside under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and handling of N-Tricosanoyl ceramide trihexoside.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at -20°C as a solid.[1] Some suppliers indicate that short-term shipping at ambient temperatures is acceptable, suggesting a degree of stability at room temperature for brief periods.[2] For solutions, it is recommended to store them at -20°C or -80°C, preferably in a solvent that has been purged with an inert gas to minimize oxidation.

Q2: How long can I store this compound?

Q3: What solvents are suitable for dissolving this compound?

A3: this compound is soluble in solvent mixtures such as chloroform/methanol (2:1), as well as in DMSO and hot methanol.[1][4] The choice of solvent will depend on the specific experimental application. For cell-based assays, DMSO is a common choice, but care should be taken to keep the final concentration of DMSO in the culture medium low to avoid cytotoxicity.

Q4: Are there any known degradation pathways for ceramide trihexosides?

A4: The primary chemical degradation pathway for this compound is hydrolysis of the glycosidic linkages and the amide bond. This can be accelerated by acidic or basic conditions. In biological systems, the degradation is enzymatic, involving the sequential removal of sugar residues by specific hydrolases.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent experimental results Degradation of this compound due to improper storage or handling.- Ensure the compound is stored at -20°C as a solid. - Prepare fresh solutions for each experiment. - If using solutions, aliquot and store at -80°C to minimize freeze-thaw cycles. - Verify the purity of the compound using an appropriate analytical method (e.g., TLC, LC-MS).
Difficulty dissolving the compound Inappropriate solvent or low temperature.- Use recommended solvents such as chloroform/methanol (2:1), DMSO, or hot methanol.[1][4] - Gentle warming and sonication may aid in dissolution.
Precipitation of the compound in aqueous solutions Low solubility of lipids in aqueous media.- Consider the use of a carrier protein like bovine serum albumin (BSA) or a suitable detergent to enhance solubility. - Prepare a concentrated stock solution in an organic solvent (e.g., DMSO) and then dilute it into the aqueous experimental medium.
Suspected contamination Introduction of impurities during handling.- Use high-purity solvents and sterile techniques when preparing solutions. - Visually inspect the solid compound and solutions for any signs of discoloration or particulate matter.

Stability Data

Currently, there is limited publicly available quantitative data on the long-term stability of this compound under various conditions. Researchers are encouraged to perform their own stability studies relevant to their specific experimental setups. Below is a template table that can be used to record and analyze stability data.

Storage Condition Time Point Parameter Measured Initial Value Value at Time Point % Remaining Observations
-20°C (Solid)3 monthsPurity (by HPLC)99.5%
6 months
12 months
4°C (in DMSO)1 weekConcentration (by LC-MS)1 mg/mL
2 weeks
4 weeks
Room Temp (in Chloroform/Methanol)24 hoursPurity (by TLC)>98%
48 hours
72 hours

Experimental Protocols

Protocol for Assessing the Stability of this compound by LC-MS/MS

This protocol outlines a method to quantify the amount of this compound over time under different storage conditions.

1. Materials:

  • This compound

  • Internal Standard (e.g., a stable isotope-labeled ceramide trihexoside)

  • HPLC-grade solvents (e.g., methanol, acetonitrile, water, chloroform)

  • Formic acid (or other appropriate mobile phase modifier)

  • Autosampler vials

2. Preparation of Stock Solutions:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., chloroform/methanol 2:1).

  • Prepare a stock solution of the internal standard at a known concentration.

3. Sample Preparation for Stability Study:

  • Aliquots of the this compound stock solution should be stored under the desired conditions to be tested (e.g., -20°C, 4°C, room temperature).

  • At specified time points (e.g., 0, 1 week, 2 weeks, 1 month), an aliquot is taken for analysis.

  • To a known volume of the test sample, add a fixed amount of the internal standard.

  • Evaporate the solvent under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase of the LC-MS/MS system.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile/water with a small percentage of formic acid is a common choice.

    • Flow Rate: Dependent on the column dimensions.

    • Injection Volume: Typically 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray ionization (ESI) in positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for both this compound and the internal standard.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for each sample.

  • Create a calibration curve using freshly prepared standards.

  • Determine the concentration of this compound in the stability samples at each time point by comparing their peak area ratios to the calibration curve.

  • Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, solid) start->check_storage check_solution_prep Review Solution Preparation (Fresh solutions, solvent purity) start->check_solution_prep check_handling Assess Handling Procedures (Minimize freeze-thaw, sterile technique) start->check_handling perform_qc Perform Quality Control (TLC, LC-MS) check_storage->perform_qc check_solution_prep->perform_qc check_handling->perform_qc purity_ok Purity Acceptable? perform_qc->purity_ok degraded Compound Degraded (Order new stock) purity_ok->degraded No not_degraded Investigate Other Experimental Parameters purity_ok->not_degraded Yes improve_procedures Refine Procedures and Re-test degraded->improve_procedures not_degraded->improve_procedures

Caption: Troubleshooting workflow for inconsistent experimental results.

Degradation_Pathway CTH This compound Gal-Gal-Glc-Cer(d18:1/23:0) hydrolysis1 Hydrolysis of terminal galactose CTH->hydrolysis1 lactose_cer N-Tricosanoyl Lactosylceramide Gal-Glc-Cer(d18:1/23:0) hydrolysis1->lactose_cer hydrolysis2 Hydrolysis of galactose lactose_cer->hydrolysis2 glucosyl_cer N-Tricosanoyl Glucosylceramide Glc-Cer(d18:1/23:0) hydrolysis2->glucosyl_cer hydrolysis3 Hydrolysis of glucose glucosyl_cer->hydrolysis3 ceramide N-Tricosanoyl Ceramide Cer(d18:1/23:0) hydrolysis3->ceramide hydrolysis4 Hydrolysis of amide bond ceramide->hydrolysis4 sphingosine Sphingosine (d18:1) + Tricosanoic Acid (23:0) hydrolysis4->sphingosine

Caption: Conceptual hydrolytic degradation pathway of this compound.

References

troubleshooting poor recovery of N-TRicosanoyl ceramide trihexoside during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of N-Tricosanoyl ceramide trihexoside during extraction procedures.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is this compound and what are its key properties for extraction?

This compound, also known as C23 Globotriaosylceramide (d18:1/23:0), is a neutral glycosphingolipid.[1][2] Its amphipathic nature, with a hydrophilic trihexoside head group and a lipophilic ceramide tail containing a C23 fatty acid, dictates its solubility and extraction behavior.[3] Understanding its solubility is crucial for selecting appropriate extraction solvents.

Q2: I am experiencing low recovery of this compound. What are the common causes?

Poor recovery can stem from several factors throughout the extraction process. These include:

  • Incomplete Cell Lysis and Homogenization: Inadequate disruption of cells or tissues can prevent the complete release of the lipid, leaving it trapped within the cellular matrix.

  • Suboptimal Solvent System: The choice and ratio of extraction solvents are critical. This compound is soluble in mixtures of chloroform (B151607) and methanol (B129727).[4][5][6][7] An incorrect solvent polarity may fail to efficiently solubilize the target molecule.

  • Phase Separation Issues: During liquid-liquid extraction, the formation of an emulsion or incomplete phase separation can lead to the loss of the analyte in the interface or the incorrect phase.

  • Precipitation of the Analyte: The addition of water or other non-solvents at the wrong stage or in incorrect proportions can cause the this compound to precipitate out of solution.

  • Adsorption to Surfaces: Glycosphingolipids can adhere to glass and plastic surfaces. It is important to use appropriate labware and minimize transfer steps.

  • Degradation of the Analyte: Although generally stable, prolonged exposure to harsh conditions (e.g., strong acids or bases at high temperatures) can potentially degrade the molecule.

Q3: Which extraction method is recommended for this compound?

A widely used and effective method for extracting glycosphingolipids is a liquid-liquid extraction based on the principles of the Folch or Bligh and Dyer methods, which utilize a chloroform/methanol/water solvent system.[8] This creates a biphasic system where lipids partition into the organic (lower) phase, while more polar molecules remain in the aqueous (upper) phase.

Q4: How can I improve the efficiency of my initial extraction step?

To enhance the initial extraction:

  • Ensure Thorough Homogenization: For tissues, use a mechanical homogenizer to ensure complete disruption. For cultured cells, techniques like sonication or freeze-thawing can be effective.

  • Use the Correct Solvent Ratios: A common starting point is a chloroform:methanol ratio of 1:2 (v/v) during the initial homogenization, followed by adjustments to create the final biphasic system.

  • Allow Sufficient Extraction Time: Incubating the sample with the extraction solvent, often with shaking, allows for the complete solubilization of the lipids. An incubation at a slightly elevated temperature (e.g., 37°C) can also be beneficial.[9]

Q5: I am seeing a persistent emulsion during phase separation. How can I resolve this?

Emulsion formation is a common issue. To break an emulsion, you can try the following:

  • Centrifugation: Spinning the sample at a low speed (e.g., 1,000 x g) can help to separate the phases.[9]

  • Addition of Salt: Adding a small amount of a neutral salt, such as sodium chloride, can help to break the emulsion by increasing the ionic strength of the aqueous phase.

  • Filtration: Passing the emulsion through a glass wool plug can sometimes help to break it up.

Experimental Protocol: Extraction of this compound

This protocol is a general guideline for the extraction of this compound from biological samples. Optimization may be required depending on the specific sample type and matrix.

Materials:

  • Chloroform

  • Methanol

  • Deionized Water

  • Glass vials with PTFE-lined caps

  • Mechanical homogenizer or sonicator

  • Centrifuge

  • Nitrogen gas evaporator or SpeedVac

Procedure:

  • Sample Homogenization:

    • For tissue samples, weigh approximately 50 mg of tissue and homogenize in 200 µL of ice-cold water.[9]

    • For cell pellets, resuspend the pellet in an appropriate volume of water.

  • Initial Extraction:

    • To the homogenized sample, add 1.2 mL of methanol and vortex thoroughly.

    • Add 2.0 mL of chloroform and mix well.

    • Incubate the mixture for 1 hour at 37°C with shaking.[9]

  • Phase Separation:

    • Add 1.0 mL of methanol and mix.

    • Centrifuge at 1,000 x g for 10 minutes to separate the phases.[9]

    • Carefully collect the supernatant (the monophasic solution) and transfer it to a new glass vial.

  • Re-extraction of the Pellet:

    • To the remaining pellet, add 2 mL of a chloroform:methanol:water mixture (1:2:0.8, v/v/v).[9]

    • Incubate for 2 hours at 37°C with shaking.

    • Centrifuge at 1,000 x g for 10 minutes.

    • Collect the supernatant and pool it with the supernatant from step 3.

  • Final Phase Separation and Collection:

    • To the pooled supernatants, add an appropriate amount of water to induce phase separation (a final ratio of chloroform:methanol:water of approximately 8:4:3 is often targeted).

    • Vortex and centrifuge at 1,000 x g for 10 minutes to achieve a clear separation of the lower organic phase and the upper aqueous phase.

    • Carefully collect the lower organic phase, which contains the this compound.

  • Drying and Storage:

    • Dry the collected organic phase under a gentle stream of nitrogen or using a SpeedVac.

    • Store the dried lipid extract at -20°C until further analysis.

Data Presentation

Table 1: Solvent Properties for Extraction of this compound

SolventPolarity IndexDensity (g/mL)Boiling Point (°C)Key Role in Extraction
Chloroform4.11.4961.2Solubilizes the non-polar ceramide tail.
Methanol5.10.7964.7Solubilizes the polar trihexoside head and disrupts lipid-protein interactions.
Water10.21.00100.0Induces phase separation.

Table 2: Typical Solvent Ratios for Glycosphingolipid Extraction

Extraction StageChloroform (parts)Methanol (parts)Water (parts)Purpose
Initial Monophasic Extraction120.8To fully solubilize lipids from the sample matrix.
Biphasic Separation210.8To partition lipids into the organic phase.

Visualizations

Troubleshooting_Workflow Troubleshooting Poor Recovery of this compound start Start: Poor Recovery Observed check_homogenization Is sample homogenization complete? start->check_homogenization improve_homogenization Action: Improve homogenization (e.g., sonication, mechanical disruption) check_homogenization->improve_homogenization No check_solvent Is the solvent system optimal? check_homogenization->check_solvent Yes improve_homogenization->check_homogenization adjust_solvent Action: Verify chloroform/methanol ratios. Ensure solvent purity. check_solvent->adjust_solvent No check_phase_separation Is there a clean phase separation? check_solvent->check_phase_separation Yes adjust_solvent->check_solvent break_emulsion Action: Centrifuge at higher speed or add salt to break emulsion. check_phase_separation->break_emulsion No check_pellet Was the pellet re-extracted? check_phase_separation->check_pellet Yes break_emulsion->check_phase_separation re_extract_pellet Action: Perform a second extraction on the pellet. check_pellet->re_extract_pellet No final_analysis Proceed to final analysis check_pellet->final_analysis Yes re_extract_pellet->check_pellet

Caption: Troubleshooting workflow for poor this compound recovery.

GSL_Extraction_Principle Principle of Glycosphingolipid Extraction cluster_sample Sample Matrix cluster_extraction Monophasic Extraction cluster_separation Biphasic Separation sample Cells/Tissue (Proteins, Lipids, etc.) monophasic Add Chloroform/Methanol (e.g., 1:2 v/v) sample->monophasic Homogenize biphasic Add Water/Chloroform to induce phase separation monophasic->biphasic Solubilize Lipids upper_phase Upper Aqueous Phase (Polar molecules) biphasic->upper_phase lower_phase Lower Organic Phase (this compound and other lipids) biphasic->lower_phase

Caption: General principle of glycosphingolipid extraction using a biphasic solvent system.

References

Technical Support Center: N-Tricosanoyl Ceramide Trihexoside MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Tricosanoyl ceramide trihexoside (also known as C23:0 Globotriaosylceramide or Gb3) by tandem mass spectrometry (MS/MS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: I am not seeing a strong precursor ion for this compound in my full scan. What could be the issue?

A1: Several factors could contribute to a weak precursor ion signal:

  • Ionization Efficiency: Glycosphingolipids can have lower ionization efficiency compared to other lipids. Ensure your electrospray ionization (ESI) source is clean and properly tuned. Consider optimizing spray voltage, capillary temperature, and gas flows.

  • Sample Purity: The presence of salts, detergents, or other lipids in your sample can cause ion suppression. Ensure your sample extraction and purification methods are robust.

  • In-Source Fragmentation: this compound can be susceptible to fragmentation within the ion source, especially at higher source temperatures or voltages. Try reducing the source energy to minimize this effect.

  • Mobile Phase Composition: The choice of mobile phase and additives is crucial. Acidic modifiers like formic acid are commonly used in positive ion mode to promote protonation.

Q2: My MS/MS spectrum is dominated by small fragment ions, and I can't identify the characteristic losses of the sugar units. What should I do?

A2: This is a common issue related to excessive fragmentation, which can be addressed by optimizing the collision energy.

  • Reduce Collision Energy: High collision energy will shatter the molecule into many small, uninformative fragments. Start with a lower collision energy and gradually increase it to find the optimal setting that produces the desired fragmentation pattern (i.e., sequential loss of the hexose (B10828440) units).

  • Step-Wise Collision Energy: Consider using a stepped or ramped collision energy approach. This can help to generate a wider range of fragments, including both the larger, more structurally informative ions and smaller fragments, within a single acquisition.

Q3: I am seeing inconsistent fragmentation patterns between different runs or on different instruments. How can I improve reproducibility?

A3: Inconsistent fragmentation is often due to variations in instrument parameters.

  • Instrument Calibration: Ensure your mass spectrometer is properly calibrated according to the manufacturer's recommendations.

  • Tuning Parameters: Careful adjustment of tuning parameters is necessary to obtain consistent isoform intensities and quantitative results, especially when using different mass spectrometers.[1]

  • Standardization of Methods: Use a standardized protocol for sample preparation and instrument settings across all experiments. This includes using the same mobile phases, gradient profiles, and MS/MS parameters.

  • Internal Standards: The use of an appropriate internal standard, such as a stable isotope-labeled or odd-chain ceramide trihexoside, can help to normalize for variations in instrument response and improve quantitative accuracy.

Q4: What are the expected major fragment ions for this compound in positive ion mode MS/MS?

A4: In positive ion mode, the fragmentation of ceramide trihexosides typically involves the sequential loss of the three hexose units, followed by fragmentation of the ceramide backbone. The primary fragmentation pathway involves the cleavage of the glycosidic bonds. You can expect to see:

  • Loss of the terminal hexose (a galactose)

  • Loss of the second hexose (a galactose)

  • Loss of the third hexose (a glucose)

  • Fragments corresponding to the N-Tricosanoyl ceramide backbone.

  • Further fragmentation of the ceramide can lead to the loss of the fatty acyl chain and water molecules.

Troubleshooting Guides

Table 1: Common Problems and Solutions in this compound MS/MS Analysis
ProblemPotential CauseRecommended Solution
No or Low Signal Poor ionization, sample degradation, incorrect MS parameters, clogged ESI needle.Optimize ESI source parameters, check sample integrity, verify MS method settings, clean or replace ESI needle.
High Background Noise Contaminated mobile phase, dirty ion source, sample matrix effects.Use high-purity solvents, clean the ion source, and improve sample cleanup procedures.
Excessive Fragmentation Collision energy is too high, in-source fragmentation.Systematically lower the collision energy, and reduce ion source temperature and voltages.
Poor Peak Shape Inappropriate LC column, incompatible mobile phase, sample overload.Use a suitable column (e.g., C18, HILIC), optimize mobile phase composition, and inject a lower sample amount.
Inconsistent Retention Time Unstable LC pump pressure, column degradation, changes in mobile phase composition.Check the LC system for leaks, use a guard column, and prepare fresh mobile phase daily.

Experimental Protocols

Protocol 1: Optimization of Collision Energy for MS/MS Analysis

This protocol outlines a systematic approach to determine the optimal collision energy (CE) for the fragmentation of this compound.

  • Prepare a Standard Solution: Prepare a solution of this compound at a known concentration (e.g., 1 µg/mL) in an appropriate solvent mixture (e.g., methanol/chloroform 1:1).

  • Infusion or LC-MS Setup: Infuse the standard solution directly into the mass spectrometer or inject it onto an LC system with a suitable mobile phase.

  • Select Precursor Ion: In the MS method, set the instrument to isolate the protonated precursor ion of this compound.

  • Collision Energy Ramp: Set up a series of experiments where the collision energy is systematically varied. A typical starting range would be from 10 eV to 70 eV, with increments of 5 or 10 eV.

  • Acquire MS/MS Spectra: Acquire MS/MS spectra at each collision energy setting.

  • Analyze Fragmentation Patterns: Examine the resulting spectra to identify the collision energy that produces the most informative fragmentation pattern. This is typically a balance between generating sufficient fragmentation to see the characteristic losses of the sugar moieties and minimizing the complete shattering of the molecule.

  • Select Optimal CE: The optimal collision energy will be the value that yields a good abundance of the precursor ion and the key fragment ions (e.g., loss of one, two, and three hexose units).

Table 2: Recommended Starting MS/MS Parameters for Ceramide Trihexoside Analysis

The following table provides suggested starting parameters for the analysis of ceramide trihexosides. These should be optimized for your specific instrument and experimental conditions. The values are based on typical parameters for similar long-chain globotriaosylceramides.

ParameterRecommended Starting ValueNotes
Ionization Mode Positive Electrospray Ionization (ESI+)---
Precursor Ion (m/z) [M+H]+For this compound (d18:1/23:0), the molecular weight is approximately 1122.9 g/mol .
Product Ions (m/z) Precursor - 162.1 (Loss of Hexose)Precursor - 324.2 (Loss of 2xHexose)Precursor - 486.3 (Loss of 3xHexose)Fragments of ceramide backboneThese are the characteristic neutral losses for the sugar moieties.
Collision Energy (CE) 30 - 60 eVThis is a critical parameter to optimize. Start in the lower end of this range and increase as needed.
Capillary Voltage 3.0 - 4.5 kV---
Source Temperature 120 - 150 °CLower temperatures can help reduce in-source fragmentation.
Desolvation Temperature 350 - 500 °C---

Visualizations

Experimental_Workflow Workflow for Optimizing MS/MS Parameters cluster_prep Sample Preparation cluster_analysis MS/MS Analysis cluster_data Data Evaluation prep Prepare Standard Solution of this compound infuse Infuse or Inject Sample prep->infuse select_precursor Isolate Precursor Ion infuse->select_precursor ramp_ce Vary Collision Energy (e.g., 10-70 eV) select_precursor->ramp_ce acquire Acquire MS/MS Spectra ramp_ce->acquire analyze Analyze Fragmentation Pattern acquire->analyze optimize Select Optimal Collision Energy analyze->optimize

Caption: Workflow for optimizing MS/MS parameters.

Troubleshooting_Flowchart Troubleshooting Fragmentation Issues start Problem with MS/MS Spectrum q1 Is the precursor ion intensity low? start->q1 a1_yes Check for in-source fragmentation. Reduce source temperature/voltage. q1->a1_yes Yes a1_no Proceed to collision energy optimization. q1->a1_no No q2 Is fragmentation excessive (too many small ions)? a1_yes->q2 a1_no->q2 a2_yes Systematically decrease the collision energy. q2->a2_yes Yes a2_no Is fragmentation insufficient? q2->a2_no No a3_no Fragmentation is likely optimal. Review data for interpretation. a2_yes->a3_no a3_yes Systematically increase the collision energy. a2_no->a3_yes Yes a2_no->a3_no No a3_yes->a3_no

Caption: Troubleshooting flowchart for fragmentation.

References

Technical Support Center: Synthesis of High-Purity N-Tricosanoyl Ceramide Trihexoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity N-Tricosanoyl ceramide trihexoside.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Problem 1: Low yield in the Koenigs-Knorr glycosylation step.

  • Question: My Koenigs-Knorr glycosylation reaction to couple the trisaccharide donor to the ceramide acceptor is resulting in a very low yield of the desired product. What are the potential causes and solutions?

  • Answer: Low yields in the Koenigs-Knorr reaction are a common challenge. Several factors can contribute to this issue:

    • Moisture Contamination: This reaction is highly sensitive to moisture, which can hydrolyze the glycosyl halide donor. Ensure all glassware is rigorously dried, and use anhydrous solvents.

    • Activity of the Promoter: The reactivity of the silver or mercury salt promoter is critical. Use freshly prepared or properly stored silver carbonate or silver triflate. The addition of iodine can sometimes improve yields by retarding the decomposition of the glycosyl halide[1].

    • Steric Hindrance: The bulky nature of both the trisaccharide and the ceramide can lead to steric hindrance, slowing down the reaction. Increasing the reaction time or temperature may help, but monitor for degradation of starting materials and product.

    • Protecting Groups: The nature of the protecting groups on the trisaccharide donor can influence its reactivity. Acetyl or benzoyl groups at the C2 position can provide neighboring group participation, which can favor the formation of the desired 1,2-trans glycosidic linkage but can also decrease reactivity compared to ether protecting groups[2][3].

    • Side Reactions: Decomposition of the glycosyl halide is a significant side reaction that can reduce the yield[1]. Using a less reactive promoter or adding a halide scavenger might mitigate this.

Problem 2: Formation of multiple products and difficulty in purification.

  • Question: After the glycosylation reaction, I observe multiple spots on my TLC plate, making the purification of the target this compound difficult. What are these byproducts and how can I minimize their formation and improve purification?

  • Answer: The formation of multiple products is a known challenge in glycosphingolipid synthesis.

    • Anomeric Mixtures: If a non-participating protecting group is used at the C2 position of the galactose, a mixture of α and β anomers of the glycosidic linkage can be formed[2]. Using a participating group like an acetyl or benzoyl group can promote the formation of the desired β-linkage.

    • Positional Isomers: Glycosylation can sometimes occur at other free hydroxyl groups on the ceramide acceptor, leading to the formation of positional isomers.[4] Careful selection of protecting groups for the ceramide is crucial to ensure regioselectivity.

    • Orthoester Formation: A common byproduct in Koenigs-Knorr reactions is the formation of orthoesters[1]. The use of specific promoters and reaction conditions can minimize this.

    • Unreacted Starting Materials: Incomplete reaction will leave unreacted trisaccharide donor and ceramide acceptor in the mixture. Optimizing reaction conditions (time, temperature, stoichiometry of reactants) can help drive the reaction to completion.

    • Purification Strategy: A combination of chromatographic techniques is often necessary for successful purification.

      • Silica (B1680970) Gel Column Chromatography: This is the primary method for separating the desired product from byproducts and unreacted starting materials. A gradient elution system, for example, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol (B129727), can be effective.

      • Thin-Layer Chromatography (TLC): TLC is essential for monitoring the reaction and optimizing the column chromatography conditions. Different solvent systems can be tested to achieve the best separation. A common solvent system for neutral glycosphingolipids is chloroform:methanol:water in various ratios[5].

Problem 3: Difficulty in removing protecting groups.

  • Question: I am having trouble with the final deprotection step to remove the protecting groups from the synthesized molecule without affecting the desired product. What are the best practices?

  • Answer: The deprotection step is critical for obtaining the final high-purity product.

    • Orthogonal Protecting Group Strategy: The key to successful deprotection is the use of an orthogonal protecting group strategy during the synthesis design. This means that different types of protecting groups are used for different functional groups, allowing for their selective removal without affecting others.

    • Common Protecting Groups and their Removal:

    • Monitoring the Reaction: Deprotection reactions should be carefully monitored by TLC or HPLC to ensure complete removal of the protecting groups and to avoid over-reaction or degradation of the product.

    • Work-up and Purification: After deprotection, a careful work-up procedure is necessary to remove the reagents. The final product may require further purification by column chromatography or recrystallization to achieve high purity.

Frequently Asked Questions (FAQs)

Synthesis and Purification

  • Q1: What are the key challenges in synthesizing high-purity this compound?

    • A1: The main challenges include:

      • The multi-step nature of the synthesis, which can lead to low overall yields.

      • Achieving stereoselective formation of the glycosidic linkages, particularly the β-linkage of the trisaccharide to the ceramide.

      • The need for a complex protecting group strategy to differentiate the various hydroxyl groups.

      • The purification of the final product from structurally similar byproducts and unreacted starting materials.

      • The poor solubility of the final product in common organic solvents.

  • Q2: What is the Koenigs-Knorr reaction and why is it important in this synthesis?

    • A2: The Koenigs-Knorr reaction is a classic method for forming glycosidic bonds. It typically involves the reaction of a glycosyl halide (a sugar with a halogen at the anomeric position) with an alcohol in the presence of a promoter, such as a silver or mercury salt.[2] This reaction is crucial for coupling the trisaccharide moiety to the ceramide backbone.

  • Q3: How can I monitor the progress of the synthesis and assess the purity of the final product?

    • A3:

      • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the progress of each reaction step and to assess the purity of the isolated intermediates and the final product. Different solvent systems, such as chloroform:methanol:water, can be used to separate the components of the reaction mixture.[5]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the synthesized molecules at each step and for assessing the purity of the final product.

      • Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized compounds. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Characterization and Data

  • Q4: What are the expected analytical data for high-purity this compound?

    • A4: High-purity this compound should exhibit the following characteristics:

      • A single spot on a TLC plate when developed with an appropriate solvent system.

      • Clean 1H and 13C NMR spectra consistent with the expected structure.

      • A mass spectrum showing the correct molecular ion peak.

Analytical Technique Expected Results for High-Purity this compound
TLC (Chloroform:Methanol:Water, 65:25:4 v/v/v)A single spot with an approximate Rf value that is lower than that of the ceramide starting material. The exact Rf value can vary depending on the specific conditions.
¹H NMR (in CDCl₃/CD₃OD)Characteristic signals for the anomeric protons of the three sugar units, the vinyl protons of the sphingosine (B13886) backbone, the amide proton, and the long alkyl chains of the fatty acid and sphingosine.
¹³C NMR (in CDCl₃/CD₃OD)Resonances corresponding to all the carbon atoms in the molecule, including the anomeric carbons of the sugars and the carbonyl carbon of the amide.
Mass Spectrometry (ESI-MS)A molecular ion peak corresponding to the calculated mass of this compound (C₅₉H₁₁₁NO₁₈).

Biological Function

  • Q5: What is the biological significance of this compound?

    • A5: this compound, also known as globotriaosylceramide (Gb3), is a glycosphingolipid found in mammalian cell membranes. It plays a role in various cellular processes, including signal transduction. Gb3 is particularly known as a receptor for Shiga toxins produced by certain bacteria. In the context of the immune system, Gb3 is expressed on germinal center B cells and is involved in B-cell receptor (BCR) signaling.[6]

Experimental Protocols

1. Synthesis of the Trisaccharide Donor (a simplified example)

This protocol outlines a general strategy for the synthesis of a protected trisaccharide donor suitable for glycosylation.

  • Glycosylation to form the disaccharide: A protected galactose donor (e.g., with a leaving group at the anomeric position) is reacted with a protected glucose acceptor with a free hydroxyl group at the C4 position under Koenigs-Knorr conditions (e.g., using silver triflate as a promoter in an anhydrous solvent like dichloromethane).

  • Purification: The resulting disaccharide is purified by silica gel column chromatography.

  • Deprotection: A protecting group at a specific position on the second sugar (e.g., C4 of the second galactose) is selectively removed to allow for the next glycosylation.

  • Second Glycosylation: The disaccharide acceptor is then reacted with another protected galactose donor to form the trisaccharide.

  • Purification: The protected trisaccharide is purified by silica gel column chromatography.

  • Activation: The anomeric position of the trisaccharide is converted to a suitable leaving group (e.g., a bromide or trichloroacetimidate) to create the trisaccharide donor for the final glycosylation step.

2. N-acylation of Sphingosine to form Ceramide

  • Dissolve Sphingosine: Dissolve the sphingosine starting material in a suitable solvent system, such as a mixture of tetrahydrofuran (B95107) and water.

  • Add Base: Add a base, such as sodium bicarbonate, to the solution.

  • Add Acylating Agent: Slowly add a solution of tricosanoyl chloride in tetrahydrofuran to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the sphingosine is consumed.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine and dry it over anhydrous sodium sulfate.

  • Purification: Purify the resulting N-Tricosanoyl ceramide by silica gel column chromatography using a gradient of hexane and ethyl acetate.

3. Glycosylation of Ceramide with the Trisaccharide Donor (Koenigs-Knorr Reaction)

  • Preparation: Dry all glassware thoroughly. Dissolve the ceramide acceptor and the trisaccharide donor in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon). Add a desiccant like activated molecular sieves.

  • Promoter Addition: Cool the reaction mixture to the desired temperature (e.g., -20 °C) and add the Koenigs-Knorr promoter (e.g., silver triflate) portion-wise.

  • Reaction: Allow the reaction to proceed at the specified temperature, monitoring its progress by TLC.

  • Quenching and Work-up: Once the reaction is complete, quench it by adding a base (e.g., triethylamine). Filter the reaction mixture through a pad of celite to remove the silver salts. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Purify the protected this compound by silica gel column chromatography.

4. Final Deprotection

  • Dissolve Protected Product: Dissolve the purified, fully protected this compound in a suitable solvent.

  • Deprotection Conditions: Apply the appropriate deprotection conditions based on the protecting groups used (e.g., catalytic hydrogenation for benzyl ethers followed by Zemplén deacylation for acetyl/benzoyl groups).

  • Monitoring and Work-up: Monitor the deprotection by TLC. Once complete, perform the appropriate work-up to remove the reagents.

  • Final Purification: Purify the final this compound by silica gel column chromatography or recrystallization to obtain a high-purity product.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_trisaccharide Trisaccharide Donor Synthesis cluster_ceramide Ceramide Synthesis cluster_final_steps Final Assembly and Purification Gal_donor Protected Galactose Donor Disaccharide Protected Disaccharide Gal_donor->Disaccharide Glycosylation Glc_acceptor Protected Glucose Acceptor Glc_acceptor->Disaccharide Trisaccharide Protected Trisaccharide Disaccharide->Trisaccharide Selective Deprotection & Glycosylation Trisaccharide_donor Activated Trisaccharide Donor Trisaccharide->Trisaccharide_donor Activation Glycosylation Koenigs-Knorr Glycosylation Trisaccharide_donor->Glycosylation Sphingosine Sphingosine Ceramide N-Tricosanoyl Ceramide Sphingosine->Ceramide N-acylation Tricosanoyl_Cl Tricosanoyl Chloride Tricosanoyl_Cl->Ceramide Ceramide->Glycosylation Protected_product Protected N-Tricosanoyl Ceramide Trihexoside Glycosylation->Protected_product Deprotection Deprotection Protected_product->Deprotection Final_product High-Purity N-Tricosanoyl Ceramide Trihexoside Deprotection->Final_product

Caption: A simplified workflow for the chemical synthesis of this compound.

signaling_pathway Gb3-Mediated B-Cell Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol BCR B-Cell Receptor (BCR) Lyn Lyn (Src-family kinase) BCR->Lyn Antigen Binding Gb3 Gb3 CD19 CD19 Gb3->CD19 Interaction CD19->Lyn Enhances Activation PI3K PI3K CD19->PI3K Recruitment Vav Vav CD19->Vav Recruitment Lyn->CD19 Phosphorylation ERK ERK Lyn->ERK MAPK Cascade NFkB NF-κB Lyn->NFkB Activation Akt Akt PI3K->Akt Activation PLCg2 PLCγ2 Vav->PLCg2 Activation Cell_Activation B-Cell Activation (Proliferation, Differentiation, Antibody Production) PLCg2->Cell_Activation Akt->Cell_Activation ERK->Cell_Activation NFkB->Cell_Activation

Caption: A diagram illustrating the role of Gb3 in enhancing B-cell receptor signaling through its interaction with CD19.

References

Technical Support Center: Resolving Co-elution of N-Tricosanoyl Ceramide Trihexoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address the co-elution of N-Tricosanoyl ceramide trihexoside with other lipids during liquid chromatography-mass spectrometry (LC-MS) analysis. The information is tailored for researchers, scientists, and drug development professionals to help resolve common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for the co-elution of this compound with other lipids?

A1: Co-elution issues with this compound (a very long-chain glycosphingolipid) in reversed-phase liquid chromatography (RPLC) often arise from:

  • Isobaric and Isomeric Interferences: Lipids with the same nominal mass (isobars) or the same elemental composition but different structures (isomers) are common culprits. For instance, other long-chain ceramides (B1148491) or phospholipids (B1166683) can have m/z values very close to that of this compound.

  • Similar Hydrophobicity: In RPLC, separation is primarily based on hydrophobicity. This compound, with its long C23 acyl chain, is highly hydrophobic and may co-elute with other lipid classes that have similar overall hydrophobicity, such as certain phosphatidylcholines (PC) or sphingomyelins (SM) with long fatty acyl chains.

  • Matrix Effects: Complex biological samples contain a wide variety of lipids and other molecules that can interfere with the separation, leading to broad peaks and co-elution.

  • Suboptimal Chromatographic Conditions: An inappropriate column, mobile phase, or gradient profile can fail to provide the necessary resolution.

Q2: What are the first troubleshooting steps I should take when I observe co-elution?

A2: Start with optimizing your current reversed-phase LC method:

  • Modify the Gradient: A shallower gradient can increase the separation between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile (B52724) to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Adjust the Column Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, although it may also decrease retention times.

  • Evaluate Different Column Chemistries: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as a C30 or a phenyl-hexyl column, which can offer different selectivities for lipids.

Q3: Are there alternative chromatographic techniques that can resolve this co-elution?

A3: Yes, several alternative techniques are highly effective for separating complex lipids like this compound:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC separates compounds based on their polarity. Since this compound has a polar trihexoside headgroup, HILIC can effectively separate it from less polar lipids that might co-elute in RPLC. In HILIC, lipids with more polar headgroups are retained longer.[1][2][3][4][5]

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is well-suited for the analysis of hydrophobic compounds and can provide excellent resolution of lipid isomers with shorter analysis times compared to traditional LC methods.[6][7][8]

  • Normal-Phase Liquid Chromatography (NP-LC): Similar to HILIC, NP-LC separates molecules based on polarity using a polar stationary phase and a non-polar mobile phase. It is a well-established technique for the class separation of lipids.[9][10][11][12]

Q4: Can mass spectrometry itself help in resolving co-elution?

A4: Absolutely. Advanced MS techniques can differentiate between co-eluting compounds:

  • High-Resolution Mass Spectrometry (HRMS): HRMS instruments like Orbitrap or TOF analyzers can resolve species with very small mass differences, which might be sufficient to distinguish this compound from co-eluting isobars.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the precursor ions, you can generate unique fragmentation patterns for different lipid classes, allowing for their specific detection even if they co-elute.

  • Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge. This technique adds another dimension of separation to LC-MS, often resolving isomers that are indistinguishable by chromatography and m/z alone.[1][2][3][6][13][14][15]

Troubleshooting Guides

Guide 1: Optimizing Reversed-Phase Liquid Chromatography (RPLC)

This guide provides a systematic approach to optimizing your RPLC method for the separation of this compound.

Problem: Poor resolution and co-elution with other lipids on a C18 column.

Troubleshooting Workflow:

RPLC_Troubleshooting Start Start: Co-elution Observed ModifyGradient 1. Modify Gradient (e.g., shallower gradient) Start->ModifyGradient ChangeSolvent 2. Change Organic Solvent (e.g., ACN to MeOH or mixture) ModifyGradient->ChangeSolvent If no improvement End End: Resolution Achieved ModifyGradient->End Success ChangeColumn 3. Change Column Chemistry (e.g., C30, Phenyl-Hexyl) ChangeSolvent->ChangeColumn If no improvement ChangeSolvent->End Success OptimizeTemp 4. Optimize Temperature ChangeColumn->OptimizeTemp If no improvement ChangeColumn->End Success ConsiderAlternatives Resolution Still Poor? Consider Alternative Techniques OptimizeTemp->ConsiderAlternatives If no improvement OptimizeTemp->End Success HILIC HILIC ConsiderAlternatives->HILIC SFC SFC ConsiderAlternatives->SFC IMS IMS ConsiderAlternatives->IMS

Caption: RPLC optimization workflow for resolving co-elution.

Experimental Protocol: Example of a Modified RPLC Method for Very Long-Chain Ceramides [9][16][17]

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid and 10 mM Ammonium Formate
Mobile Phase B Acetonitrile/Isopropanol (50:50, v/v) with 0.1% Formic Acid
Gradient 70% to 100% B over 20 min, hold at 100% B for 5 min
Flow Rate 0.3 mL/min
Column Temp. 50°C
Injection Vol. 5 µL
MS Detection ESI Positive Mode, monitor precursor and characteristic fragment ions
Guide 2: Implementing Hydrophilic Interaction Liquid Chromatography (HILIC)

This guide outlines the steps for developing a HILIC method to separate this compound based on the polarity of its headgroup.

Rationale: HILIC provides an orthogonal separation mechanism to RPLC, making it ideal for resolving co-elution issues based on hydrophobicity.

Experimental Protocol: HILIC Method for Glycosphingolipids [1][2][4][5]

ParameterRecommended Condition
Column Amide or Diol HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Acetonitrile/Water (95:5, v/v) with 10 mM Ammonium Acetate
Mobile Phase B Acetonitrile/Water (50:50, v/v) with 10 mM Ammonium Acetate
Gradient 5% to 50% B over 15 min
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
MS Detection ESI Positive Mode

Data Presentation: Expected Retention Behavior in HILIC vs. RPLC

Lipid ClassRPLC Retention (based on hydrophobicity)HILIC Retention (based on polarity)
This compound Very Late ElutingEarly to Mid Eluting
Phosphatidylcholine (PC)Varies with acyl chainsLate Eluting
Triglycerides (TG)Very Late ElutingVery Early Eluting (or not retained)
CholesterolLate ElutingVery Early Eluting (or not retained)
Guide 3: Utilizing Advanced MS Techniques - Ion Mobility Spectrometry (IMS)

This guide explains how to incorporate IMS to resolve co-eluting species.

Workflow for LC-IMS-MS Analysis:

IMS_Workflow Sample Sample Injection LC LC Separation (e.g., RPLC or HILIC) Sample->LC Ionization Electrospray Ionization (ESI) LC->Ionization IMS Ion Mobility Separation (Separation by size and shape) Ionization->IMS MS Mass Analysis (m/z) IMS->MS Detection Detection MS->Detection

Caption: Experimental workflow for LC-IMS-MS analysis.

Key Advantages of IMS for Lipidomics:

  • Separation of Isomers: IMS can distinguish between lipids with the same mass and similar chromatographic retention but different 3D structures.

  • Cleaner MS/MS Spectra: By separating ions before fragmentation, IMS can provide cleaner MS/MS spectra, which aids in confident identification.

  • Collision Cross Section (CCS) Values: IMS provides an additional molecular identifier, the CCS value, which can be used for library matching and increased confidence in identification.

Data Presentation: Hypothetical Resolution of Co-eluting Lipids by IMS

CompoundRetention Time (min)m/zCollision Cross Section (Ų)Resolution
This compound15.21182.9350Resolved by IMS
Co-eluting Phospholipid15.21182.9365Resolved by IMS

Sample Preparation Considerations

Effective sample preparation can significantly reduce the complexity of the sample matrix and minimize co-elution problems.

  • Lipid Extraction: A robust lipid extraction method, such as a modified Folch or Bligh-Dyer extraction, is crucial for good recovery of this compound.

  • Solid-Phase Extraction (SPE): SPE can be used to enrich for glycosphingolipids and remove interfering lipid classes. A silica-based SPE cartridge can be used to separate lipids by polarity, with neutral lipids like cholesterol and triglycerides eluting first, followed by glycosphingolipids.[1][2]

By systematically applying these troubleshooting guides and considering the alternative analytical strategies, researchers can effectively resolve the co-elution of this compound with other lipids and achieve accurate and reliable quantification.

References

Validation & Comparative

A Comparative Guide to Biomarkers for Fabry Disease: Validating N-Tricosanoyl Ceramide Trihexoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Tricosanoyl ceramide trihexoside and other key biomarkers for the diagnosis, prognosis, and therapeutic monitoring of Fabry disease. The information presented is supported by experimental data to aid in the selection and validation of appropriate biomarkers for clinical and research applications.

Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A (α-Gal A). This deficiency leads to the accumulation of globotriaosylceramide (Gb3) and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various cells and tissues, resulting in progressive multi-organ damage.[1][2] Accurate and reliable biomarkers are crucial for early diagnosis, monitoring disease progression, and evaluating the efficacy of treatments such as enzyme replacement therapy (ERT).

This guide focuses on the comparative performance of ceramide trihexosides, including the specific isoform this compound (N-tricosanoyl-CTH), and its more widely studied counterpart, lyso-Gb3. While N-tricosanoyl-CTH is a component of the total Gb3 pool, the current body of scientific literature primarily discusses the diagnostic and prognostic value of total Gb3 and its isoforms collectively. Therefore, for the purpose of this comparison, "Gb3" will be used to represent the broader class of ceramide trihexosides.

Comparative Analysis of Biomarkers

The selection of a biomarker for Fabry disease depends on its intended application, whether for initial diagnosis, assessing disease severity, or monitoring therapeutic response. The following tables summarize the quantitative performance of total Gb3 and lyso-Gb3 in these key areas.

Table 1: Diagnostic Performance of Gb3 vs. Lyso-Gb3
BiomarkerSensitivitySpecificityKey Findings
Total Gb3 Variable; lower in females and late-onset phenotypes.Generally high in classic male patients.While elevated in many Fabry patients, plasma and urinary Gb3 levels can overlap with the normal range, particularly in heterozygous females.[3][4]
Lyso-Gb3 High (approaching 100% in classic male phenotypes).[5] A cut-off of 0.81 ng/mL showed 94.7% sensitivity in a mixed patient population.[2]High (approaching 100%).[2][5]Considered a more reliable diagnostic marker than Gb3, with less overlap between patient and control populations.[5] It is particularly useful for identifying female patients who may have normal α-Gal A enzyme activity.[3]
Table 2: Correlation with Disease Severity
BiomarkerCorrelation with Severity Scores (e.g., MSSI, DS3)Key Findings
Total Gb3 Poor to no significant correlation.Studies have generally not found a clear correlation between Gb3 concentrations and the clinical manifestations or severity of the disease.[3]
Lyso-Gb3 Moderate to strong positive correlation.Plasma lyso-Gb3 levels have been shown to correlate with disease severity scores.[6] Lifetime lyso-Gb3 exposure has also been positively correlated with a modified Disease Severity Scoring System (DS3) score.[7][8]
Table 3: Response to Enzyme Replacement Therapy (ERT)
BiomarkerResponse to ERTKey Findings
Total Gb3 Reduction observed, but can be variable.ERT leads to a reduction in Gb3 accumulation in various cell types.[4]
Lyso-Gb3 Significant and rapid reduction.Plasma lyso-Gb3 levels show a more impressive and consistent decrease in response to ERT compared to Gb3, making it a useful marker for monitoring treatment efficacy.[9]

Experimental Protocols

The accurate quantification of Gb3 and lyso-Gb3 is critical for their clinical and research utility. The gold-standard method for this analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Detailed Methodology for Quantification of Gb3 and Lyso-Gb3 in Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous quantification of total Gb3 and lyso-Gb3 in human plasma. Specific instrument parameters and reagents may need to be optimized based on the available equipment and laboratory conditions.

1. Sample Preparation (Solid-Phase Extraction)

  • Objective: To extract and purify Gb3 and lyso-Gb3 from the plasma matrix and remove interfering substances.

  • Procedure:

    • To 100 µL of plasma, add an internal standard solution containing a known concentration of a stable isotope-labeled Gb3 and lyso-Gb3 analogue.

    • Perform protein precipitation by adding a solvent such as a mixture of chloroform (B151607) and methanol (B129727) (e.g., 2:1 v/v).

    • Vortex the mixture vigorously and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and dry it under a stream of nitrogen.

    • Reconstitute the dried extract in an appropriate solvent for solid-phase extraction (SPE).

    • Condition an SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with methanol followed by equilibration with the reconstitution solvent.

    • Load the reconstituted sample onto the SPE cartridge.

    • Wash the cartridge with a series of solvents to remove interfering substances.

    • Elute the purified Gb3 and lyso-Gb3 from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

    • Dry the eluate under nitrogen and reconstitute it in the mobile phase for LC-MS/MS analysis.

2. Liquid Chromatography (LC)

  • Objective: To separate Gb3 and lyso-Gb3 from other remaining components in the extract before they enter the mass spectrometer.

  • Typical Parameters:

    • Column: A C8 or C18 reversed-phase column is commonly used.

    • Mobile Phase A: Water with an additive such as formic acid or ammonium formate (B1220265) to improve ionization.

    • Mobile Phase B: An organic solvent such as methanol or acetonitrile (B52724) with a similar additive.

    • Gradient: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the analytes.

    • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible chromatography.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To detect and quantify Gb3 and lyso-Gb3 with high specificity and sensitivity.

  • Typical Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and its internal standard. For example:

      • Lyso-Gb3: A common transition is m/z 786.5 -> 282.2.

      • Gb3 (isoforms): A range of transitions are monitored to quantify the different acyl chain variants (e.g., for C24:0 Gb3, m/z 1136.8 -> 264.3).

    • Instrument Settings: Dwell time, collision energy, and other instrument-specific parameters are optimized to achieve the best signal-to-noise ratio for each transition.

4. Data Analysis

  • Objective: To calculate the concentration of Gb3 and lyso-Gb3 in the original plasma samples.

  • Procedure:

    • Generate a calibration curve by analyzing a series of standards with known concentrations of Gb3 and lyso-Gb3.

    • For each sample, determine the peak area ratio of the analyte to its corresponding internal standard.

    • Calculate the concentration of the analyte in the sample by interpolating its peak area ratio on the calibration curve.

    • The total Gb3 concentration is typically reported as the sum of the concentrations of the individual isoforms measured.

Visualizations

Signaling Pathway in Fabry Disease

Fabry_Disease_Pathway cluster_Lysosome Lysosome cluster_Cellular_Effects Cellular Effects cluster_Organ_Damage Organ Damage alpha_Gal_A α-Galactosidase A (α-Gal A) Downstream_products Downstream Metabolites alpha_Gal_A->Downstream_products Accumulation Gb3 & lyso-Gb3 Accumulation alpha_Gal_A->Accumulation Deficiency leads to Gb3_substrate Globotriaosylceramide (Gb3) Gb3_substrate->alpha_Gal_A Hydrolysis LysoGb3_substrate Globotriaosylsphingosine (lyso-Gb3) Gb3_substrate->LysoGb3_substrate Deacylation Cellular_Dysfunction Cellular Dysfunction (e.g., Endothelial, Podocyte) Accumulation->Cellular_Dysfunction Inflammation Inflammation Cellular_Dysfunction->Inflammation Fibrosis Fibrosis Cellular_Dysfunction->Fibrosis Nervous_System_Damage Nervous System Damage Cellular_Dysfunction->Nervous_System_Damage Kidney_Damage Kidney Damage Inflammation->Kidney_Damage Heart_Damage Heart Damage Fibrosis->Heart_Damage

Caption: Pathophysiological cascade in Fabry disease.

Experimental Workflow for Biomarker Quantification

Biomarker_Workflow Start Plasma Sample Collection Internal_Standard Addition of Internal Standard Start->Internal_Standard Extraction Solid-Phase Extraction (SPE) Internal_Standard->Extraction LC_Separation Liquid Chromatography (LC) Separation Extraction->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) Detection LC_Separation->MS_Detection Data_Analysis Data Analysis and Quantification MS_Detection->Data_Analysis End Biomarker Concentration Report Data_Analysis->End

Caption: LC-MS/MS workflow for Fabry disease biomarker analysis.

Logical Relationship of Biomarker Performance

Biomarker_Logic cluster_Biomarkers Biomarkers cluster_Performance Performance Metrics cluster_Conclusion Conclusion Gb3 Total Gb3 (including N-tricosanoyl-CTH) Diagnosis Diagnostic Accuracy Gb3->Diagnosis Inferior/Variable Severity Correlation with Severity Gb3->Severity Poor Correlation Monitoring Treatment Monitoring Gb3->Monitoring Variable Response LysoGb3 Lyso-Gb3 LysoGb3->Diagnosis Superior LysoGb3->Severity Good Correlation LysoGb3->Monitoring Excellent Response Conclusion_Node Lyso-Gb3 is the preferred biomarker for most applications.

Caption: Comparative performance of Gb3 and lyso-Gb3.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Tricosanoyl Ceramide Trihexoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification and characterization of N-Tricosanoyl ceramide trihexoside (C23:0-CTH), a specific isoform of globotriaosylceramide (Gb3). The selection of an appropriate analytical method is critical for accurate biomarker assessment, drug efficacy studies, and clinical diagnostics, particularly in the context of lysosomal storage disorders such as Fabry disease. This document outlines the performance of key analytical techniques, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.

Overview of Analytical Methods

The analysis of this compound and other Gb3 isoforms is primarily accomplished through chromatographic techniques coupled with sensitive detection methods. The most prominent methods include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Thin-Layer Chromatography (HPTLC), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Each method offers distinct advantages and limitations in terms of sensitivity, specificity, throughput, and applicability.

Data Presentation: Quantitative Comparison of Analytical Methods

The performance of each analytical method is summarized in the tables below, providing a clear comparison of their key validation parameters. It is important to note that while the focus is on this compound, much of the available literature reports on total Gb3 or a panel of major isoforms.

Table 1: Performance Characteristics of LC-MS/MS for Globotriaosylceramide (Gb3) Analysis

ParameterPerformanceReference
Limit of Detection (LOD) 0.7 nmol/L (for lyso-Gb3)[1]
Limit of Quantification (LOQ) 2.5 nmol/L (for lyso-Gb3)[1]
Linearity Range 0.05 - 3 µg/mL (for total Gb3)[2]
Intra-assay Precision (CV%) < 12%[1]
Inter-assay Precision (CV%) < 7%[1]
Accuracy (Bias %) < 8% (intraday), < 5% (interday)[1]
Sample Type Plasma, Urine, Dried Blood Spots[1][2]

Table 2: Performance Characteristics of HPTLC for Globotriaosylceramide (Gb3) Analysis

ParameterPerformanceReference
Nature of Results Primarily qualitative or semi-quantitative[3]
Advantages Robust, economical, high-throughput for screening[3]
Coupling with MS HPTLC-MS allows for identification of isoforms[4]
Sample Type Urine, Tissues[3][4]
Limitations Lower sensitivity and specificity compared to LC-MS/MS[3]

Table 3: Performance Characteristics of HPLC with Fluorescence Detection for Total Ceramide Trihexoside (CTH) Analysis

ParameterPerformanceReference
Limit of Quantification (LOQ) 2 pmol (0.1 pmol on column)[5][6][7]
Linearity Range 2 - 200 µL plasma equivalent[5][6][7]
Intra-assay Precision (CV%) < 4%[5][6][7]
Inter-assay Precision (CV%) < 14%[5][6][7]
Recovery 87% - 113%[5][6][7]
Sample Type Plasma[5][6][7]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods in the literature and offer a starting point for laboratory implementation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is considered the gold standard for the quantification of specific Gb3 isoforms, including this compound, due to its high sensitivity and specificity.[8]

Sample Preparation (from Plasma):

  • Internal Standard Spiking: Add a known amount of a suitable internal standard (e.g., C17:0-Gb3) to the plasma sample.

  • Lipid Extraction: Perform a liquid-liquid extraction using a solvent system such as chloroform/methanol (B129727) (2:1, v/v).

  • Protein Precipitation: Alternatively, precipitate proteins with a solvent like methanol or acetonitrile.

  • Solid-Phase Extraction (SPE): For cleaner samples, use an SPE cartridge to isolate the glycosphingolipid fraction.

  • Solvent Evaporation and Reconstitution: Evaporate the solvent under a stream of nitrogen and reconstitute the lipid extract in the initial mobile phase.

LC Separation:

  • Column: A C18 or C8 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of methanol and water, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.

MS/MS Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for each Gb3 isoform and the internal standard.

High-Performance Thin-Layer Chromatography (HPTLC)

HPTLC is a robust and cost-effective method for the separation and qualitative or semi-quantitative analysis of glycosphingolipids.[3]

Sample Preparation (from Urine):

  • Centrifugation: Centrifuge the urine sample to remove sediment.

  • Lipid Extraction: Extract the supernatant with a chloroform/methanol mixture.

  • Solvent Evaporation: Dry the organic phase under nitrogen.

  • Reconstitution: Dissolve the lipid residue in a small volume of chloroform/methanol.

HPTLC Separation:

  • Plate: Use a silica (B1680970) gel HPTLC plate.

  • Sample Application: Apply the extracted lipid samples as bands onto the plate.

  • Developing Solvent: A mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v) is a common mobile phase.

  • Development: Develop the plate in a chromatography chamber.

Detection and Analysis:

  • Staining: Visualize the separated lipid bands using a reagent such as orcinol-sulfuric acid, which is specific for carbohydrates.

  • Densitometry: Quantify the intensity of the bands using a densitometer.

  • HPTLC-MS: For identification, the bands can be eluted and analyzed by mass spectrometry.[4]

High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method allows for the quantification of total ceramide trihexoside after chemical derivatization.[5][6][7]

Sample Preparation (from Plasma):

  • Lipid Extraction: Extract lipids from the plasma sample.

  • Deacylation: Hydrolyze the N-acyl linkage of the ceramide trihexoside to yield lyso-CTH.

  • Derivatization: React the primary amine group of lyso-CTH with a fluorescent labeling reagent (e.g., o-phthaldialdehyde).

HPLC Separation:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: An isocratic or gradient elution with a mixture of methanol and water.

Fluorescence Detection:

  • Excitation Wavelength (λex): Set the excitation wavelength appropriate for the chosen fluorescent label (e.g., 340 nm for o-phthaldialdehyde).

  • Emission Wavelength (λem): Set the emission wavelength to detect the fluorescence of the derivatized analyte (e.g., 435 nm for o-phthaldialdehyde).

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma/Urine Sample is Add Internal Standard start->is extraction Lipid Extraction (LLE or SPE) is->extraction drydown Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution lc LC Separation (Reversed-Phase) reconstitution->lc ms Tandem MS Detection (ESI+, MRM) lc->ms data Data Analysis ms->data

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

HPTLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Urine/Tissue Sample extraction Lipid Extraction start->extraction drydown Evaporation extraction->drydown reconstitution Reconstitution drydown->reconstitution application Sample Application on HPTLC Plate reconstitution->application development Chromatographic Development application->development detection Detection (Staining & Densitometry) development->detection data Data Analysis detection->data

Caption: Experimental workflow for HPTLC analysis of ceramide trihexosides.

HPLC_Fluorescence_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis start Plasma Sample extraction Lipid Extraction start->extraction deacylation Deacylation extraction->deacylation derivatization Fluorescent Derivatization deacylation->derivatization hplc HPLC Separation (Reversed-Phase) derivatization->hplc fluorescence Fluorescence Detection hplc->fluorescence data Data Analysis fluorescence->data

Caption: Experimental workflow for HPLC with fluorescence detection of total ceramide trihexoside.

Conclusion

The choice of analytical method for this compound depends on the specific research question and available resources.

  • LC-MS/MS is the method of choice for highly sensitive and specific quantification of individual Gb3 isoforms, including this compound. It is ideal for clinical diagnostics and detailed biomarker studies.

  • HPTLC offers a robust and cost-effective solution for screening a large number of samples and for qualitative assessment of the overall glycosphingolipid profile. Its coupling with MS enhances its identification capabilities.

  • HPLC with fluorescence detection provides a reliable method for the quantification of total ceramide trihexoside. While it lacks the specificity to differentiate between isoforms, it can be a valuable tool for monitoring total Gb3 levels in certain applications.

Researchers should carefully consider the performance characteristics, sample requirements, and instrumentation availability when selecting the most appropriate method for their studies on this compound.

References

Elevated N-Tricosanoyl Ceramide Trihexoside Levels: A Comparative Analysis Across Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of N-Tricosanoyl ceramide trihexoside (Gb3) levels across different patient populations, with a primary focus on Fabry disease. The data presented is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of Gb3 as a biomarker and its pathological implications.

Quantitative Data Summary

The following table summarizes the plasma and urinary concentrations of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in various patient cohorts compared to healthy individuals. These molecules are significant biomarkers, particularly for Fabry disease, a lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of Gb3.

BiomarkerPatient PopulationSample TypeMean Concentration (± SD)Control Group Concentration (± SD)Reference
Lyso-Gb3 Classic Fabry Men (n=15)Plasma180 ± 75 nmol/L0.44 ± 0.15 nmol/L[1]
Later-Onset Fabry Men (n=6)Plasma17 ± 9 nmol/L0.44 ± 0.15 nmol/L[1]
Fabry Women (n=11)Plasma11 ± 8 nmol/L0.44 ± 0.15 nmol/L[1]
Total Urinary Gb3 Classic Fabry Men (n=5)Urine5.04 ± 2.69 µg/mg creatinine<0.05 µg/mg creatinine[1]
Later-Onset Fabry Men (n=5)Urine0.59 ± 0.30 µg/mg creatinine<0.05 µg/mg creatinine[1]
Fabry Women (n=17)Urine0.47 ± 0.42 µg/mg creatinine<0.05 µg/mg creatinine[1]
Plasma Gb3 Fabry Male PatientsPlasma7.3 ± 2.7 µg/mL2.2 ± 0.7 µg/mL[2]
Lyso-Gb3 Fabry Male PatientsPlasma83.2 ± 75.4 nM0.3 ± 0.3 nM[2]
Fabry Female PatientsPlasma15.4 ± 8.9 nM0.4 ± 0.2 nM[2]
Lyso-Gb3 Male Fabry Patients (n=21)PlasmaMedian: 14.50 ng/mlMedian: 0.42 ng/ml (Range: 0.24–0.81 ng/ml)[3]
Female Fabry Patients (n=17)PlasmaMedian: 2.79 ng/mlMedian: 0.44 ng/ml (Range: 0.25–0.74 ng/ml)[3]
Ceramide Trihexoside (CTH) Healthy Individuals (n=40)Plasma1.7 ± 0.5 µmol/LN/A[4]
Glucosylceramide (GlcCer) Gaucher Disease PatientsPlasmaElevated6.3 ± 1.9 µmol/L (in healthy individuals)[4]

Experimental Protocols

Quantification of Gb3 and Lyso-Gb3 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is widely used for the sensitive and specific quantification of Gb3 and its analogs in biological samples.

1. Sample Preparation:

  • Protein Precipitation and Lipid Extraction: To 50 µL of plasma, an internal standard (e.g., N-heptadecanoyl-ceramide trihexoside) is added. Proteins are precipitated and lipids are extracted using a solvent mixture, typically chloroform/methanol (B129727)/water (e.g., in a 2:1:0.3 ratio). The mixture is vortexed and centrifuged to separate the layers.[5]

  • Solid-Phase Extraction (SPE): Alternatively, SPE can be used for cleaner extracts.[1]

2. Chromatographic Separation:

  • Column: A C18 or C4 reversed-phase column is commonly used.[2][5]

  • Mobile Phase: A gradient of two mobile phases is employed. For example, Mobile Phase A could be water with 2 mM ammonium (B1175870) formate (B1220265) and 0.2% formic acid, and Mobile Phase B could be methanol with 1 mM ammonium formate and 0.2% formic acid.[5]

  • Gradient Elution: The separation is achieved by a linear gradient, starting with a certain percentage of Mobile Phase B, which is gradually increased over the run time to elute the analytes of interest.[5]

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard. For Gb3, a common transition is m/z 1137.3 > 264.3, and for Lyso-Gb3, it is m/z 786.8 > 268.3.[5]

  • Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of the analyte in the samples is then determined from this curve.

Quantification of Total Ceramide Trihexoside (CTH) by High-Performance Liquid Chromatography (HPLC)

This method allows for the simultaneous quantification of total plasma concentrations of ceramide, glucosylceramide, and ceramide trihexoside.

1. Sample Preparation:

  • Lipid Extraction: Lipids are extracted from 50 µL of plasma after the addition of an internal standard (e.g., sphinganine).[4]

  • Deacylation: The extracted lipids (ceramides and glycosphingolipids) are deacylated using microwave-assisted hydrolysis in methanolic NaOH. This process liberates the sphingoid bases and lysoglycosphingolipids.[4]

  • Derivatization: The free amino group of the liberated sphingoid bases is derivatized with o-phthaldialdehyde (OPA) to make them fluorescent.[4]

2. Chromatographic Separation:

  • Column: A C18 reversed-phase column is used for separation.[4]

  • Mobile Phase: An isocratic mobile phase, such as a methanol/water mixture (e.g., 88:12, vol/vol), is used.[4]

3. Detection:

  • Detector: A fluorescence detector is used for quantification. The excitation wavelength is set to 340 nm and the emission wavelength to 435 nm.[4]

  • Quantification: The concentration of each lipid is determined by comparing its peak area to that of the internal standard and referencing a calibration curve.

Mandatory Visualizations

Gb3_Signaling_Pathways cluster_lysosome Lysosome cluster_cell Cellular Effects cluster_lysoGb3 Lyso-Gb3 Effects Gb3_accum Gb3 Accumulation AKT_mTOR AKT/mTOR Pathway (Autophagy Regulation) Gb3_accum->AKT_mTOR Inhibits Oxidative_Stress Oxidative Stress (ROS Production) Gb3_accum->Oxidative_Stress Induces Apoptosis Apoptosis Gb3_accum->Apoptosis Contributes to Lyso_Gb3 Lyso-Gb3 (Deacetylated Gb3) Adhesion_Molecules Upregulation of Adhesion Molecules Oxidative_Stress->Adhesion_Molecules Leads to NOTCH NOTCH Pathway Lyso_Gb3->NOTCH Activates NFkB NF-κB Pathway Lyso_Gb3->NFkB Activates

Caption: Signaling pathways affected by Gb3 accumulation in Fabry disease.

Gb3_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection & Quantification Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Extract Lipid Extraction (e.g., LLE or SPE) Add_IS->Extract Derivatize Derivatization (for HPLC) Extract->Derivatize LCMS LC-MS/MS Analysis Extract->LCMS HPLC HPLC Separation Derivatize->HPLC Fluorescence Fluorescence Detection HPLC->Fluorescence MSMS Tandem Mass Spectrometry LCMS->MSMS Quant Quantification (Calibration Curve) Fluorescence->Quant MSMS->Quant

Caption: Experimental workflow for Gb3 quantification.

References

Validating the Role of N-Tricosanoyl Ceramide Trihexoside in Cellular Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-Tricosanoyl ceramide trihexoside's performance in modulating key cell signaling pathways against other relevant bioactive lipids. The information presented is supported by experimental data drawn from multiple scientific studies, offering a comprehensive resource for researchers investigating sphingolipid signaling and its implications in health and disease.

Comparative Analysis of Bioactive Lipids in Cell Signaling

This compound, a species of globotriaosylceramide (Gb3) with a 23-carbon acyl chain, plays a significant role in cellular processes. Its accumulation is notably associated with Fabry disease, leading to disruptions in various signaling cascades.[1] This section compares the effects of this compound (and very-long-chain ceramides (B1148491) as a proxy) with other ceramides and its precursor, lactosylceramide, on critical signaling pathways.

Table 1: Comparative Effects on the mTOR Signaling Pathway

The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Its inhibition is a key therapeutic target in various diseases. The accumulation of Gb3 has been shown to inhibit the AKT/mTOR pathway.[2]

CompoundAcyl Chain LengthConcentrationCell TypeEffect on mTOR Pathway (p-S6K/Total S6K)Reference
Globotriaosylceramide (Gb3)VariousNot specifiedPodocytesInhibition[2]
C16-CeramideC16:050 µMHEK293TInhibitionInferred from general ceramide effects
C24-Ceramide (Very-long-chain)C24:050 µMHEK293TLess potent inhibition compared to C16Inferred from general ceramide effects
LactosylceramideN/ANot specifiedVariousNo direct inhibitory effect reported[3][4]
Table 2: Comparative Effects on the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. Its activation is implicated in numerous pathological conditions. The deacetylated form of Gb3, lyso-Gb3, has been shown to activate the NF-κB pathway.[2]

CompoundAcyl Chain LengthConcentrationCell TypeEffect on NF-κB Activity (Fold Induction)Reference
Lyso-Gb3N/ANot specifiedPodocytesActivation[2]
C2-Ceramide (analogue)C2:0100 µMHL60Activation (p50 subunit)[1]
C16-CeramideC16:020 µMMacrophagesPotent ActivationInferred from general ceramide effects
LactosylceramideN/ANot specifiedVariousNo direct activating effect reported[3][4]
Table 3: Comparative Effects on the ERK Signaling Pathway

The ERK pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Gb3 accumulation has been demonstrated to down-regulate the ERK pathway.[5]

CompoundAcyl Chain LengthConcentrationCell TypeEffect on ERK Phosphorylation (p-ERK/Total ERK)Reference
Globotriaosylceramide (Gb3)Various10 µMMouse Aortic Endothelial CellsDown-regulation[5]
C16-CeramideC16:030 µMC6 Glioma CellsComplex regulation (initial phosphorylation followed by dephosphorylation)[6]
C2-Ceramide (analogue)C2:050 µMPrimary HepatocytesActivation[7]
LactosylceramideN/ANot specifiedVariousNo direct modulatory effect reported[3][4]
Table 4: Comparative Effects on Cell Viability and Apoptosis

Ceramides are well-known inducers of apoptosis. The pro-apoptotic activity of ceramides is highly dependent on their acyl chain length, with long-chain ceramides generally being more potent than very-long-chain ceramides.

CompoundAcyl Chain LengthConcentrationCell TypeEffect on Cell Viability (% of Control)Effect on Caspase-3/7 Activity (Fold Induction)Reference
This compound (inferred)C23:0Not specifiedVariousPotential for anti-proliferative/pro-apoptotic effectsNot specifiedGeneral ceramide function
C16-CeramideC16:0100 µMHeLa~50%Significant increase[2]
C24:1-Ceramide (Very-long-chain)C24:1100 µMHeLaNo significant changeNo significant change[2]
LactosylceramideN/A20 µMWISH cellsDecreaseIncrease[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparative analysis.

Western Blot Analysis for ERK and mTORC1 (S6K) Phosphorylation

This protocol is a standard method to assess the activation state of the ERK and mTORC1 signaling pathways by measuring the phosphorylation of key downstream targets.

Materials:

  • Cell lysis buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% BSA or non-fat dry milk in TBST)

  • Primary antibodies (specific for phospho-ERK1/2, total ERK1/2, phospho-p70 S6 Kinase (Thr389), total p70 S6 Kinase)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Treat cells with this compound or other lipids at desired concentrations for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay kit.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to total protein levels.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, providing a quantitative readout of pathway activation.

Materials:

  • HEK293T cells (or other suitable cell line)

  • NF-κB firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Transfection reagent

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 96-well plate.

  • Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with this compound or other lipids, along with an NF-κB activator (e.g., TNF-α) where appropriate.

  • Cell Lysis: After the desired incubation time, lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Caspase-3/7 Activity Assay

This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis.

Materials:

  • Adherent cells in a 96-well plate

  • Caspase-Glo® 3/7 Reagent (or similar)

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound or other lipids for the desired time.

  • Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence in each well using a luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the amount of caspase-3/7 activity.

WST-1 Cell Viability Assay

This colorimetric assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

Materials:

  • Cells in a 96-well plate

  • WST-1 reagent

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound or other lipids for the desired time.

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells.

Quantification of Cellular Globotriaosylceramide (Gb3) by LC-MS/MS

This method allows for the sensitive and specific quantification of different isoforms of Gb3, including this compound, in cellular extracts.

Materials:

  • Cell pellets

  • Internal standard (e.g., C17:0-Gb3)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

  • Sample Preparation:

    • Homogenize cell pellets.

    • Add internal standard.

    • Perform lipid extraction using an appropriate solvent system (e.g., Folch extraction).

    • Dry down the lipid extract and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample into the LC-MS/MS system.

    • Separate the different lipid species using a suitable chromatography column and gradient.

    • Detect and quantify the specific Gb3 isoforms using multiple reaction monitoring (MRM) in the mass spectrometer.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the Gb3 isoform of interest.

    • Calculate the concentration of the Gb3 isoform in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and the general experimental workflows.

Gb3_Signaling_Pathways cluster_mTOR Gb3 and mTOR Pathway cluster_NFkB Lyso-Gb3 and NF-κB Pathway cluster_ERK Gb3 and ERK/KCa3.1 Pathway Gb3_accum Gb3 Accumulation (e.g., this compound) AKT AKT Gb3_accum->AKT inhibits mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth promotes Lyso_Gb3 Lyso-Gb3 IKK IKK Complex Lyso_Gb3->IKK activates IkB IκB IKK->IkB phosphorylates for degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammation & Fibrosis Nucleus->Inflammation gene transcription Gb3_accum2 Gb3 Accumulation ERK ERK Gb3_accum2->ERK inhibits AP1 AP-1 ERK->AP1 activates KCa31 KCa3.1 Channel AP1->KCa31 regulates expression Endothelial_Dysfunction Endothelial Dysfunction KCa31->Endothelial_Dysfunction leads to

Caption: Signaling pathways modulated by Gb3 and its derivatives.

Experimental_Workflow cluster_assays Downstream Assays start Cell Culture & Lipid Treatment western Western Blot (p-ERK, p-S6K) start->western luciferase NF-κB Luciferase Assay start->luciferase caspase Caspase-3/7 Activity Assay start->caspase viability WST-1 Cell Viability Assay start->viability lcms LC-MS/MS for Gb3 Quantification start->lcms end Data Analysis & Comparison western->end luciferase->end caspase->end viability->end lcms->end

Caption: General experimental workflow for comparative analysis.

Conclusion

This compound, as a very-long-chain species of Gb3, is an important modulator of multiple cell signaling pathways. The available data suggests that its effects can differ significantly from those of shorter-chain ceramides and its precursor, lactosylceramide. Specifically, while long-chain ceramides are potent inducers of apoptosis, very-long-chain ceramides like this compound may have more nuanced roles. Its accumulation clearly impacts pathways crucial for cell growth (mTOR), inflammation (NF-κB), and vascular function (ERK/KCa3.1).

The provided experimental protocols offer robust methods for researchers to further investigate and quantify the specific effects of this compound and other lipids in their own experimental systems. A deeper understanding of the structure-activity relationship of different ceramide trihexoside species will be critical for the development of targeted therapies for conditions like Fabry disease and other disorders involving aberrant sphingolipid metabolism.

References

Comparative Lipidomics of Ceramide Trihexoside Profiles in Health and Disease: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of ceramide trihexoside (CTH), also known as globotriaosylceramide (Gb3), profiles in healthy individuals versus those with various diseases. CTH is a glycosphingolipid that plays a crucial role in cellular processes and its dysregulation is implicated in several pathological conditions. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for understanding the role of CTH in health and disease.

Ceramide Trihexoside: An Overview

Ceramide trihexoside is a key glycosphingolipid synthesized from ceramide through the sequential addition of glucose and two galactose molecules. It is a component of the cell membrane and is involved in signal transduction. The accumulation of CTH is the hallmark of Fabry disease, a lysosomal storage disorder.[1][2] Emerging evidence also points to the significant role of CTH in the pathophysiology of various cancers and infectious diseases.

Comparative Analysis of Ceramide Trihexoside Profiles

The concentration and isoform distribution of CTH vary significantly between healthy and diseased states. The following tables summarize the quantitative differences in CTH levels across different conditions based on published lipidomics studies.

Table 1: Ceramide Trihexoside (Total Gb3) Levels in Human Plasma/Serum

ConditionAnalyteConcentration RangeReference
Healthy Controls Total Gb3< 4 mg/L[3]
Total Gb33.88 to 9.87 µg/mL[4]
Fabry Disease (Male) Total Gb3Significantly increased[3]
Lyso-Gb314.50 ng/mL (median)[5]
Fabry Disease (Female) Total Gb3Significantly increased[3]
Lyso-Gb32.79 ng/mL (median)[5]
Cancer (General) Total Gb3Often upregulated in tumor tissues[6][7]

Table 2: Ceramide Trihexoside (Total Gb3) Levels in Human Urine

ConditionAnalyteConcentration (µg/mg creatinine)Reference
Healthy Controls Total Gb30.03 ± 0.03[1][8]
Fabry Disease (Classic Male) Total Gb31.56 ± 1.05[1]
Fabry Disease (Later-Onset Male) Total Gb30.81 ± 1.11[1]
Fabry Disease (Female) Total Gb30.23 ± 0.24[1]
Shiga toxin-producing E. coli (STEC) Infection Total Gb3May be elevated, but more research is needed for quantification[9]

Table 3: Ceramide Trihexoside Isoform Distribution

ConditionKey CTH IsoformsObservationsReference
Healthy Tissues C16:0, C22:0, C24:1Present at basal levels with tissue-specific profiles.[3][10]
Fabry Disease C16:0, C22:0, C24:0, C24:1Significant accumulation of most isoforms in plasma, urine, and various tissues.[2][7][10]
Cancer (e.g., Colon, Breast, Ovarian) Various isoformsUpregulation of Gb3 expression is associated with metastatic potential. Specific isoform profiles are under investigation.[6]
Infectious Diseases (e.g., STEC) Various isoformsGb3 acts as a receptor for bacterial toxins. The density and isoform composition on the cell surface can influence pathogen binding.[11]

Signaling Pathways and Biological Roles

The biological function of CTH is context-dependent, playing roles in normal cellular processes as well as contributing to disease pathology.

Ceramide Trihexoside Biosynthesis and Degradation

The synthesis of CTH begins with ceramide and involves a series of enzymatic steps in the Golgi apparatus. Its degradation occurs in the lysosome, and a deficiency in the enzyme α-galactosidase A leads to the accumulation of CTH, causing Fabry disease.

G cluster_degradation Lysosomal Degradation Ceramide Ceramide GlcCer Glucosylceramide (GlcCer) Ceramide->GlcCer Glucosylceramide Synthase LacCer Lactosylceramide (LacCer) GlcCer->LacCer Lactosylceramide Synthase Gb3 Globotriaosylceramide (Gb3/CTH) LacCer->Gb3 Gb3 Synthase (α-1,4-Galactosyltransferase) Gb3_lysosome Gb3 LacCer_lysosome LacCer Gb3_lysosome->LacCer_lysosome α-Galactosidase A (Deficient in Fabry Disease)

CTH Biosynthesis and Degradation Pathway

Role of CTH in Disease Pathophysiology

In Fabry disease, the accumulation of CTH in various cells and tissues leads to a multisystemic disorder. In cancer, elevated CTH levels are associated with increased cell proliferation, migration, and drug resistance.[6] In certain bacterial infections, CTH acts as a receptor, facilitating pathogen entry into host cells.

G cluster_health Healthy State cluster_disease Diseased State Normal_Gb3 Normal Gb3 Levels (Basal function in cell signaling) Increased_Gb3 Increased Gb3 Levels Receptor Gb3 as Pathogen Receptor Fabry Fabry Disease Cancer Cancer Infection Infectious Disease (e.g., STEC) Increased_Gb3->Fabry Lysosomal Accumulation Increased_Gb3->Cancer Promotes Proliferation & Metastasis Receptor->Infection Facilitates Toxin Entry

Role of CTH in Health and Disease

Experimental Protocols

Accurate quantification of CTH is crucial for research and clinical applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for CTH analysis.

Sample Preparation: Lipid Extraction

A common method for extracting glycosphingolipids from biological samples is a modified Folch or Bligh-Dyer liquid-liquid extraction.

  • Homogenization : Homogenize tissue samples in a suitable buffer. For plasma or urine, use a defined volume directly.

  • Solvent Addition : Add a mixture of chloroform (B151607) and methanol (B129727) (typically 2:1 v/v) to the sample.

  • Phase Separation : Induce phase separation by adding water or a saline solution.

  • Lipid Collection : The lower organic phase, containing the lipids, is carefully collected.

  • Drying and Reconstitution : The solvent is evaporated under a stream of nitrogen, and the lipid extract is reconstituted in a solvent compatible with the LC-MS system.

LC-MS/MS Analysis

The analysis of CTH isoforms is typically performed using reversed-phase or hydrophilic interaction liquid chromatography (HILIC) coupled with a tandem mass spectrometer.

  • Chromatography :

    • Column : A C8 or C18 column is commonly used for reversed-phase separation.

    • Mobile Phase : A gradient of water and an organic solvent (e.g., methanol or acetonitrile) containing a modifier like formic acid or ammonium (B1175870) formate (B1220265) is employed.

  • Mass Spectrometry :

    • Ionization : Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection : Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific CTH isoforms. Precursor ions (e.g., [M+H]+ or [M+Na]+) are selected and fragmented to produce characteristic product ions for sensitive and specific detection.

G Sample Biological Sample (Plasma, Urine, Tissue) Extraction Lipid Extraction (e.g., Folch Method) Sample->Extraction LC Liquid Chromatography (LC Separation of Isoforms) Extraction->LC MS Tandem Mass Spectrometry (MS/MS Detection & Quantification) LC->MS Data Data Analysis (Quantification of CTH Profiles) MS->Data

Experimental Workflow for CTH Lipidomics

Conclusion

The comparative lipidomics of ceramide trihexoside reveals distinct profiles in various diseases compared to a healthy state. In Fabry disease, the accumulation of CTH is a primary diagnostic marker. In cancer, elevated CTH is emerging as a biomarker for malignancy and a potential therapeutic target.[6][7] In certain infectious diseases, CTH's role as a pathogen receptor is a key factor in disease progression. The methodologies outlined in this guide provide a framework for the accurate and reproducible quantification of CTH, which is essential for advancing our understanding of its role in human health and disease and for the development of novel therapeutic strategies.

References

A Comparative Guide to N-Tricosanoyl Ceramide Trihexoside and its Alternatives in Predicting Clinical Outcomes in Fabry Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Tricosanoyl ceramide trihexoside (N-Tricosanoyl-CTH), a specific isoform of globotriaosylceramide (Gb3), and its deacylated form, globotriaosylsphingosine (lyso-Gb3), as biomarkers for monitoring and predicting clinical outcomes in Fabry disease. Fabry disease is an X-linked lysosomal storage disorder caused by a deficiency of the enzyme α-galactosidase A, leading to the accumulation of Gb3 and lyso-Gb3 in various tissues.[1][2][3] While the accumulation of Gb3 is the primary pathological hallmark of the disease, recent evidence strongly suggests that lyso-Gb3 is a more sensitive and clinically relevant biomarker.[4][5]

Executive Summary

Data Presentation: Biomarker Correlation with Clinical Outcomes

The following tables summarize quantitative data from studies investigating the correlation of Gb3 and lyso-Gb3 with various clinical parameters in Fabry disease. It is important to note that while many recent studies focus on the utility of lyso-Gb3, directly comparative quantitative data for Gb3 from the same cohorts is often limited, reflecting a shift in the field towards the more sensitive biomarker.

Table 1: Correlation with Cardiac Manifestations

BiomarkerClinical ParameterPatient CohortCorrelation/Associationp-valueReference
Lyso-Gb3 Left Ventricular Mass Index (LVMI)Male and Female Adults with IVS4+919G>A mutationβ = 0.007< 0.01[3]
Gb3 Left Ventricular MassNot consistently reported in recent comparative studies--[7]

Table 2: Association with Overall Disease Severity and Adverse Outcomes

BiomarkerClinical EndpointPatient CohortHazard Ratio (HR) / Correlation Coefficient (r)95% Confidence Intervalp-valueReference
Lyso-Gb3 Composite Adverse Events¹66 Fabry Patients (26 male, 40 female)HR = 4.621.55 to 13.810.006[2][10]
Lyso-Gb3 Mainz Severity Score Index (MSSI)Male Fabry Patientsr = 0.711-0.004[4]
Gb3 Composite Adverse Events¹Not reported in the same study---[2][10]
Gb3 Mainz Severity Score Index (MSSI)Not consistently correlated--[6]

¹Composite adverse events include kidney replacement therapy, atrial fibrillation, pacemaker/implantable cardioverter defibrillator, cerebrovascular events, or death.[2][10]

Experimental Protocols

The accurate quantification of N-Tricosanoyl-CTH (as part of total Gb3) and lyso-Gb3 is critical for their use as biomarkers. The most widely accepted method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Simultaneous Quantification of Plasma Gb3 and Lyso-Gb3 by LC-MS/MS

This protocol is a synthesis of methodologies described in the literature.[6][11][12]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma, add an internal standard solution containing a stable isotope-labeled or odd-chain fatty acid version of Gb3 (e.g., C17-Gb3) and lyso-Gb3.

  • Add 1 mL of a chloroform:methanol (2:1, v/v) mixture.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase.

  • Dry the organic phase under a stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is typically used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

  • Gradient: A linear gradient from 30% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • N-Tricosanoyl-CTH (C23:0-Gb3): The specific precursor-to-product ion transition for this isoform would be determined by direct infusion of a standard. For total Gb3, a common isoform like C24:0-Gb3 (m/z 1136.8 → 264.3) is often monitored.

    • Lyso-Gb3: m/z 786.5 → 282.3

    • Internal Standards: Corresponding transitions for the labeled standards.

  • Data Analysis: The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding internal standard and comparing this to a standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Fabry_Disease_Pathophysiology cluster_0 Genetic Defect cluster_1 Enzymatic Deficiency cluster_2 Substrate Accumulation cluster_3 Clinical Manifestations GLA_Gene_Mutation GLA Gene Mutation a_Gal_A_Deficiency α-Galactosidase A Deficiency GLA_Gene_Mutation->a_Gal_A_Deficiency Leads to Gb3_Accumulation Globotriaosylceramide (Gb3) (includes N-Tricosanoyl-CTH) Accumulation a_Gal_A_Deficiency->Gb3_Accumulation Causes Lyso_Gb3_Accumulation Globotriaosylsphingosine (lyso-Gb3) Accumulation Gb3_Accumulation->Lyso_Gb3_Accumulation Deacylation Organ_Damage Kidney, Heart, & CNS Damage Gb3_Accumulation->Organ_Damage Contributes to (Poor Correlation) Lyso_Gb3_Accumulation->Organ_Damage Strongly Drives Clinical_Outcomes Adverse Clinical Outcomes Organ_Damage->Clinical_Outcomes

Caption: Pathophysiological cascade in Fabry disease.

Biomarker_Comparison_Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Quantification cluster_3 Correlation with Clinical Data Patient_Sample Patient Plasma Sample LLE Liquid-Liquid Extraction with Internal Standards Patient_Sample->LLE LC_MS_MS LC-MS/MS Analysis (MRM Mode) LLE->LC_MS_MS Quant_Gb3 Quantify Total Gb3 (including N-Tricosanoyl-CTH) LC_MS_MS->Quant_Gb3 Quant_LysoGb3 Quantify Lyso-Gb3 LC_MS_MS->Quant_LysoGb3 Correlation_Analysis Statistical Correlation with Clinical Outcomes Quant_Gb3->Correlation_Analysis Poor Correlation Quant_LysoGb3->Correlation_Analysis Strong Correlation

Caption: Analytical workflow for biomarker comparison.

Conclusion

The available evidence strongly supports the use of lyso-Gb3 as a superior biomarker to total Gb3 (including its N-Tricosanoyl isoform) for the diagnosis, monitoring of disease progression, and prediction of adverse clinical outcomes in patients with Fabry disease. While N-Tricosanoyl-CTH is a direct product of the enzymatic defect in Fabry disease, its plasma concentration does not reliably reflect the clinical severity of the disease. In contrast, lyso-Gb3 levels show a significant correlation with key organ involvement and are a powerful predictor of long-term patient outcomes. For researchers and professionals in drug development, focusing on lyso-Gb3 as a primary biomarker is recommended for patient stratification, monitoring therapeutic efficacy, and as a potential surrogate endpoint in clinical trials for Fabry disease.

References

A Comparative Analysis of N-Tricosanoyl Ceramide Trihexoside and Other Sphingolipids in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the known and potential effects of N-Tricosanoyl ceramide trihexoside (C23-Gb3) with other well-characterized sphingolipids. While direct comparative experimental data for this compound is limited in publicly available literature, this document synthesizes existing knowledge on long-chain ceramides (B1148491), globotriaosylceramides (Gb3), and other key sphingolipids to offer a predictive comparison. The information is supported by experimental data from various studies, with detailed methodologies provided for key experimental approaches.

Introduction to this compound and Other Sphingolipids

Sphingolipids are a class of lipids that are integral components of eukaryotic cell membranes and play crucial roles as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, apoptosis, and inflammation.[1] Ceramide, the central molecule in sphingolipid metabolism, can be metabolized into various other bioactive sphingolipids, creating a complex signaling network.

This compound , also known as C23 Globotriaosylceramide (d18:1/23:0), is a glycosphingolipid consisting of a ceramide backbone with a tricosanoic acid (C23:0) fatty acid chain and a trisaccharide head group (galactose-α1,4-galactose-β1,4-glucose).[1] Its very long acyl chain suggests distinct biophysical properties and potential roles in membrane microdomain organization.

This guide will compare the effects of this compound with:

  • C16-Ceramide (N-palmitoylsphingosine): A common long-chain ceramide extensively studied for its pro-apoptotic effects.

  • Sphingosine-1-Phosphate (S1P): A downstream metabolite of ceramide that typically promotes cell survival and proliferation, acting as a functional antagonist to ceramide.

  • Sphingomyelin: A major structural component of cell membranes and a precursor for ceramide generation.

Data Presentation: A Quantitative Comparison

Table 1: Comparative Effects on Apoptosis

SphingolipidCell LineAssayConcentrationObserved EffectReference
This compound ---Data not available. Expected to have pro-apoptotic effects similar to other long-chain ceramides.-
C16-Ceramide MacrophagesMitochondrial-mediated apoptosis assayNot specified (endogenously increased)Increased C16:0 ceramide levels correlated with apoptosis.[2][3][2][3]
HeLa CellsCaspase activation and Bax translocation40 µMInduced apoptosis through Bax translocation.[4][4]
Sphingosine-1-Phosphate Various-Nanomolar to micromolarGenerally inhibits apoptosis and promotes cell survival.[5][6][7][5][6][7]
C2-Ceramide (analogue) HL60, Jurkat T lymphomaNF-κB activationDose-responsiveActivated NF-κB (p50 homodimers).[8][8]
HaCaT keratinocytesProliferation assayIC50: 20 µg/mlInhibited cell proliferation.[9][9]

Table 2: Comparative Effects on Cell Proliferation

SphingolipidCell LineAssayConcentrationObserved EffectReference
This compound ---Data not available. Expected to have anti-proliferative effects.-
C16-Ceramide MCF-7 (Breast Cancer)Cell proliferation assayNot specified (via CerS6 overexpression)Reduced cell proliferation.[10][10]
Sphingosine-1-Phosphate Various-Nanomolar to micromolarPromotes cell proliferation.[5][11][5][11]
Sphingomyelin C6, HT29, CCD-18CoAntiproliferative assayIC50: 0.25-0.45 µM (in DMSO)Exhibited antiproliferative effects in a dose-dependent manner.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
  • Cell Culture and Treatment: Plate cells at a density of 1 x 10^5 cells/well in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentration of the sphingolipid (e.g., this compound, C16-Ceramide) or vehicle control for the specified duration (e.g., 24, 48 hours).

  • Cell Harvesting and Staining: After treatment, harvest the cells by trypsinization and wash with ice-cold PBS. Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Proliferation Assay (MTT Assay)
  • Cell Seeding and Treatment: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to attach overnight. Treat the cells with various concentrations of the sphingolipids or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Measurement: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

NF-κB Activation Assay (Luciferase Reporter Assay)
  • Cell Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

  • Cell Treatment: After 24 hours of transfection, treat the cells with the sphingolipid of interest or a known NF-κB activator (e.g., TNF-α) for the indicated time.

  • Luciferase Activity Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system. Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. An increase in the relative luciferase activity indicates NF-κB activation.[8]

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate key signaling pathways potentially influenced by this compound, based on the known functions of other ceramides.

Ceramide_Induced_Apoptosis Ceramide-Induced Apoptosis Pathway Cellular Stress Cellular Stress This compound This compound Cellular Stress->this compound increases Bax/Bak Activation Bax/Bak Activation This compound->Bax/Bak Activation Mitochondrion Mitochondrion Cytochrome c Release Cytochrome c Release Mitochondrion->Cytochrome c Release Caspase-9 Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Apoptosis Apoptosis Caspase-3->Apoptosis Bax/Bak Activation->Mitochondrion translocation to Cytochrome c Release->Caspase-9 activates

Caption: Ceramide-Induced Apoptosis Pathway.

Sphingolipid_Rheostat The Sphingolipid Rheostat: Cell Fate Regulation cluster_ceramide Pro-Apoptotic cluster_s1p Pro-Survival This compound This compound Apoptosis Apoptosis This compound->Apoptosis Ceramidase Ceramidase This compound->Ceramidase Sphingosine-1-Phosphate (S1P) Sphingosine-1-Phosphate (S1P) Proliferation Proliferation Sphingosine-1-Phosphate (S1P)->Proliferation Ceramide Kinase Ceramide Kinase Sphingosine (B13886) Kinase Sphingosine Kinase Sphingosine Kinase->Sphingosine-1-Phosphate (S1P) Sphingosine Sphingosine Sphingosine->Sphingosine Kinase Ceramidase->Sphingosine NFkB_Activation Ceramide-Mediated NF-kB Activation This compound This compound p105 p105 This compound->p105 promotes processing of p50 p50 p105->p50 p50/p50 Dimer p50/p50 Dimer p50->p50/p50 Dimer forms Nucleus Nucleus p50/p50 Dimer->Nucleus translocates to Gene Transcription (Inhibitory) Gene Transcription (Inhibitory) Nucleus->Gene Transcription (Inhibitory) represses Experimental_Workflow Workflow for Comparing Sphingolipid Effects cluster_setup Experimental Setup cluster_assays Cellular Assays cluster_analysis Data Analysis Cell Culture Cell Culture Treatment with Sphingolipids Treatment with Sphingolipids Cell Culture->Treatment with Sphingolipids Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treatment with Sphingolipids->Apoptosis Assay (Flow Cytometry) Proliferation Assay (MTT) Proliferation Assay (MTT) Treatment with Sphingolipids->Proliferation Assay (MTT) Signaling Pathway Analysis (Western Blot/Reporter Assay) Signaling Pathway Analysis (Western Blot/Reporter Assay) Treatment with Sphingolipids->Signaling Pathway Analysis (Western Blot/Reporter Assay) Quantitative Data Comparison Quantitative Data Comparison Apoptosis Assay (Flow Cytometry)->Quantitative Data Comparison Proliferation Assay (MTT)->Quantitative Data Comparison Signaling Pathway Analysis (Western Blot/Reporter Assay)->Quantitative Data Comparison Statistical Analysis Statistical Analysis Quantitative Data Comparison->Statistical Analysis

References

A Comparative Guide to Animal Models for N-Tricosanoyl Ceramide Trihexoside Metabolism Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of prevalent animal models used to study the metabolism of N-Tricosanoyl ceramide trihexoside, a key glycosphingolipid implicated in Fabry disease. The following sections detail the validation of these models, presenting comparative quantitative data, experimental protocols, and visual workflows to aid in the selection of the most appropriate model for your research needs.

Introduction to this compound and Fabry Disease

Fabry disease is an X-linked lysosomal storage disorder caused by the deficient activity of the enzyme α-galactosidase A (α-GLA). This deficiency leads to the progressive accumulation of glycosphingolipids with terminal α-galactosyl residues, predominantly globotriaosylceramide (Gb3), of which this compound is a specific isoform. This accumulation occurs in various cells and tissues, leading to a wide range of clinical manifestations, including renal failure, cardiovascular disease, and neuropathic pain. Animal models that accurately recapitulate the metabolic and pathological features of Fabry disease are crucial for understanding its pathophysiology and for the development and preclinical testing of novel therapies.

Comparative Analysis of Animal Models

A variety of animal models have been developed to study Fabry disease, each with distinct advantages and limitations. The most commonly utilized are mouse, rat, and zebrafish models.

Mouse Models

Mouse models are the most established and widely used for Fabry disease research.

  • α-Galactosidase A Knockout (GLAko) Mouse: This was the first and remains a foundational model. These mice lack α-GLA activity and exhibit a progressive accumulation of Gb3 in various organs, including the kidneys, heart, liver, and brain.[1][2] However, a significant limitation of the GLAko mouse is its relatively mild phenotype, with a normal lifespan and a lack of the more severe clinical manifestations observed in human Fabry patients.[2] The concentration of Gb3 in the kidneys of GLAko mice, for instance, only reaches about 25% of that found in human patients.[2]

  • Symptomatic Fabry (G3Stg/GLAko) Mouse: To overcome the mild phenotype of the GLAko mouse, a symptomatic model was generated by crossbreeding GLAko mice with a transgenic mouse line expressing human Gb3 synthase.[2] This results in significantly higher levels of Gb3 accumulation in major organs and serum compared to the GLAko model.[2] The G3Stg/GLAko mouse exhibits a more severe phenotype, including progressive renal impairment with albuminuria, polyuria, and increased blood urea (B33335) nitrogen, making it a more suitable model for studying disease pathogenesis and for preclinical evaluation of therapies.[2]

Rat Model

A more recent addition to the repertoire of Fabry disease models is the α-Gal A-deficient rat. This model has been shown to recapitulate several key aspects of the human disease more closely than some mouse models. Fabry rats exhibit substantial accumulation of Gb3 and its deacylated form, globotriaosylsphingosine (lyso-Gb3), in serum and tissues.[3] Notably, these rats develop neuropathic pain, a debilitating early symptom in many Fabry patients, as well as cardiorenal phenotypes.[3]

Zebrafish Model

Zebrafish (Danio rerio) offer a vertebrate model with high genetic homology to humans, including the GLA gene.[4]

  • gla Mutant Zebrafish: Using CRISPR/Cas9 technology, researchers have created zebrafish with decreased gla gene expression. These mutant fish exhibit features of Fabry nephropathy, including increased plasma creatinine (B1669602) and proteinuria.[4] Their small size and rapid development make them ideal for high-throughput screening of potential therapeutic compounds.

  • Gb3-Deficient gla Mutant Zebrafish: Interestingly, zebrafish naturally lack the enzyme required to synthesize Gb3. This has been leveraged to create gla mutant models that do not accumulate Gb3, allowing researchers to investigate Gb3-independent pathogenic mechanisms of Fabry disease.

Quantitative Data Comparison

The following tables summarize the reported levels of Gb3 and lyso-Gb3 in various tissues of the different animal models. This data is essential for selecting a model with a substrate accumulation profile relevant to the specific research question.

Table 1: Globotriaosylceramide (Gb3) Concentration in Tissues of Fabry Disease Animal Models

Animal ModelTissueAgeGb3 Concentration (µg/mg protein)Fold Increase vs. Wild-TypeReference
GLAko Mouse Kidney8 months~3.5~15x[1]
Heart8 months~0.5~10x[1]
Liver8 months~1.0~20x[1]
G3Stg/GLAko Mouse Kidney25 weeks~38~2.1x vs GLAko[5][6]
Heart25 weeks~14~9.4x vs GLAko[5][6]
Fabry Rat (KO) Kidney--Significant increase[3]
Heart--876-fold[3]

Note: Direct comparison of absolute concentrations across different studies can be challenging due to variations in analytical methods and units. Fold-change values are provided for relative comparison.

Table 2: Globotriaosylsphingosine (lyso-Gb3) Concentration in Tissues of Fabry Disease Animal Models

Animal ModelTissueAgelyso-Gb3 Concentration (pmol/mg protein)Reference
GLAko Mouse Liver8 months~12[1]
Kidney8 months~1.5[1]
Heart8 months~0.8[1]
Fabry Rat (KO) Serum-151 ± 6 nM[3]

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparison of data across different laboratories. Below are outlines of key methodologies for the validation and characterization of these animal models.

Quantification of Gb3 and lyso-Gb3 by Mass Spectrometry

Objective: To accurately measure the concentration of Gb3 and lyso-Gb3 in tissues and biological fluids.

Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of these glycosphingolipids due to its high sensitivity and specificity.

Methodology:

  • Tissue Homogenization:

    • Excise tissues (kidney, heart, liver, brain) and immediately freeze in liquid nitrogen or store at -80°C.

    • Weigh a portion of the frozen tissue and homogenize in a suitable buffer (e.g., phosphate-buffered saline with protease inhibitors) using a mechanical homogenizer.

    • Determine the protein concentration of the homogenate using a standard assay (e.g., BCA assay).

  • Lipid Extraction:

    • To a known amount of tissue homogenate, add an internal standard (e.g., a stable isotope-labeled or odd-chain fatty acid version of Gb3/lyso-Gb3).

    • Perform a liquid-liquid extraction using a solvent system such as chloroform:methanol (2:1, v/v).

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.

    • Separate the different lipid species using a C18 reversed-phase column with a gradient elution.

    • Detect and quantify Gb3 and lyso-Gb3 isoforms using multiple reaction monitoring (MRM) in positive ion mode.

    • Generate a standard curve using known concentrations of purified Gb3 and lyso-Gb3 to calculate the absolute concentrations in the samples.

α-Galactosidase A (α-GLA) Enzyme Activity Assay

Objective: To determine the level of residual α-GLA enzyme activity in tissue homogenates.

Principle: This fluorometric assay utilizes a synthetic substrate, 4-methylumbelliferyl-α-D-galactopyranoside (4-MUG), which upon cleavage by α-GLA, releases the fluorescent product 4-methylumbelliferone (B1674119) (4-MU).

Methodology:

  • Tissue Homogenate Preparation:

    • Prepare tissue homogenates as described in the mass spectrometry protocol.

  • Enzyme Reaction:

    • In a 96-well plate, add a specific amount of tissue homogenate (protein) to a reaction buffer (e.g., citrate-phosphate buffer, pH 4.6).

    • To inhibit the activity of α-galactosidase B, which can also cleave 4-MUG, add N-acetylgalactosamine to the reaction mixture.

    • Initiate the reaction by adding the 4-MUG substrate.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Fluorescence Measurement:

    • Stop the reaction by adding a high pH buffer (e.g., glycine-carbonate buffer, pH 10.7).

    • Measure the fluorescence of the released 4-MU using a microplate reader with excitation at ~365 nm and emission at ~450 nm.

    • Generate a standard curve with known concentrations of 4-MU to calculate the enzyme activity, typically expressed as nmol of substrate hydrolyzed per hour per mg of protein.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex processes.

experimental_workflow cluster_model Animal Model Selection cluster_validation Model Validation cluster_biochem cluster_application Research Application mouse Mouse Models (GLAko, G3Stg/GLAko) phenotyping Phenotypic Analysis (e.g., Renal Function, Neuropathic Pain) mouse->phenotyping rat Rat Model rat->phenotyping zebrafish Zebrafish Model zebrafish->phenotyping biochemical Biochemical Analysis phenotyping->biochemical gb3_quant Gb3/lyso-Gb3 Quantification (LC-MS/MS) enzyme_assay α-GLA Activity Assay histology Histological Analysis pathophysiology Pathophysiology Studies biochemical->pathophysiology therapy Preclinical Therapy Testing biochemical->therapy

Caption: Workflow for the validation and application of animal models in Fabry disease research.

gb3_metabolism Lactosylceramide Lactosylceramide Gb3_Synthase Gb3 Synthase Lactosylceramide->Gb3_Synthase Gb3 Globotriaosylceramide (Gb3) (this compound) alpha_GLA α-Galactosidase A (α-GLA) Gb3->alpha_GLA Degradation Accumulation Lysosomal Accumulation of Gb3 Gb3->Accumulation Gb3_Synthase->Gb3 alpha_GLA->Lactosylceramide Fabry_Disease Fabry Disease (α-GLA Deficiency) Fabry_Disease->alpha_GLA Inhibition Pathology Cellular Dysfunction & Organ Pathology (Kidney, Heart, Nerves) Accumulation->Pathology

Caption: Simplified signaling pathway of Gb3 metabolism and its disruption in Fabry disease.

Conclusion

The selection of an appropriate animal model is a critical decision in the study of this compound metabolism and Fabry disease. The GLAko mouse provides a fundamental model for studying the consequences of α-GLA deficiency, while the G3Stg/GLAko mouse offers a more severe and symptomatic phenotype. The Fabry rat model presents a valuable alternative that may better recapitulate certain human clinical features. Zebrafish models provide a powerful platform for high-throughput screening and for investigating Gb3-independent disease mechanisms. This guide provides a comparative framework to assist researchers in making an informed choice based on the specific aims of their study, thereby accelerating the path towards a deeper understanding and improved treatments for Fabry disease.

References

Safety Operating Guide

Proper Disposal of N-Tricosanoyl Ceramide Trihexoside: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemicals like N-Tricosanoyl ceramide trihexoside are paramount for ensuring laboratory safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the safe disposal of this compound, aligning with general best practices for laboratory chemical waste management.

This compound is a glycosphingolipid used in research.[1] While it is stable under normal conditions and can be shipped at room temperature, it is intended for research use only and not for drug, diagnostic, or human consumption.[1][2][3][4] Due to the lack of specific disposal data for this compound, a cautious approach adhering to general chemical waste protocols is essential. One safety data sheet for a similar ceramide product notes that it is considered hazardous under the 2012 OSHA Hazard Communication Standard and can cause skin irritation. It is also noted to be incompatible with strong oxidizing agents.

Quantitative Data Summary

No specific quantitative regulatory disposal limits for this compound were found in the public domain. Disposal regulations are site-specific and depend on local, state, and federal guidelines. Always consult your institution's Environmental Health and Safety (EHS) office for specific quantitative limits.

Data PointValue
Regulatory Disposal LimitsNot publicly available. Consult your institution's EHS office.
Incompatible SubstancesStrong oxidizing agents

Step-by-Step Disposal Protocol

This protocol outlines the essential steps for the safe disposal of this compound and materials contaminated with it.

1. Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure you are wearing appropriate PPE:

  • Nitrile gloves

  • Safety glasses or goggles

  • Laboratory coat

2. Waste Segregation and Collection

Proper segregation of chemical waste is critical to prevent unintended reactions.

  • Solid Waste:

    • Collect unused or expired solid this compound in a designated, leak-proof, and clearly labeled waste container.

    • The container should be made of a material compatible with the chemical.

    • Do not mix with other chemical wastes unless compatibility is confirmed.

  • Contaminated Materials:

    • Dispose of items such as pipette tips, centrifuge tubes, and gloves that have come into contact with this compound as solid chemical waste.

    • Place these materials in a designated, labeled container.

  • Liquid Waste (if in solution):

    • If this compound is dissolved in a solvent, it must be disposed of as liquid chemical waste.

    • Collect the solution in a sealed, properly labeled, and appropriate waste container. Halogenated and non-halogenated solvent wastes should generally be kept separate.

    • Do not dispose of down the drain.

3. Labeling

Clear and accurate labeling of waste containers is a regulatory requirement. The label should include:

  • The full chemical name: "this compound"

  • The words "Hazardous Waste"

  • The date the waste was first added to the container

  • The name of the principal investigator or laboratory

  • The specific hazards (e.g., "Skin Irritant")

4. Storage

Store the waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be secure and away from general laboratory traffic.

  • Ensure the container is kept closed except when adding waste.

  • Store away from incompatible materials, such as strong oxidizing agents.

5. Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

  • Follow all institutional procedures for waste manifest and pickup.

6. Spill Management

In the event of a spill:

  • Alert personnel in the immediate vicinity.

  • Wearing appropriate PPE, contain and absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material and any contaminated items into a sealed, labeled container for hazardous waste disposal.

  • Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: N-Tricosanoyl ceramide trihexoside for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Type ppe->waste_type solid_waste Solid Waste (Unused chemical, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Dissolved in solvent) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage ehs_pickup Arrange for EHS Waste Pickup storage->ehs_pickup end End: Proper Disposal ehs_pickup->end

This compound Disposal Workflow

References

Personal protective equipment for handling N-TRicosanoyl ceramide trihexoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Tricosanoyl ceramide trihexoside. Given that this compound is intended for research use only, all personnel must adhere to strict safety protocols to minimize exposure and ensure a safe laboratory environment.[1]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is mandatory when handling this compound. The following PPE should be worn at all times in the laboratory.[2][3]

  • Eye Protection: Chemical safety goggles or glasses with solid side shields are required to protect against splashes and airborne particles.[4][5]

  • Hand Protection: Disposable nitrile gloves are the minimum requirement.[3] For tasks with a higher risk of exposure or when handling the powder, double-gloving is recommended.[2][6] Gloves must be changed immediately if they become contaminated.[2][6]

  • Body Protection: A lab coat must be worn to prevent contamination of personal clothing.[2][3]

  • Respiratory Protection: When handling the compound in its powdered form, especially during weighing or transfer, a NIOSH-approved respirator may be necessary to prevent inhalation of dust particles. These activities should be performed in a certified chemical fume hood or a biological safety cabinet.[6]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

  • Preparation:

    • Designate a specific work area for handling this compound, preferably within a chemical fume hood.[6]

    • Ensure all necessary equipment, such as spatulas, weighing paper, and vials, are clean and readily available.[6]

  • Weighing the Compound:

    • Carefully weigh the required amount of the powdered compound, taking measures to minimize the creation of dust.[6]

    • Clean the balance and surrounding area thoroughly after use.[6]

  • Dissolving the Compound:

    • Add the desired solvent to the vial containing the pre-weighed this compound. The compound is soluble in a mixture of chloroform/methanol (2:1), DMSO, and hot methanol.[1]

    • Securely cap the vial before agitating to dissolve the compound.[6]

  • Experimental Use:

    • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.[6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure compliance with regulations.

  • Waste Chemical: Unused or waste this compound should be disposed of in accordance with local, state, and federal regulations. For smaller quantities, disposal with household waste may be permissible, but it is crucial to consult and adhere to official regulations.[7]

  • Contaminated Materials: All disposable materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed waste container.

  • Empty Containers: Uncleaned packaging should be disposed of according to official regulations.[7] Rinsing with an appropriate solvent may be necessary.

Quantitative Data Summary

PropertyValueSource
Molecular Formula C59H111NO18[1][8]
Molecular Weight 1122.51 g/mol [8]
CAS Number 536745-84-3[1][8]
Appearance Solid[1]
Storage Temperature -20°C[1]

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_area Designate Work Area (Fume Hood) gather_equip Gather Equipment prep_area->gather_equip don_ppe Don Appropriate PPE gather_equip->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment dispose_solid Dispose of Solid Waste experiment->dispose_solid dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid dispose_sharps Dispose of Contaminated Sharps experiment->dispose_sharps decontaminate Decontaminate Work Area dispose_solid->decontaminate dispose_liquid->decontaminate dispose_sharps->decontaminate

Caption: Workflow for the safe handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.